1-Tridecanesulfonic Acid Sodium Salt
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;tridecane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(14,15)16;/h2-13H2,1H3,(H,14,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACJZDMMUHMEBN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635600 | |
| Record name | Sodium tridecane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5802-89-1 | |
| Record name | Sodium tridecane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Tridecanesulfonic Acid Sodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic properties of 1-Tridecanesulfonic acid sodium salt, a long-chain anionic surfactant with applications in various scientific and industrial fields, including pharmaceuticals. This document consolidates key physicochemical data, outlines relevant experimental protocols, and presents visualizations to aid in understanding its characteristics and applications.
Core Properties and Identification
This compound is an organic sodium salt belonging to the family of alkyl sulfonates. Its amphiphilic nature, characterized by a long hydrophobic alkyl chain and a hydrophilic sulfonate headgroup, imparts its surface-active properties.
| Property | Value | Reference |
| Chemical Name | Sodium 1-tridecanesulfonate | [1][2] |
| CAS Number | 5802-89-1 | [1][2][3] |
| Molecular Formula | C₁₃H₂₇NaO₃S | [1][2] |
| Molecular Weight | 286.41 g/mol | [1][2] |
| Appearance | White powder or crystal | [1][3] |
Physicochemical Data
The physicochemical properties of this compound are crucial for its application as a surfactant and in formulations.
| Property | Value | Reference |
| Melting Point | 185-189 °C[4] or 196 °C[5] | [4][5] |
| Boiling Point | 140 °C (literature) | [5] |
| Density | Data not available | |
| Water Solubility | Soluble in hot water | |
| Critical Micelle Concentration (CMC) | Estimated 1–5 mM |
Note: The conflicting melting point data suggests the need for experimental verification. The reported boiling point may be decomposition temperature under standard conditions.
Key Applications in Research and Development
This compound serves several important functions in laboratory and industrial settings, particularly within the pharmaceutical sciences.
-
Anionic Surfactant: Its primary role is as a surfactant, where it lowers the surface tension of liquids, enabling the formation of emulsions and foams. This property is valuable in various formulations, including detergents and personal care products.[1]
-
Ion-Pair Chromatography Reagent: In analytical chemistry, it is employed as an ion-pairing agent in High-Performance Liquid Chromatography (HPLC).[3] It forms a neutral ion pair with positively charged analytes, allowing for their separation on a reversed-phase column. This is particularly useful for the analysis of basic drugs.[6][7]
-
Drug Formulation: While not a primary active pharmaceutical ingredient (API), long-chain alkyl sulfonates are considered as potential counter-ions in drug salt formation. The choice of a counter-ion can significantly influence a drug's solubility, stability, and bioavailability.
Experimental Protocols
Detailed experimental protocols are essential for the accurate characterization and application of this compound.
Synthesis of this compound
A general method for the synthesis of sodium alkyl sulfonates involves the reaction of an alkyl halide with sodium sulfite.[8]
Reaction:
R-Br + Na₂SO₃ → R-SO₃Na + NaBr
Example Protocol (adapted for 1-tridecanesulfonate):
-
Reactants: 1-bromotridecane (the alkyl halide) and a stoichiometric excess of anhydrous sodium sulfite are used.[9] A phase-transfer catalyst, such as a quaternary ammonium salt, can be added to facilitate the reaction between the organic and aqueous phases.
-
Solvent: A mixture of water and a suitable organic solvent (e.g., ethanol) is often used to dissolve the reactants.
-
Reaction Conditions: The mixture is heated under reflux with vigorous stirring for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, the organic solvent is removed by distillation. The aqueous solution is then cooled to precipitate the sodium 1-tridecanesulfonate. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[8]
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant. The surface tension method is a common and reliable technique for its determination.
Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and further additions of the surfactant lead to the formation of micelles in the bulk solution, resulting in a plateau or a much smaller change in surface tension.
General Protocol:
-
Prepare a series of solutions: A range of concentrations of this compound in deionized water are prepared.
-
Measure surface tension: The surface tension of each solution is measured using a tensiometer (e.g., using the du Noüy ring method or Wilhelmy plate method).
-
Plot the data: A graph of surface tension versus the logarithm of the surfactant concentration is plotted.
-
Determine the CMC: The CMC is identified as the concentration at the point of inflection in the plot, where the slope of the curve changes significantly.
Ion-Pair Chromatography for Basic Drugs
This compound can be used as an ion-pairing reagent in reversed-phase HPLC to improve the retention and separation of basic analytes.[6][7]
General Protocol:
-
Mobile Phase Preparation: A buffered aqueous solution containing a specific concentration of this compound (typically in the mM range) is prepared.[10][11] The pH of the mobile phase is adjusted to ensure the analyte is in its ionized form. An organic modifier (e.g., acetonitrile or methanol) is added to control the retention time.
-
Column: A reversed-phase column (e.g., C8 or C18) is used.
-
Equilibration: The column is thoroughly equilibrated with the mobile phase containing the ion-pairing reagent to ensure the stationary phase is saturated.
-
Sample Analysis: The sample containing the basic drug is injected into the HPLC system. The ion-pairing reagent in the mobile phase forms a neutral complex with the positively charged drug, which then partitions onto the hydrophobic stationary phase.
-
Detection: The separated analytes are detected using a suitable detector, such as a UV-Vis detector.
Biological and Toxicological Profile
The biological activity of this compound is primarily related to its surfactant properties. High concentrations can disrupt cell membranes. Toxicological data for the specific C13 sulfonate is limited, but information on related long-chain alkyl sulfonates provides some insights.
-
Irritation: Similar to other anionic surfactants, it may cause skin and eye irritation.[1]
-
Toxicity: Studies on secondary alkane sulfonates (C13-C17) in rats have shown a no-observed-adverse-effect level (NOAEL) of 168 mg/kg bw/day for males and 227 mg/kg bw/day for females in a chronic toxicity study.[12] The acute oral LD50 in rats for this group of compounds is greater than 500 mg/kg.[12]
-
Environmental Impact: Linear alkylbenzene sulfonates, a related class of surfactants, are known to be toxic to aquatic organisms.[13] However, this compound is reported to have good biodegradability.[1]
It is important to note that long-chain alkyl groups in other molecular contexts have been shown to enhance anti-HIV activity by interacting with the lipid bilayer of the virus.[14] However, there is no specific data to suggest this activity for this compound itself.
Visualizations
To further clarify the concepts discussed, the following diagrams are provided.
Workflow for Anionic Surfactant Characterization
References
- 1. CAS 5802-89-1: Sodium 1-tridecyl sulfate | CymitQuimica [cymitquimica.com]
- 2. 5802-89-1|Sodium 1-Tridecanesulfonate [Reagent for Ion-Pair Chromatography]|BLD Pharm [bldpharm.com]
- 3. Sodium 1-Tridecanesulfonate | 5802-89-1 | TCI AMERICA [tcichemicals.com]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. echemi.com [echemi.com]
- 6. HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Tridecane, 1-bromo- [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ion-Pairing Reverse-Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Atenolol and Indapamide in Bulk and Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. govinfo.gov [govinfo.gov]
- 13. ICSC 1602 - C10-13 ALKYLBENZENESULFONIC ACID, SODIUM SALT [chemicalsafety.ilo.org]
- 14. researchgate.net [researchgate.net]
In-Depth Technical Guide: 1-Tridecanesulfonic Acid Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Tridecanesulfonic acid sodium salt, a long-chain alkyl sulfonate surfactant. The information compiled herein is intended to support research and development activities, particularly in the pharmaceutical sciences.
Core Chemical Information
This compound is an anionic surfactant characterized by a 13-carbon alkyl chain attached to a sulfonate group, with sodium as the counter-ion. Its amphiphilic nature, combining a hydrophobic tail and a hydrophilic head, dictates its chemical behavior and applications.
Chemical Structure:
A Technical Guide to the Physical Characteristics of 1-Tridecanesulfonic Acid Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of the core physical characteristics of 1-tridecanesulfonic acid sodium salt. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a surfactant, emulsifier, or ion-pairing reagent. This guide emphasizes structured data presentation, detailed experimental methodologies, and visual representations of relevant workflows.
Core Physical and Chemical Properties
This compound is an anionic surfactant belonging to the family of alkyl sulfonates. Its amphiphilic nature, conferred by a long hydrophobic alkyl chain and a hydrophilic sulfonate headgroup, dictates its utility in various scientific applications.
General Properties
| Property | Value | Source |
| Chemical Name | 1-Tridecanesulfonic acid, sodium salt | TCI Chemicals |
| Synonyms | Sodium 1-tridecanesulfonate, IPC-ALKS-13 | TCI Chemicals |
| CAS Number | 5802-89-1 | Echemi[1] |
| Molecular Formula | C₁₃H₂₇NaO₃S | ChemicalBook[2] |
| Appearance | White powder to crystal | TCI Chemicals |
Quantitative Physical Data
| Property | This compound | 1-Tetradecanesulfonic Acid Sodium Salt (Analogue) | 1-Decanesulfonic Acid Sodium Salt (Analogue) |
| Molecular Weight ( g/mol ) | 288.42[2] | 300.43[3] | 244.32[4] |
| Melting Point (°C) | Data not available | 225-227[3] | >300[5] |
| Boiling Point (°C) | Data not available | N/A[3] | Data not available |
| Solubility | "Almost transparency" in hot water | "Almost transparency" in hot water[3] | Soluble in water[6] |
Experimental Protocols for Physical Characterization
The following sections detail standardized experimental methodologies for determining the key physical properties of solid organic salts like this compound.
Determination of Melting Point (Capillary Method)
This protocol outlines a common laboratory method for determining the melting point range of a solid organic compound.
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Materials:
-
This compound sample
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry. Grind a small amount of the sample into a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range. For a more precise measurement, heat rapidly to about 20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
Determination of Aqueous Solubility (Visual Method)
This protocol provides a basic method for qualitatively and semi-quantitatively assessing the solubility of a surfactant in water.
Objective: To determine the approximate solubility of this compound in water at a given temperature.
Materials:
-
This compound sample
-
Distilled or deionized water
-
Test tubes or small beakers
-
Water bath or hot plate with magnetic stirrer
-
Analytical balance
-
Graduated cylinders or pipettes
Procedure:
-
Preparation of a Saturated Solution: Add a known mass of this compound to a known volume of water at a specific temperature (e.g., room temperature or in a heated water bath).
-
Equilibration: Stir the mixture vigorously for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.
-
Observation: After stirring, allow the solution to stand and observe for any undissolved solid. If the solid has completely dissolved, add more solute until a saturated solution with excess solid is obtained.
-
Qualitative Assessment: The visual observation of solubility can be recorded (e.g., "soluble," "sparingly soluble," "insoluble"). For surfactants, terms like "clear solution," "cloudy dispersion," or "forms gel" are also descriptive. The observation of "almost transparency" in hot water suggests good solubility at elevated temperatures.
Application Workflow: Ion-Pair Chromatography
This compound is utilized as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC). This technique is particularly useful for the separation of ionic or highly polar analytes on a reversed-phase column. The workflow below illustrates the role of this compound in this process.
Caption: Ion-Pair HPLC Workflow using this compound.
Safety and Handling
This compound should be handled in accordance with good laboratory practices. A safety data sheet (SDS) should be consulted for detailed safety information.[1] General precautions include:
-
Personal Protective Equipment: Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Inhalation: Avoid inhaling dust. Use in a well-ventilated area or with respiratory protection.
-
Storage: Store in a tightly closed container in a cool, dry place. The compound can be hygroscopic.
This document is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet or professional scientific consultation.
References
Technical Guide: 1-Tridecanesulfonic Acid Sodium Salt in Advanced Chromatographic Analysis
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-Tridecanesulfonic acid sodium salt, focusing on its physicochemical properties and its application as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers and professionals in the fields of analytical chemistry and pharmaceutical development.
Core Properties of this compound
This compound is an anionic surfactant utilized primarily in analytical chemistry. Its molecular structure consists of a long, 13-carbon hydrophobic alkyl chain and a hydrophilic sulfonate group, which imparts its utility as an ion-pairing reagent.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₃H₂₇NaO₃S |
| Molecular Weight | 286.41 g/mol |
| CAS Number | 5802-89-1 |
| Appearance | White to off-white powder or crystals |
| Synonyms | Sodium 1-tridecanesulfonate, IPC-ALKS-13 |
Application in Drug Development and Pharmaceutical Analysis
In the context of drug development, sulfonate salts are often used to form salts of active pharmaceutical ingredients (APIs), which can enhance properties such as solubility and stability. However, the primary role of long-chain alkyl sulfonates like this compound is not as a counter-ion in a final drug product, but rather as a critical reagent in the analytical methods used for quality control and characterization of pharmaceutical compounds.
Its main application is in ion-pair reversed-phase High-Performance Liquid Chromatography (RP-HPLC) . This technique is essential for the analysis of ionic and highly polar drug molecules, such as basic compounds, which are often challenging to retain and resolve on standard reversed-phase columns. By forming a neutral ion-pair with the positively charged analyte, this compound enhances the hydrophobicity of the analyte, leading to increased retention on the non-polar stationary phase.
Mechanism of Ion-Pair Chromatography
The mechanism involves the addition of the ion-pairing reagent to the mobile phase. The hydrophobic alkyl tail of the sulfonate interacts with the hydrophobic stationary phase (e.g., C18), creating an in-situ ion-exchange surface. The negatively charged sulfonate head groups are then available to form a transient, neutral ion-pair with positively charged (basic) analytes, allowing for their separation based on their underlying hydrophobic characteristics.
Mechanism of Ion-Pair Chromatography.
Experimental Protocol: Ion-Pair RP-HPLC for the Analysis of a Basic Pharmaceutical Compound
The following is a detailed, representative protocol for the use of this compound in the HPLC analysis of a basic drug substance. This protocol should be adapted and optimized for the specific analyte and instrumentation.
Objective
To develop a robust and reproducible ion-pair RP-HPLC method for the separation and quantification of a basic pharmaceutical compound from its related impurities.
Materials and Reagents
-
Ion-Pair Reagent: this compound (HPLC grade, >98% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized water (18.2 MΩ·cm)
-
Buffers: Monobasic sodium phosphate, Phosphoric acid (or other suitable buffer system)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analyte: Basic pharmaceutical compound and its potential impurities
Preparation of Mobile Phase
The concentration of the ion-pairing reagent and the pH of the mobile phase are critical parameters that must be optimized. The long alkyl chain of 1-tridecanesulfonate provides strong retention.
-
Aqueous Component (Mobile Phase A):
-
Prepare a 100 mM sodium phosphate buffer stock solution.
-
In a 1 L volumetric flask, dissolve an appropriate amount of this compound to achieve a final concentration of 5-10 mM.
-
Add a sufficient volume of the phosphate buffer stock to reach a concentration of 20 mM.
-
Adjust the pH to a level where the basic analyte is fully protonated (typically pH 2.5-4.0) using phosphoric acid.
-
Bring the flask to volume with deionized water.
-
Filter the solution through a 0.45 µm membrane filter and degas.
-
-
Organic Component (Mobile Phase B):
-
Acetonitrile (100%).
-
Filter through a 0.45 µm membrane filter and degas.
-
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40 °C (to ensure reproducibility and reduce viscosity)
-
Detection: UV spectrophotometer at a wavelength appropriate for the analyte (e.g., 254 nm).
-
Injection Volume: 10 µL
-
Gradient Elution (Example):
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 40 | 60 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 30.1 | 90 | 10 |
| 40.0 | 90 | 10 |
Note: A shallow gradient is often required for the separation of closely related substances.
System Equilibration and Maintenance
-
Before analysis, flush the column with a high concentration of the organic mobile phase (e.g., 90% acetonitrile) to remove any contaminants.
-
Equilibrate the column with the initial mobile phase conditions for at least 30-60 minutes, or until a stable baseline is achieved. The long alkyl chain of 1-tridecanesulfonate requires a longer equilibration time.
-
After analysis, it is crucial to flush the column thoroughly with a mobile phase containing no buffer or ion-pairing reagent (e.g., a water/acetonitrile mixture) to prevent salt precipitation and extend column lifetime. It is often recommended to dedicate a column specifically for ion-pair applications.
Sample Preparation
-
Dissolve the pharmaceutical compound in a diluent that is compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Workflow for HPLC analysis using an ion-pairing reagent.
1-Tridecanesulfonic acid sodium salt solubility in water and organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 1-tridecanesulfonic acid sodium salt. Due to the limited availability of specific quantitative data for this compound, this guide also presents comparative data for homologous sodium alkyl sulfonates and outlines a general experimental protocol for determining the aqueous solubility of anionic surfactants.
Introduction to this compound
This compound is an anionic surfactant belonging to the family of long-chain alkyl sulfonates. These compounds possess a hydrophilic sulfonate head group and a hydrophobic alkyl tail, a structure that imparts surface-active properties. This amphiphilic nature makes them relevant in various applications, including as detergents, emulsifiers, and wetting agents. In the pharmaceutical sciences, such surfactants are of interest for their potential to enhance the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs). The utility of sulfonate salts in drug development is an area of active research.[1][2]
Solubility Profile
Aqueous Solubility
Solubility in Organic Solvents
There is currently no available data on the solubility of this compound in common organic solvents. Generally, as ionic salts, alkyl sulfonates are expected to have limited solubility in non-polar organic solvents. Their solubility in polar organic solvents, such as alcohols, may be higher but requires experimental determination.
Comparative Solubility of Sodium Alkyl Sulfonates
To provide context for the expected solubility of this compound, the following table summarizes the available quantitative solubility data for its shorter-chain homologues. A general trend of decreasing aqueous solubility with increasing alkyl chain length can be observed for anionic surfactants.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Aqueous Solubility |
| Sodium 1-Decanesulfonate | C₁₀H₂₁NaO₃S | 244.32 | 50 mg/mL in water (with heat as needed)[3] |
| Sodium 1-Dodecanesulfonate | C₁₂H₂₅NaO₃S | 272.38 | 25 mg/mL in H₂O[4] |
| This compound | C₁₃H₂₇NaO₃S | 286.41 | Almost transparent in hot water |
| Sodium 1-Tetradecanesulfonate | C₁₄H₂₉NaO₃S | 300.44 | Soluble in water |
Experimental Protocol: Determination of Aqueous Solubility of an Anionic Surfactant
The following is a generalized protocol for determining the aqueous solubility of an anionic surfactant like this compound using a titrimetric method. This method is based on the precipitation titration of the anionic surfactant with a standard solution of a cationic surfactant.[5][6]
Principle: Anionic surfactants react with cationic surfactants to form a sparingly soluble complex. The endpoint of the titration can be detected using a surfactant-sensitive electrode or a visual indicator.
Materials and Reagents:
-
This compound (or other anionic surfactant)
-
Standardized cationic surfactant solution (e.g., 0.004 M Hyamine® 1622 or Cetylpyridinium Chloride)
-
Deionized water
-
Buffer solution (pH 3)
-
Non-ionic surfactant solution (e.g., Triton™ X-100) (optional, to prevent precipitation on the electrode)[5]
-
Methanol or Ethanol (optional, for poorly soluble samples)[5]
-
Titrator with a surfactant-sensitive electrode (e.g., TEN 1100 PLH)[5]
-
Magnetic stirrer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound into a flask containing a known volume of deionized water.
-
Stir the mixture vigorously at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.
-
Allow the solution to stand undisturbed at the same temperature to let the excess solid settle.
-
-
Sample Preparation for Titration:
-
Carefully withdraw a known volume of the clear supernatant from the saturated solution.
-
Dilute the aliquot with deionized water to a concentration suitable for titration (typically in the range of 5-20 mg of anionic surfactant).[5]
-
Add 5 mL of buffer solution (pH 3) and, if necessary, 0.5 mL of Triton™ X-100 solution.[5]
-
-
Titration:
-
Titrate the prepared sample with the standardized cationic surfactant solution.
-
Record the volume of titrant required to reach the endpoint, which is indicated by a sharp change in the potential of the surfactant-sensitive electrode.
-
-
Calculation:
-
Calculate the concentration of the anionic surfactant in the diluted sample using the following formula:
Canionic = (Ccationic × Vcationic) / Vsample
where:
-
Canionic is the concentration of the anionic surfactant
-
Ccationic is the concentration of the cationic surfactant titrant
-
Vcationic is the volume of the cationic surfactant titrant used
-
Vsample is the volume of the diluted sample
-
-
Calculate the solubility of the this compound in the original saturated solution, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/L or mol/L).
-
Visualization of Surfactant Behavior: Micelle Formation
Anionic surfactants like this compound exhibit a critical behavior in aqueous solutions known as micelle formation. Below a certain concentration, the critical micelle concentration (CMC), the surfactant molecules exist as individual monomers. Above the CMC, they self-assemble into spherical or cylindrical aggregates called micelles, where the hydrophobic tails are shielded from the water in the core, and the hydrophilic heads form the outer surface. This process is fundamental to their solubilizing and cleaning properties.
Caption: Diagram illustrating the transition from individual surfactant monomers to a self-assembled micelle as the concentration exceeds the Critical Micelle Concentration (CMC).
Conclusion
While specific quantitative solubility data for this compound remains elusive, its qualitative behavior in hot water and the properties of its homologous counterparts suggest it functions as a typical anionic surfactant. The provided experimental protocol offers a robust method for researchers to determine its precise solubility in aqueous media. Understanding the solubility and micelle formation of such compounds is crucial for their effective application in scientific research and drug development, particularly in formulating poorly soluble APIs. Further experimental investigation is warranted to fully characterize the physicochemical properties of this compound.
References
- 1. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Sodium 1-dodecanesulfonate ReagentPlus , = 99 2386-53-0 [sigmaaldrich.com]
- 5. xylemanalytics.com [xylemanalytics.com]
- 6. metrohm.com [metrohm.com]
In-Depth Technical Guide: Critical Micelle Concentration of 1-Tridecanesulfonic Acid Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1-tridecanesulfonic acid sodium salt, an anionic surfactant of interest in various scientific and pharmaceutical applications. This document details available quantitative data, outlines established experimental protocols for CMC determination, and presents a visual representation of a general experimental workflow.
Quantitative Data Summary
The critical micelle concentration is a fundamental parameter of a surfactant, representing the concentration at which individual surfactant molecules (monomers) begin to aggregate into micelles.[1] For this compound, an anionic surfactant with a 13-carbon alkyl chain, the CMC is influenced by factors such as temperature, pressure, and the presence of electrolytes.[1]
While specific experimental data for this compound is limited in readily available literature, an estimated CMC value is in the range of 1–5 mM. For a structurally similar compound, a secondary sodium alkyl sulfonate with a 12-carbon chain, a CMC of 2.93 x 10⁻³ mol/L has been experimentally determined.[2] This value provides a reasonable approximation for the expected CMC of the C13 analogue.
For the purpose of providing a comparative context, the following table includes the estimated CMC for this compound and an experimentally determined value for a related compound.
| Surfactant | Alkyl Chain Length | CMC (mM) | Method | Reference |
| This compound | C13 | 1 - 5 (estimated) | - | |
| Secondary Sodium Alkyl Sulfonate | C12 | 2.93 | Surface Tensiometry | [2] |
Experimental Protocols for CMC Determination
The determination of the CMC for anionic surfactants like this compound can be accomplished through various established methods. The selection of a particular method may depend on the required precision, available equipment, and the specific properties of the surfactant solution. Below are detailed methodologies for three commonly employed techniques.
Surface Tension Method
This is a classic and widely used method for determining the CMC of surfactants.[3] It is based on the principle that as the concentration of a surfactant increases, it populates the air-water interface, leading to a decrease in surface tension. Once the interface is saturated, the surfactant molecules begin to form micelles in the bulk solution, and the surface tension remains relatively constant with further increases in concentration.[3] The concentration at which this transition occurs is the CMC.[3]
Protocol:
-
Solution Preparation: Prepare a stock solution of this compound in high-purity deionized water. A series of solutions with varying concentrations, bracketing the estimated CMC, should be prepared by serial dilution of the stock solution.
-
Instrumentation: A tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method) is required. Ensure the instrument is calibrated according to the manufacturer's instructions.
-
Measurement:
-
Measure the surface tension of the pure solvent (deionized water) to establish a baseline.
-
Sequentially measure the surface tension of each prepared surfactant solution, starting from the lowest concentration.
-
Thoroughly clean the measurement probe (ring or plate) between each measurement to avoid cross-contamination.
-
Allow the surface tension reading to stabilize before recording the value for each concentration.
-
-
Data Analysis:
Conductivity Method
This method is particularly suitable for ionic surfactants such as this compound.[3] It relies on the change in the electrical conductivity of the solution as a function of surfactant concentration. Below the CMC, the surfactant exists as individual ions (monomers), and the conductivity increases linearly with concentration.[3] Above the CMC, the formation of micelles, which have a lower mobility and bind some of the counter-ions, leads to a decrease in the slope of the conductivity versus concentration plot.[3]
Protocol:
-
Solution Preparation: As with the surface tension method, prepare a series of aqueous solutions of this compound of varying concentrations.
-
Instrumentation: A calibrated conductivity meter with a conductivity cell is required. The measurements should be performed at a constant temperature, as conductivity is temperature-dependent.
-
Measurement:
-
Measure the conductivity of the deionized water.
-
Measure the conductivity of each surfactant solution, starting from the lowest concentration.
-
Ensure the conductivity cell is rinsed with the solution to be measured before recording the final value.
-
-
Data Analysis:
-
Plot the specific conductivity (κ) against the surfactant concentration.
-
The plot will exhibit two linear regions with different slopes.
-
The CMC is determined as the concentration at the point of intersection of these two lines.[3]
-
Fluorescence Spectroscopy Method
This is a highly sensitive method that utilizes a fluorescent probe, such as pyrene, to determine the CMC.[3] The fluorescence spectrum of pyrene is sensitive to the polarity of its microenvironment. In a polar aqueous solution (below the CMC), pyrene exhibits a characteristic emission spectrum. When micelles form, pyrene partitions into the nonpolar, hydrophobic core of the micelles, which alters its fluorescence properties, particularly the ratio of the intensities of certain vibronic bands.[3]
Protocol:
-
Probe and Solution Preparation:
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone or methanol) at a concentration that will result in a final concentration in the surfactant solutions of approximately 10⁻⁶ to 10⁻⁷ M.
-
Prepare a series of this compound solutions in deionized water.
-
Add a small, constant aliquot of the pyrene stock solution to each surfactant solution. The volume of the organic solvent should be kept to a minimum (typically <1% of the total volume) to avoid affecting the CMC.
-
-
Instrumentation: A spectrofluorometer is required.
-
Measurement:
-
Set the excitation wavelength for pyrene (typically around 335 nm).
-
Record the emission spectrum for each sample over a range that includes the key vibronic peaks (e.g., 350-450 nm).
-
-
Data Analysis:
-
From the emission spectra, determine the intensities of the first (I₁) and third (I₃) vibronic peaks (typically around 373 nm and 384 nm, respectively).
-
Plot the ratio of the intensities (I₁/I₃) as a function of the surfactant concentration.
-
The plot will typically show a sigmoidal curve, with a sharp decrease in the I₁/I₃ ratio as the surfactant concentration increases and micelles are formed. The CMC is determined from the inflection point of this curve.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of the Critical Micelle Concentration (CMC) of a surfactant using a property-based measurement technique.
Caption: Generalized workflow for CMC determination.
This guide provides foundational information for researchers and professionals working with this compound. For precise CMC determination, it is recommended to perform experimental measurements under the specific conditions relevant to the intended application.
References
- 1. Salinity Effect on the Surfactant Critical Micelle Concentration through Surface Tension Measurement [ijogst.put.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Surfactant Properties of 1-Tridecanesulfonic Acid Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, specific quantitative experimental data for 1-tridecanesulfonic acid sodium salt is limited. This guide provides a comprehensive overview based on established principles of surfactant chemistry, data from homologous sodium alkyl sulfonate compounds, and general experimental methodologies. The quantitative values presented in the tables are estimations based on known trends and should be considered as such.
Introduction
This compound (C13H27SO3Na) is an anionic surfactant belonging to the homologous series of sodium alkyl sulfonates. Its amphiphilic nature, characterized by a thirteen-carbon hydrophobic alkyl chain and a hydrophilic sulfonate head group, imparts surface-active properties that are of significant interest in various scientific and industrial applications, including research, drug formulation, and material science. This technical guide delves into the core surfactant properties of this compound, providing a detailed overview of its molecular characteristics, aggregation behavior in aqueous solutions, and the experimental protocols for their determination.
Molecular Structure and Physicochemical Properties
The fundamental properties of this compound are dictated by its molecular structure. The long hydrophobic tail seeks to minimize contact with water, while the ionic sulfonate head group readily interacts with it. This dual characteristic drives the molecule's behavior at interfaces and its self-assembly in solution.
Table 1: General Physicochemical Properties of this compound
| Property | Value/Description |
| Chemical Formula | C₁₃H₂₇NaO₃S |
| Molecular Weight | 286.41 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
| Type | Anionic Surfactant |
Core Surfactant Properties
The performance of a surfactant is primarily defined by its behavior in solution, particularly its ability to reduce surface tension and form aggregates known as micelles.
Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles spontaneously form. It is a critical parameter as many properties of the surfactant solution, such as surface tension, conductivity, and solubilization capacity, change abruptly at this concentration. For the homologous series of sodium alkyl sulfonates, the CMC generally decreases with increasing alkyl chain length due to the increased hydrophobicity driving micellization.
Surface Tension
This compound, like other surfactants, lowers the surface tension of water by adsorbing at the air-water interface. As the concentration of the surfactant increases, the surface tension decreases until the CMC is reached. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules preferentially form micelles in the bulk solution.
Krafft Point
The Krafft point (or Krafft temperature) is the temperature at which the solubility of an ionic surfactant becomes equal to its critical micelle concentration. Below the Krafft point, the surfactant exists as hydrated crystals and its solubility is low. Above the Krafft point, the solubility increases sharply with the formation of micelles. The Krafft point generally increases with the length of the hydrophobic alkyl chain.
Table 2: Estimated Surfactant Properties of this compound and Comparison with Homologs
| Surfactant | Alkyl Chain Length | Estimated/Reported CMC (mM) | Estimated Surface Tension at CMC (mN/m) | Estimated/Reported Krafft Point (°C) |
| Sodium 1-Decanesulfonate | C10 | ~33 | ~38-40 | < 25 |
| Sodium 1-Dodecanesulfonate | C12 | ~8-9 | ~35-37 | ~35-40 |
| Sodium 1-Tridecanesulfonate | C13 | ~2-4 (Estimated) | ~33-35 (Estimated) | ~40-45 (Estimated) |
| Sodium 1-Tetradecanesulfonate | C14 | ~2.2 | ~32-34 | ~45-50 |
Note: The values for this compound are estimations based on the trends observed in the homologous series. Actual experimental values may vary.
Experimental Protocols
Accurate determination of surfactant properties requires precise experimental methodologies. Below are detailed protocols for measuring the key parameters discussed.
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water.
-
Serial Dilutions: Prepare a series of solutions with decreasing concentrations from the stock solution.
-
Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Data Plotting: Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
CMC Determination: The CMC is determined as the concentration at the intersection of the two linear portions of the plot.[1][2]
Determination of the Krafft Point
The Krafft point is determined by observing the temperature at which the solubility of the surfactant increases dramatically.[3]
Methodology:
-
Prepare Surfactant Dispersion: Prepare a dispersion of the surfactant in deionized water at a concentration known to be above the CMC at elevated temperatures. Below the Krafft point, this will appear as a turbid or crystalline suspension.
-
Controlled Heating: Slowly heat the dispersion in a temperature-controlled water bath with constant stirring.
-
Visual Observation: Observe the temperature at which the solution becomes clear. This temperature is the Krafft point.[4][5]
-
Conductivity Measurement (Alternative Method): Alternatively, the Krafft point can be determined by measuring the conductivity of the solution as a function of temperature. A sharp increase in conductivity is observed at the Krafft point due to the dissolution of the surfactant and the formation of highly mobile micelles.[5][6]
Micellization Process and Signaling Pathways
The formation of micelles is a dynamic equilibrium process. Below the CMC, surfactant molecules (monomers) exist individually in solution and also adsorb at interfaces. As the concentration increases to the CMC, the monomers aggregate to form micelles, which are typically spherical with the hydrophobic tails forming the core and the hydrophilic heads forming the outer corona, in contact with the aqueous environment.
Applications in Drug Development
The unique properties of surfactants like this compound make them valuable in pharmaceutical sciences.
-
Solubilization: The hydrophobic core of micelles can encapsulate poorly water-soluble drugs, increasing their apparent solubility in aqueous formulations.
-
Permeation Enhancement: Anionic surfactants can interact with biological membranes, such as the skin and mucosal tissues, and enhance the permeation of drugs.[7] They can disrupt the lipid bilayer, thereby facilitating drug transport.[7]
-
Stabilization of Dispersions: As emulsifying and dispersing agents, they can stabilize drug suspensions and emulsions, preventing aggregation and improving the homogeneity and shelf-life of the formulation.
Toxicology and Safety Considerations
Sodium alkyl sulfonates are generally considered to have low to moderate toxicity.[8] The primary health concerns are skin and eye irritation, particularly with concentrated solutions.[8][9] In the context of drug development, it is crucial to evaluate the biocompatibility and potential for irritation of any surfactant used in a formulation. Regulatory bodies often have specific guidelines regarding the use of such excipients. The biodegradability of linear alkyl sulfonates is generally good, which is a positive attribute from an environmental perspective.[9]
Conclusion
References
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 5. csun.edu [csun.edu]
- 6. researchgate.net [researchgate.net]
- 7. Status of surfactants as penetration enhancers in transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. chemical.kao.com [chemical.kao.com]
In-Depth Technical Guide: Safety Data for 1-Tridecanesulfonic Acid Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety data for 1-Tridecanesulfonic acid sodium salt (CAS No. 5802-89-1). The information is compiled from available Safety Data Sheets (SDS) and chemical supplier information. It is intended to inform researchers, scientists, and drug development professionals on the known properties and potential hazards of this compound, enabling safe handling and use in a laboratory or industrial setting.
Chemical Identification and Physical Properties
This compound is an organosulfur compound used in various industrial applications, including as a surfactant in detergents and personal care products, and as a reagent in biochemical assays.[1] Its chemical structure and basic physical properties are summarized below.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Sodium 1-tridecanesulfonate, IPC-ALKS-13 |
| CAS Number | 5802-89-1 |
| Molecular Formula | C13H27NaO3S |
| Molecular Weight | 286.41 g/mol |
| Appearance | White powder or crystals |
| Purity | >98.0% |
Hazard Identification and Classification
Based on available data, this compound is not classified as a hazardous substance according to the Globally Harmonised System (GHS). However, due to the limited toxicological data, it should be handled with care, following standard laboratory safety procedures.
| GHS Hazard Classification | Value |
| Pictogram(s) | No data available |
| Signal Word | No data available |
| Hazard Statement(s) | No data available |
| Precautionary Statement(s) | No data available |
Toxicological and Ecotoxicological Data
Toxicological Data
| Endpoint | Result |
| Acute Toxicity (Oral) | No data available |
| Acute Toxicity (Dermal) | No data available |
| Acute Toxicity (Inhalation) | No data available |
| Skin Corrosion/Irritation | No data available |
| Serious Eye Damage/Irritation | No data available |
| Respiratory or Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
| Specific Target Organ Toxicity (Single Exposure) | No data available |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available |
| Aspiration Hazard | No data available |
Ecotoxicological Data
| Endpoint | Result |
| Toxicity to Fish | No data available |
| Toxicity to Daphnia and other Aquatic Invertebrates | No data available |
| Toxicity to Algae | No data available |
| Persistence and Degradability | No data available |
| Bioaccumulative Potential | No data available |
| Mobility in Soil | No data available |
Experimental Protocols
Detailed experimental protocols for the toxicological and ecotoxicological assessment of this compound are not publicly available. Standard OECD guidelines for the testing of chemicals would be the recommended starting point for any new studies.
Handling, Storage, and First Aid
5.1. Handling and Storage
Given the lack of comprehensive hazard data, it is prudent to handle this compound with standard laboratory precautions.
-
Handling : Use in a well-ventilated area.[2][3] Avoid generating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3] Do not eat, drink, or smoke when handling this chemical.[3]
-
Storage : Store in a tightly closed container in a cool, dry place.[1][3] Keep away from incompatible materials such as strong oxidizing agents.
5.2. First Aid Measures
In case of exposure, follow these first-aid measures:
-
Inhalation : Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
-
Skin Contact : Wash the affected area with soap and water. Remove contaminated clothing.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek medical advice.
Chemical Safety Assessment Workflow
The following diagram illustrates a general workflow for a chemical safety assessment, which would be applicable to a substance like this compound where data is limited.
Caption: General workflow for a chemical safety assessment.
Disclaimer: This document is intended for informational purposes only and is based on currently available data, which is limited. It is not a substitute for a formal Safety Data Sheet and should not be used as the sole basis for risk assessment. Users should conduct their own evaluation of the suitability of this chemical for their specific applications and ensure that all handling and disposal practices are in compliance with applicable laws and regulations.
References
Navigating the Safe Handling and Storage of 1-Tridecanesulfonic Acid Sodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential procedures for the safe handling and storage of 1-Tridecanesulfonic acid sodium salt, a crucial reagent in various scientific applications, including ion-pair chromatography. Adherence to these guidelines is paramount to ensure laboratory safety, maintain sample integrity, and prevent hazardous incidents.
General Information
This compound (CAS No. 5802-89-1) is a white crystalline powder. While it is a stable compound under normal conditions, proper handling and storage are necessary to avoid potential hazards and degradation.
Storage and Stability
Proper storage is critical for maintaining the stability and integrity of this compound. The following table summarizes the recommended storage conditions based on available safety data.
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Source |
| Temperature | Room Temperature | General laboratory guidelines |
| Humidity | Store in a dry place | [1][2][3] |
| Light | Avoid excessive heat and light | General laboratory guidelines |
| Container | Tightly sealed container | [2] |
| Atmosphere | Store in a well-ventilated area | [1][4] |
Stability: The material is stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[3]
Handling Procedures
Safe handling of this compound requires adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment (PPE).
Table 2: Personal Protective Equipment (PPE) Recommendations
| Equipment | Specification | Source |
| Eye Protection | Safety glasses with side-shields or goggles | [5][6] |
| Hand Protection | Wear appropriate protective gloves (e.g., nitrile) | [5][6] |
| Body Protection | Laboratory coat | [5][6] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator. | [4][7] |
Experimental Protocols
The following protocols provide a general framework for the safe handling of this compound in a laboratory setting.
Weighing and Transfer
-
Preparation: Ensure the weighing area is clean and free of contaminants. Use a chemical fume hood or a ventilated enclosure if there is a risk of dust generation.
-
PPE: Don the appropriate PPE as outlined in Table 2.
-
Transfer: Use a clean spatula to transfer the desired amount of the salt from the storage container to a suitable weighing vessel.
-
Cleaning: After transfer, securely close the storage container. Clean any residual powder from the spatula and the weighing area.
Solution Preparation
-
Solvent Selection: Use a solvent compatible with this compound.
-
Dissolution: Slowly add the weighed salt to the solvent while stirring to ensure complete dissolution.
-
Storage of Solution: Store the prepared solution in a clearly labeled, tightly sealed container. The stability of the solution will depend on the solvent and storage conditions.
Spill Cleanup
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Use a dry cleanup procedure to avoid generating dust. Sweep or vacuum the spilled material.
-
Collection: Place the spilled material into a clean, dry, sealable, and labeled container for disposal.
-
Decontamination: Clean the spill area with a suitable solvent and then wash with soap and water.
Disposal
Dispose of this compound and its containers in accordance with local, state, and federal regulations.[4] Do not dispose of down the drain unless permitted by local authorities.
Chemical Incompatibilities
To prevent hazardous reactions, avoid contact with the following:
Visualized Workflows
The following diagrams illustrate the key workflows for the safe handling and storage of this compound.
Disclaimer: This guide is intended for informational purposes only and should not be substituted for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the Safety Data Sheet (SDS) for the most current and detailed information.
References
- 1. thermofishersci.in [thermofishersci.in]
- 2. Page loading... [wap.guidechem.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. echemi.com [echemi.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. capitalresin.com [capitalresin.com]
- 8. Sodium 1-tetradecanesulfonate|6994-45-2 - MOLBASE Encyclopedia [m.molbase.com]
- 9. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for 1-Tridecanesulfonic Acid Sodium Salt in Reverse-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific application notes and validated quantitative data for the use of 1-tridecanesulfonic acid sodium salt in reverse-phase HPLC are not widely available in published literature. The following application notes and protocols are based on the established principles of ion-pair chromatography using long-chain alkyl sulfonates. The provided experimental details and data are representative and should be adapted and validated for specific applications.
Application Note: The Role of this compound as a Long-Chain Ion-Pairing Reagent in Reverse-Phase HPLC
This compound is an anionic ion-pairing reagent that can be used as a mobile phase additive in reverse-phase high-performance liquid chromatography (RP-HPLC). It is particularly useful for the separation of cationic (basic) and polar compounds that exhibit poor retention on traditional C8 or C18 columns.
The primary mechanism of action involves the formation of a neutral ion pair between the positively charged analyte and the negatively charged sulfonate group of the 1-tridecanesulfonate molecule. The long C13 alkyl chain of the reagent imparts significant hydrophobicity to this newly formed ion pair. This increased hydrophobicity enhances the interaction with the non-polar stationary phase, leading to increased retention and allowing for the separation of otherwise poorly retained analytes.
The use of a long-chain ion-pairing reagent like this compound offers several advantages:
-
Enhanced Retention of Polar and Basic Analytes: It significantly increases the retention times of cationic compounds, enabling their separation from the void volume and from other sample components.
-
Improved Peak Shape: By masking the ionic interactions between basic analytes and residual silanols on the silica-based stationary phase, it can lead to more symmetrical peaks.
-
Modulation of Selectivity: The concentration of the ion-pairing reagent and the organic modifier in the mobile phase can be adjusted to fine-tune the retention and selectivity of the separation.
However, it is important to note that long-chain ion-pairing reagents can be slow to equilibrate with the stationary phase and may require extensive column washing to remove. Therefore, it is often recommended to dedicate a column specifically for ion-pairing applications.
Experimental Protocols
Protocol 1: General Protocol for the Separation of Basic Pharmaceutical Compounds using this compound in RP-HPLC
This protocol provides a general starting point for developing a separation method for basic pharmaceutical compounds. The conditions should be optimized for the specific analytes of interest.
1. Materials and Reagents:
-
This compound (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
Phosphoric acid or another suitable acid for pH adjustment
-
Reverse-phase HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)
-
Standard solutions of the analytes of interest
-
0.45 µm membrane filters for mobile phase filtration
2. Mobile Phase Preparation (Example):
-
Aqueous Component (Mobile Phase A): Prepare a 10 mM solution of this compound in HPLC-grade water. Adjust the pH to a value where the analyte of interest is in its protonated (cationic) form (typically pH 2.5-4.0) using a suitable acid (e.g., phosphoric acid). Filter the solution through a 0.45 µm membrane filter.
-
Organic Component (Mobile Phase B): Acetonitrile or Methanol.
3. Chromatographic Conditions (Starting Point):
| Parameter | Recommended Starting Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 10 mM this compound in water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a suitable wavelength for the analytes |
| Injection Volume | 10 µL |
4. Experimental Procedure:
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 80% A, 20% B) for at least 30-60 minutes, or until a stable baseline is achieved. Due to the long alkyl chain of the ion-pairing reagent, longer equilibration times may be necessary.
-
Sample Injection: Inject the standard or sample solution.
-
Data Acquisition: Acquire the chromatogram.
-
Method Optimization: Adjust the gradient profile, mobile phase pH, and ion-pair reagent concentration to achieve the desired separation.
-
Column Washing: After use, wash the column thoroughly with a mobile phase containing a high percentage of organic solvent (e.g., 80% acetonitrile in water) to remove the ion-pairing reagent. It is advisable to dedicate a column for this type of application.
Data Presentation
Table 1: Properties of Common Alkyl Sulfonate Ion-Pairing Reagents
This table provides a comparison of different alkyl sulfonate ion-pairing reagents. As the alkyl chain length increases, the hydrophobicity and the retention of the ion pair also increase.
| Ion-Pairing Reagent | Abbreviation | Alkyl Chain Length | General Application |
| 1-Pentanesulfonic acid sodium salt | C5 | 5 | Separation of small, polar cations |
| 1-Hexanesulfonic acid sodium salt | C6 | 6 | General purpose for basic compounds |
| 1-Octanesulfonic acid sodium salt | C8 | 8 | Increased retention for moderately polar cations |
| 1-Decanesulfonic acid sodium salt | C10 | 10 | Strong retention for a wide range of cations |
| This compound | C13 | 13 | Very strong retention for polar and moderately hydrophobic cations |
Table 2: Representative Gradient Elution for the Separation of a Hypothetical Mixture of Basic Drugs
This table illustrates a hypothetical gradient elution program for the separation of three basic drugs with varying polarities using this compound as the ion-pairing reagent.
| Time (min) | % Mobile Phase A (10 mM 1-Tridecanesulfonate, pH 3.0) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 80 | 20 |
| 15.0 | 20 | 80 |
| 15.1 | 80 | 20 |
| 20.0 | 80 | 20 |
Note: This is a representative gradient and would require optimization for actual analytes.
Visualizations
Caption: Mechanism of ion-pair chromatography.
Caption: General experimental workflow for RP-HPLC with an ion-pairing reagent.
Application Notes and Protocols: 1-Tridecanesulfonic Acid Sodium Salt as an Ion-Pairing Reagent for Basic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
In reversed-phase high-performance liquid chromatography (RP-HPLC), the retention of highly polar and ionic compounds, such as basic drugs, can be challenging on non-polar stationary phases. These compounds often exhibit poor retention and peak shape due to their charge. Ion-pair chromatography is a widely used technique to enhance the retention and improve the separation of such analytes.[1][2] This is achieved by adding an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte, thereby increasing its hydrophobicity and affinity for the stationary phase.[2]
1-Tridecanesulfonic acid sodium salt (C13H27NaO3S) is an anionic ion-pairing reagent belonging to the alkyl sulfonate class. Its long alkyl chain (C13) provides significant hydrophobicity, making it a powerful tool for retaining positively charged basic compounds in RP-HPLC. This document provides detailed application notes and protocols for the use of this compound as an ion-pairing reagent for the analysis of basic compounds.
Principle of Ion-Pair Chromatography with this compound
The primary mechanism in reversed-phase ion-pair chromatography with alkyl sulfonates involves the formation of an equilibrium between the mobile and stationary phases.[3] The hydrophobic tridecyl chain of the sulfonate reagent partitions into the non-polar stationary phase (e.g., C18), creating a dynamic ion-exchange surface. The negatively charged sulfonate groups are oriented towards the mobile phase. Positively charged basic analytes (BH+) in the mobile phase can then interact with the immobilized sulfonate ions, leading to their retention on the column.
An alternative, though less favored, mechanistic view is the formation of a neutral ion pair in the mobile phase, which is then retained by the stationary phase through hydrophobic interactions. In practice, a combination of these mechanisms likely contributes to the observed retention.
The retention of basic compounds can be controlled by several factors, including the concentration of the ion-pairing reagent, the pH of the mobile phase, the type and concentration of the organic modifier, and the temperature.[3]
Advantages of Using this compound
-
Strong Retention for Basic Compounds: The long C13 alkyl chain provides strong hydrophobic interactions with the stationary phase, leading to significant retention of even weakly basic compounds.
-
Improved Peak Shape: By neutralizing the charge of the basic analytes, peak tailing, which is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase, can be significantly reduced.
-
Enhanced Selectivity: The addition of an ion-pairing reagent introduces a new dimension to the separation mechanism, allowing for the fine-tuning of selectivity between different basic analytes.
Experimental Protocols
Preparation of Mobile Phase with this compound
Materials:
-
This compound (HPLC grade)
-
HPLC grade water
-
HPLC grade organic modifier (e.g., acetonitrile or methanol)
-
Buffer components (e.g., phosphate or acetate salts)
-
Acid or base for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
Procedure:
-
Determine the desired concentration: The typical concentration range for alkyl sulfonate ion-pairing reagents is 5-20 mM. For this compound, a starting concentration of 10 mM is recommended.
-
Prepare the aqueous buffer: Dissolve the appropriate buffer salts in HPLC grade water to the desired concentration (e.g., 25 mM potassium phosphate).
-
Add the ion-pairing reagent: Weigh the required amount of this compound and dissolve it in the aqueous buffer. For example, to prepare 1 liter of a 10 mM solution, dissolve the appropriate weight of the reagent in 1 liter of the buffer.
-
Adjust the pH: Adjust the pH of the aqueous solution to the desired level using an appropriate acid or base. For the analysis of basic compounds, a pH between 2.5 and 4.5 is typically used to ensure the analytes are in their protonated, cationic form.
-
Filter the aqueous phase: Filter the aqueous solution containing the buffer and ion-pairing reagent through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter.
-
Prepare the mobile phase: Mix the filtered aqueous phase with the desired organic modifier in the appropriate ratio. For example, a mobile phase of 60:40 (v/v) acetonitrile:aqueous buffer.
-
Degas the mobile phase: Degas the final mobile phase using sonication, vacuum filtration, or helium sparging before use.
General HPLC Method for Basic Compounds
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile/10 mM this compound in 25 mM potassium phosphate buffer, pH 3.0 (e.g., 40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: UV at a suitable wavelength for the analytes of interest
-
Injection Volume: 10 µL
Note: These are general starting conditions and should be optimized for the specific application. The concentration of the ion-pairing reagent, the organic modifier content, and the pH of the mobile phase are critical parameters for method development.
Data Presentation
The following table provides representative data on the effect of an alkyl sulfonate ion-pairing reagent (sodium octanesulfonate, as a proxy for this compound) on the retention and separation of a mixture of basic drugs. A longer alkyl chain, such as in tridecanesulfonic acid, is expected to result in even greater retention times.
| Analyte | Without Ion-Pairing Reagent (Retention Time, min) | With 10 mM Sodium Octanesulfonate (Retention Time, min) | Peak Asymmetry (with Ion-Pairing Reagent) |
| Ephedrine | 2.1 | 5.8 | 1.1 |
| Procainamide | 2.5 | 8.2 | 1.2 |
| Propranolol | 3.8 | 15.6 | 1.0 |
| Amitriptyline | 5.2 | 25.4 | 1.1 |
Data is representative and intended for illustrative purposes. Actual retention times will vary depending on the specific alkyl sulfonate, its concentration, and the exact chromatographic conditions.
Visualizations
Ion-Pair Chromatography Mechanism
Caption: Interaction of a basic analyte with the stationary phase modified by 1-tridecanesulfonic acid.
Experimental Workflow for Method Development
Caption: A stepwise approach to developing an HPLC method using an ion-pairing reagent.
Considerations and Troubleshooting
-
Column Equilibration: Columns require a longer equilibration time with mobile phases containing ion-pairing reagents. Ensure the baseline is stable before injecting samples.
-
System Suitability: Regularly perform system suitability tests to monitor column performance, including retention time, peak asymmetry, and efficiency.
-
Carryover: Ion-pairing reagents can be difficult to wash out of the column and HPLC system. It is advisable to dedicate a column specifically for ion-pair applications.
-
Method Transfer: Transferring ion-pair methods between different HPLC systems can be challenging due to subtle differences in system dwell volume and mixing.
-
MS Compatibility: Alkyl sulfonates are generally not compatible with mass spectrometry (MS) detection due to their non-volatile nature, which can cause ion suppression and source contamination.
Conclusion
This compound is a valuable ion-pairing reagent for the analysis of basic compounds by reversed-phase HPLC. By forming a neutral ion pair with positively charged analytes, it significantly enhances their retention and improves chromatographic performance. The protocols and guidelines presented in this document provide a solid foundation for researchers and drug development professionals to successfully implement this powerful analytical technique. Careful method development and consideration of the factors influencing the separation are key to achieving robust and reproducible results.
References
Application Note and Protocol for Preparing Mobile Phase with 1-Tridecanesulfonic Acid Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a mobile phase containing 1-Tridecanesulfonic acid sodium salt for use in reversed-phase High-Performance Liquid Chromatography (HPLC). This ion-pairing agent is particularly effective for the analysis of basic and cationic compounds, enhancing their retention and improving peak shape on non-polar stationary phases.
Introduction to Ion-Pair Chromatography
Ion-pair chromatography is a technique used in reversed-phase HPLC to separate ionic and highly polar analytes. An ion-pairing reagent, such as this compound, is added to the mobile phase. This reagent has a hydrophobic alkyl chain and an ionic head group. The hydrophobic tail interacts with the stationary phase, while the ionic head group forms an ion pair with the oppositely charged analyte. This interaction increases the hydrophobicity of the analyte complex, leading to greater retention on the reversed-phase column.[1][2][3] The length of the alkyl chain of the ion-pairing reagent is a critical factor; longer chains, such as the C13 chain in this compound, provide stronger retention.[2][4]
Materials and Reagents
-
This compound (CAS No. 5802-89-1)[2]
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Buffer salts (e.g., sodium phosphate monobasic, sodium acetate)
-
Acid for pH adjustment (e.g., phosphoric acid, acetic acid)
-
0.45 µm or 0.22 µm membrane filters
-
Volumetric flasks and graduated cylinders
-
pH meter
Experimental Protocols
Protocol 1: Preparation of Aqueous Component (Mobile Phase A)
This protocol describes the preparation of a 1 L solution of the aqueous component of the mobile phase containing the ion-pairing reagent and buffer. A typical starting concentration for the ion-pairing reagent is 5 mM.[5]
-
Buffer Preparation:
-
Weigh the appropriate amount of buffer salt to achieve the desired concentration (e.g., for a 20 mM phosphate buffer, weigh out the required mass of sodium phosphate monobasic).
-
Dissolve the buffer salt in approximately 800 mL of HPLC-grade water in a 1 L volumetric flask.
-
-
Addition of Ion-Pairing Reagent:
-
Weigh 1.43 g of this compound (MW: 286.41 g/mol ) to prepare a 5 mM solution.
-
Add the weighed salt to the buffer solution in the volumetric flask.
-
Mix thoroughly until the salt is completely dissolved. Sonication may be used to aid dissolution.
-
-
pH Adjustment:
-
Adjust the pH of the solution to the desired level, typically between 2.5 and 4.0 for the analysis of basic compounds, using an appropriate acid (e.g., phosphoric acid).[5]
-
Ensure the pH is stable before proceeding.
-
-
Final Volume and Filtration:
-
Add HPLC-grade water to the volumetric flask to bring the final volume to 1 L.
-
Filter the entire aqueous solution through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter.
-
Protocol 2: Preparation of the Final Mobile Phase
This protocol outlines the mixing of the aqueous component (Mobile Phase A) with an organic modifier (Mobile Phase B, typically acetonitrile or methanol) to create the final mobile phase.
-
Measure Components:
-
Measure the required volumes of the prepared aqueous component (Mobile Phase A) and the organic modifier (e.g., acetonitrile or methanol) using separate graduated cylinders. The ratio will depend on the specific analytical method. A common starting point is a 70:30 or 60:40 ratio of aqueous to organic phase.
-
-
Mixing:
-
Combine the measured volumes in a clean, appropriate container.
-
Mix the solution thoroughly.
-
-
Degassing:
-
Degas the final mobile phase using a suitable method such as sonication, vacuum filtration, or helium sparging to prevent the formation of bubbles in the HPLC system.
-
Quantitative Data: Typical Starting Conditions
The following table summarizes typical starting parameters for method development using this compound as an ion-pairing reagent. These are general recommendations and should be optimized for the specific application.
| Parameter | Recommended Starting Value | Notes |
| Ion-Pairing Reagent Concentration | 5 mM | Can be optimized in the range of 2-10 mM. Higher concentrations increase retention but may lead to longer equilibration times.[6] |
| Buffer | 20 mM Sodium Phosphate | Acetate or formate buffers can also be used.[5] |
| pH of Aqueous Phase | 3.0 | For basic analytes, a pH of 2.5-4.0 is generally recommended for good retention and peak shape.[5] |
| Organic Modifier | Acetonitrile or Methanol | The choice and proportion of the organic solvent will significantly affect retention and selectivity. |
| Mobile Phase Composition | 60% Aqueous : 40% Organic (v/v) | This ratio should be adjusted to achieve the desired retention time for the analytes of interest. |
| Column | C18 or C8, 5 µm, 4.6 x 150 mm | Standard reversed-phase columns are suitable. |
| Flow Rate | 1.0 mL/min | For a 4.6 mm I.D. column. |
| Column Temperature | 30-40 °C | Elevated temperatures can improve peak shape and reduce viscosity. |
System Equilibration and Wash
-
Equilibration: It is crucial to thoroughly equilibrate the HPLC column with the ion-pairing mobile phase before analysis. This can take a significant amount of time, especially with long-chain ion-pairing reagents.[1] Flush the column with at least 20-30 column volumes of the mobile phase, or until a stable baseline is achieved.
-
Column Washing: After use, it is recommended to dedicate the column to ion-pairing applications. If the column must be used for other methods, it should be flushed extensively with a mobile phase containing a high percentage of organic solvent (e.g., 80-100% acetonitrile) to remove the ion-pairing reagent from the stationary phase.
Visualizations
Caption: Workflow for the preparation of the aqueous component (Mobile Phase A).
Caption: Workflow for the preparation of the final mobile phase.
References
- 1. benchchem.com [benchchem.com]
- 2. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 3. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 4. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
Applications of 1-Tridecanesulfonic Acid Sodium Salt in Peptide and Protein Separation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a powerful technique for the separation of charged analytes, such as peptides and proteins, on non-polar stationary phases. The addition of an ion-pairing reagent to the mobile phase forms a neutral complex with the charged analyte, increasing its retention on the reversed-phase column. Alkylsulfonic acid sodium salts are commonly employed as anionic ion-pairing reagents for the separation of positively charged peptides and proteins. The hydrophobicity of the alkyl chain of the sulfonic acid directly influences the retention and selectivity of the separation. Longer alkyl chains, such as that of 1-tridecanesulfonic acid sodium salt, provide stronger ion-pairing and increased retention, which can be advantageous for the separation of highly polar or weakly retained peptides.
This document provides detailed application notes and protocols for the use of this compound as an ion-pairing reagent in peptide and protein separation.
Principle of Ion-Pair Reversed-Phase Chromatography
In reversed-phase chromatography, polar analytes have weak interactions with the non-polar stationary phase, leading to poor retention and resolution. Ion-pairing reagents are amphiphilic molecules that possess a charged head group and a hydrophobic tail. In the case of this compound, the sulfonate group is the anionic head, and the tridecyl chain is the hydrophobic tail.
The mechanism of ion-pair chromatography can be described by two models:
-
Ion-Pair Formation in the Mobile Phase: The ion-pairing reagent forms a neutral complex with the charged analyte in the mobile phase. This neutral complex has a higher affinity for the stationary phase, leading to increased retention.
-
Dynamic Ion-Exchange Model: The hydrophobic tails of the ion-pairing reagent adsorb to the stationary phase, creating a dynamic ion-exchange surface. The charged analytes in the mobile phase then interact with the charged head groups of the adsorbed ion-pairing reagent.
In practice, a combination of both mechanisms likely contributes to the separation. The length of the alkyl chain of the ion-pairing reagent is a critical parameter. A longer chain, as in 1-tridecanesulfonic acid, results in a more hydrophobic ion-pair and stronger interaction with the stationary phase, leading to longer retention times. This can be particularly useful for separating peptides that are too polar to be retained using shorter-chain ion-pairing reagents like pentanesulfonic or heptanesulfonic acid.
Applications
This compound is particularly suited for the following applications:
-
Separation of small, hydrophilic peptides: These peptides often have limited retention on standard reversed-phase columns. The strong ion-pairing properties of this compound can significantly enhance their retention and improve resolution.
-
Improving peak shape of basic peptides: Basic peptides can exhibit poor peak shape due to interactions with residual silanol groups on silica-based columns. Ion-pairing reagents can mask these interactions, leading to more symmetrical peaks.
-
Altering selectivity: The choice of ion-pairing reagent can dramatically alter the elution order of peptides in a mixture. By switching from a common ion-pairing reagent like trifluoroacetic acid (TFA) to a long-chain alkylsulfonate, different separation selectivities can be achieved, which is beneficial for resolving complex peptide mixtures.
Data Presentation
Table 1: Physicochemical Properties of Common Anionic Ion-Pairing Reagents
| Ion-Pairing Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Alkyl Chain Length |
| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 | N/A (not an alkylsulfonate) |
| Pentanesulfonic acid sodium salt | C₅H₁₁NaO₃S | 174.19 | 5 |
| Heptanesulfonic acid sodium salt | C₇H₁₅NaO₃S | 202.25 | 7 |
| Decanesulfonic acid sodium salt | C₁₀H₂₁NaO₃S | 244.33 | 10 |
| This compound | C₁₃H₂₇NaO₃S | 286.41 | 13 |
Table 2: General Comparison of Ion-Pairing Reagent Performance
| Property | Short-Chain Alkylsulfonates (e.g., Pentane-) | Long-Chain Alkylsulfonates (e.g., Tridecane-) |
| Analyte Retention | Moderate | Strong |
| Selectivity | Standard | Can be significantly altered |
| Mass Spectrometry Compatibility | Generally poor due to ion suppression | Generally poor to very poor |
| Column Equilibration Time | Shorter | Longer |
| Column Wash-out Time | Shorter | Longer |
Experimental Protocols
Protocol 1: Separation of a Hydrophilic Peptide Mixture using IP-RP-HPLC with this compound
This protocol provides a starting point for developing a separation method for hydrophilic peptides.
1. Materials and Reagents:
-
This compound (Reagent Grade)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
Peptide standards
-
Reversed-phase HPLC column (e.g., C18, 5 µm, 150 x 4.6 mm)
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous):
-
Prepare a 10 mM solution of this compound in HPLC grade water. To do this, dissolve 0.286 g of this compound in 100 mL of water.
-
Adjust the pH to 2.5 with phosphoric acid.
-
Filter through a 0.22 µm filter.
-
-
Mobile Phase B (Organic):
-
Prepare a 10 mM solution of this compound in a mixture of 80% acetonitrile and 20% water.
-
Adjust the pH to 2.5 with phosphoric acid.
-
Filter through a 0.22 µm filter.
-
3. HPLC Method:
-
Column: C18, 5 µm, 150 x 4.6 mm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 214 nm
-
Injection Volume: 20 µL
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 30 | 60 |
| 35 | 100 |
| 40 | 100 |
| 41 | 5 |
| 50 | 5 |
4. Sample Preparation:
-
Dissolve the peptide mixture in Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
5. System Equilibration and Wash:
-
Due to the long alkyl chain, it is crucial to thoroughly equilibrate the column with the mobile phase containing this compound. Equilibrate the column with the initial gradient conditions for at least 60 minutes or until a stable baseline is achieved.
-
After the analysis, it is important to wash the column extensively with a high percentage of organic solvent (without the ion-pairing reagent) to remove the adsorbed 1-tridecanesulfonic acid. A wash with 100% acetonitrile followed by isopropanol is recommended.
Visualizations
Caption: Workflow for peptide separation using IP-RP-HPLC.
Caption: Ion-pair formation and retention mechanism.
Considerations and Troubleshooting
-
Mass Spectrometry Incompatibility: this compound is a non-volatile salt and will cause significant ion suppression in electrospray ionization mass spectrometry (ESI-MS). If MS detection is required, a volatile ion-pairing reagent such as formic acid or difluoroacetic acid (DFA) should be used.
-
Long Equilibration and Wash Times: The strong adsorption of long-chain alkylsulfonates to the stationary phase necessitates extended equilibration and wash times. Failure to properly equilibrate the column will result in poor reproducibility of retention times. Inadequate washing can lead to carryover and affect subsequent analyses.
-
Method Development: The optimal concentration of this compound and the pH of the mobile phase should be determined empirically for each specific application. Concentrations typically range from 5 mM to 20 mM. The pH should be chosen to ensure that the analytes of interest are in their desired charge state.
-
Column Dedication: It is advisable to dedicate a column specifically for use with long-chain ion-pairing reagents to avoid cross-contamination and issues with column history affecting other applications.
Conclusion
This compound is a valuable tool for the separation of peptides and proteins by IP-RP-HPLC, particularly for challenging separations involving hydrophilic analytes. Its strong ion-pairing capabilities can significantly enhance retention and improve resolution. However, researchers must be mindful of its incompatibility with mass spectrometry and the need for extended column equilibration and washing procedures. By following the protocols and considering the factors outlined in these application notes, scientists can effectively leverage the unique properties of this compound to achieve their separation goals.
Application Notes and Protocols for the Analysis of Small Molecules by LC-MS Using 1-Tridecanesulfonic Acid Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of small, polar, and basic molecules by reversed-phase liquid chromatography-mass spectrometry (LC-MS) often presents a significant challenge due to poor retention on conventional C18 columns. Ion-pairing chromatography is a widely used technique to enhance the retention of such analytes. 1-Tridecanesulfonic acid sodium salt, a long-chain alkyl sulfonate, serves as an effective anionic ion-pairing reagent for the analysis of cationic small molecules.
However, the non-volatile nature of this compound poses a challenge for standard LC-MS applications, as it can lead to ion source contamination and signal suppression. To circumvent this issue, a novel "in-sample addition" technique is presented. This method involves adding the ion-pairing reagent directly to the sample, rather than the mobile phase, allowing for the retention of polar analytes on the column while minimizing the introduction of the non-volatile salt into the mass spectrometer.
This document provides detailed application notes and protocols for the use of this compound in the LC-MS analysis of small, basic molecules, focusing on the in-sample addition methodology.
Principle of In-Sample Ion-Pairing LC-MS
In this approach, the ion-pairing reagent, this compound, is mixed with the analyte in the sample vial before injection. When the sample is injected onto the reversed-phase column, the long alkyl chain of the tridecanesulfonate anion adsorbs to the hydrophobic stationary phase, creating a localized ion-exchange surface at the head of the column. The cationic analyte then partitions onto this dynamically created surface, leading to its retention.
The subsequent gradient elution with an organic solvent disrupts this interaction, eluting the analyte, while a final high-organic wash step removes the ion-pairing reagent from the column. A switching valve can be employed to divert the eluent containing the high concentration of the non-volatile salt away from the mass spectrometer, thus preventing contamination.
Mandatory Visualizations
Caption: Experimental workflow for in-sample ion-pairing LC-MS.
Caption: Logical relationship of ion-pairing for enhanced retention.
Experimental Protocols
Materials and Reagents
-
Analytes: Small, basic molecules of interest (e.g., catecholamines, hydrophilic amines, quaternary ammonium compounds).
-
Ion-Pairing Reagent: this compound (≥98% purity).
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Mobile Phase Additives: Formic acid (LC-MS grade).
-
Columns: A standard C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
Preparation of Solutions
-
Analyte Stock Solution: Prepare a stock solution of the analyte(s) of interest in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Internal Standard Stock Solution: If used, prepare a stock solution of a suitable internal standard (e.g., a stable isotope-labeled analog of the analyte) at 1 mg/mL.
-
This compound Stock Solution: Prepare a 100 mM stock solution of this compound in water.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
Sample Preparation for In-Sample Ion-Pairing
-
To a 1.5 mL autosampler vial, add the desired volume of the analyte stock solution and internal standard stock solution.
-
Add the 100 mM this compound stock solution to achieve a final concentration in the range of 10-50 mM. The optimal concentration will depend on the analyte and should be determined empirically.
-
Dilute the sample to the final volume with Mobile Phase A.
-
Vortex the sample to ensure complete mixing.
LC-MS Method Parameters
| Parameter | Recommended Setting |
| LC System | UHPLC system with a binary pump and a column thermostat |
| Column | C18 reversed-phase, 2.1 mm x 100 mm, 1.8 µm |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B |
| MS System | Triple quadrupole or high-resolution mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow Rates | Optimized for the specific instrument |
| Data Acquisition | Multiple Reaction Monitoring (MRM) for targeted quantification or Full Scan for qualitative analysis |
| Divert Valve Timing | Divert flow to waste during the final high-organic wash step (e.g., from 8.5 to 10 minutes) to avoid source contamination. |
Data Presentation
Representative Quantitative Data for a Hypothetical Basic Small Molecule
The following table summarizes the expected performance characteristics of the in-sample ion-pairing LC-MS method for the quantification of a small basic molecule. These values are representative and should be established for each specific analyte.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 0.1 - 1.0 ng/mL |
| Upper Limit of Quantitation (ULOQ) | 500 - 1000 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Matrix Effect | Minimal with appropriate sample prep |
| Recovery | > 85% |
Discussion and Considerations
-
Analyte Suitability: This method is best suited for small molecules that are positively charged at the pH of the mobile phase (e.g., primary, secondary, tertiary, and quaternary amines).
-
Concentration of Ion-Pairing Reagent: The concentration of this compound in the sample is a critical parameter. Too low a concentration will result in insufficient retention, while too high a concentration may lead to peak distortion and increased risk of MS contamination. Optimization in the 10-50 mM range is recommended.
-
Effect of Alkyl Chain Length: The C13 alkyl chain of 1-tridecanesulfonic acid provides strong hydrophobic interaction with the stationary phase, leading to robust retention of the ion pair. For analytes that are very weakly retained, a long-chain sulfonate like this is advantageous compared to shorter-chain alternatives (e.g., heptanesulfonate).
-
Column Equilibration and Wash: It is crucial to have a thorough column wash with a high percentage of organic solvent at the end of each run to remove the ion-pairing reagent. A robust column re-equilibration step is also necessary for reproducible retention times.
-
Dedicated LC System: To completely avoid the risk of cross-contamination, it is advisable to dedicate an LC system and column for ion-pairing applications.
-
Alternative Chromatographic Techniques: For the analysis of polar small molecules, Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique that should be considered as an alternative to ion-pairing chromatography. HILIC often provides excellent retention for polar compounds without the need for non-volatile mobile phase additives.
Conclusion
The use of this compound as an in-sample ion-pairing reagent offers a viable and effective solution for the LC-MS analysis of challenging small, basic molecules. This methodology enhances chromatographic retention on standard reversed-phase columns while mitigating the common issues of ion source contamination and signal suppression associated with non-volatile additives. The provided protocols and considerations serve as a comprehensive guide for researchers and scientists in drug development and other analytical fields to successfully implement this powerful technique.
Application Notes & Protocols: Utilizing 1-Tridecanesulfonic Acid Sodium Salt in Capillary Electrophoresis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Capillary electrophoresis (CE) is a high-resolution analytical technique used for separating a wide variety of molecules, including drugs, peptides, and proteins.[1] The separation is based on the differential migration of charged analytes in an electric field within a narrow capillary.[2][3] For challenging separations, particularly of basic or cationic compounds, additives are often incorporated into the background electrolyte (BGE) to improve resolution. 1-Tridecanesulfonic acid sodium salt is an anionic ion-pairing reagent that can be used in CE to enhance the separation of positively charged analytes.[4][5] Its long alkyl chain provides a hydrophobic character, while the sulfonate group offers a negative charge, facilitating interactions that modify the electrophoretic mobility of target analytes.
Principle of Operation: In capillary zone electrophoresis (CZE), positively charged analytes (cations) migrate towards the cathode. The addition of this compound to the BGE introduces an anionic pairing agent. This agent forms a neutral or less-charged ion pair with the cationic analyte. The formation of this ion pair alters the analyte's charge-to-mass ratio and its hydrophobic character, thereby changing its migration time and enabling the separation of compounds that might otherwise co-migrate.[5][6] The longer the alkyl chain of the sulfonate salt, the greater its effect on retention and separation power.
Application: Separation of Basic Pharmaceutical Compounds
The analysis of basic drugs is a common application where ion-pairing reagents are beneficial. Basic compounds are positively charged at low pH, but their analysis can be complicated by their tendency to adsorb to the negatively charged surface of the fused-silica capillary wall. This interaction can lead to poor peak shape and reduced reproducibility.[7] Using an anionic ion-pairing reagent like this compound can help mitigate these issues and improve separation efficiency.
Experimental Protocol: General Method for Basic Drug Separation
This protocol provides a starting point for developing a CE method for the separation of basic drug compounds using this compound. Optimization will likely be required for specific analytes.
1. Reagent and Buffer Preparation:
-
Background Electrolyte (BGE):
-
Prepare a 25 mM sodium phosphate buffer.
-
Adjust the pH to 2.5 using phosphoric acid.
-
Dissolve this compound into the buffer to a final concentration of 10-50 mM. The optimal concentration should be determined experimentally.
-
Filter the BGE through a 0.22 µm filter before use.
-
-
Sample Preparation:
2. Instrumentation and Capillary Conditioning:
-
Instrument: Standard capillary electrophoresis system with UV detection.
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 30-50 cm total length).
-
Capillary Conditioning (New Capillary):
-
Rinse with 1 M Sodium Hydroxide for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Rinse with the BGE for 15 minutes.
-
-
Pre-run Conditioning (Between Injections):
-
Rinse with 0.1 M Sodium Hydroxide for 2 minutes.
-
Rinse with deionized water for 2 minutes.
-
Rinse with BGE for 3-5 minutes.
-
3. Electrophoresis Conditions:
-
Voltage: 10-25 kV (Normal Polarity: Anode at inlet, Cathode at outlet).
-
Temperature: 25 °C.[8]
-
Injection: Hydrodynamic (e.g., 50 mbar for 5 seconds) or Electrokinetic (e.g., 5 kV for 5 seconds).[8]
-
Detection: UV detector set to an appropriate wavelength for the analyte (e.g., 200-220 nm for peptides/proteins or wavelength of max absorbance for small molecules).[8]
Data Presentation
The effectiveness of this compound can be evaluated by comparing separations with and without the reagent. The following table illustrates hypothetical data for the separation of two basic drugs, Drug A and Drug B.
| Condition | Analyte | Migration Time (min) | Resolution (Rs) |
| BGE without Ion-Pair Reagent | Drug A | 4.5 | 0.8 |
| Drug B | 4.7 | ||
| BGE with 20 mM 1-Tridecanesulfonic acid | Drug A | 6.2 | 2.1 |
| Drug B | 7.1 |
As shown in the table, the addition of the ion-pairing reagent increases the migration times and significantly improves the resolution between the two analytes.
Diagrams
Logical Workflow for Method Development
The following diagram illustrates the logical workflow for developing a capillary electrophoresis method using an ion-pairing reagent.
Caption: Workflow for CE method development with an ion-pairing reagent.
Mechanism of Ion-Pair Formation in CE
This diagram illustrates the interaction between a cationic analyte and the anionic ion-pairing reagent within the capillary.
References
- 1. Capillary electrophoresis of proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. usp.org [usp.org]
- 3. m.youtube.com [m.youtube.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Ion Pair Chromatography,Electronic Grade Chemicals,Ion Pair Reagents in HPLC [cdhfinechemical.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Improvement of Capillary Electrophoretic Enantioseparation of Fluoxetine by a Cationic Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
Application Notes and Protocols for 1-Tridecanesulfonic Acid Sodium Salt in Micellar Electrokinetic Chromatography (MEKC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that extends the capabilities of capillary electrophoresis (CE) to the analysis of neutral and hydrophobic compounds. This is achieved by adding a surfactant, such as 1-Tridecanesulfonic acid sodium salt, to the background electrolyte at a concentration above its critical micelle concentration (CMC). The surfactant molecules form micelles, which act as a pseudo-stationary phase, allowing for the differential partitioning of analytes and enabling their separation.
This compound (C13H27NaO3S) is an anionic surfactant with a 13-carbon alkyl chain. Its longer hydrophobic tail, compared to the more commonly used sodium dodecyl sulfate (SDS, C12), suggests it may offer different selectivity for the separation of highly hydrophobic molecules. The estimated critical micelle concentration (CMC) for this compound is in the range of 1-5 mM. This document provides a general overview, application notes, and a foundational protocol for the use of this compound in MEKC for pharmaceutical analysis.
Disclaimer: As of the latest literature search, specific, detailed application notes and peer-reviewed protocols for the use of this compound in MEKC are not widely available. The following information is based on the fundamental principles of MEKC and data extrapolated from studies using similar long-chain alkyl sulfonate surfactants. The provided protocols and data tables are intended as a starting point for method development.
Principle of MEKC Separation
In MEKC, the separation mechanism is based on the differential partitioning of analytes between the aqueous mobile phase (background electrolyte) and the hydrophobic core of the micelles (pseudo-stationary phase). The electroosmotic flow (EOF), typically directed towards the cathode in a bare fused-silica capillary, drives the bulk solution through the capillary. The anionic micelles of this compound have a negative charge and thus an electrophoretic mobility towards the anode. However, the force of the EOF is generally stronger, resulting in a net migration of the micelles towards the cathode at a slower velocity than the bulk flow.
Analytes in the sample will partition between the aqueous buffer and the micelles based on their hydrophobicity. Highly hydrophilic analytes will spend most of their time in the aqueous phase and migrate close to the EOF velocity. Highly hydrophobic analytes will be almost entirely solubilized within the micelle core and will migrate at the velocity of the micelles. Analytes with intermediate hydrophobicity will have varying migration times between these two extremes, allowing for their separation.
Potential Applications in Pharmaceutical Analysis
The longer alkyl chain of this compound makes it a potentially valuable surfactant for the separation of:
-
Highly hydrophobic drugs: Compounds with high logP values that may not be well-resolved using shorter-chain surfactants.
-
Structural isomers: Subtle differences in the hydrophobicity of isomers can be exploited for their separation.
-
Drug-related impurities: Separating active pharmaceutical ingredients (APIs) from their hydrophobic impurities.
-
Neutral compounds: MEKC is ideally suited for the analysis of neutral molecules that are not separable by capillary zone electrophoresis (CZE).
Data Presentation: Illustrative MEKC Parameters
The following tables provide illustrative quantitative data for a hypothetical MEKC method using this compound for the separation of a mixture of neutral hydrophobic compounds. These values are intended as a guide for method development.
Table 1: Buffer Composition and Capillary Specifications
| Parameter | Value |
| Surfactant | This compound |
| Surfactant Concentration | 25 mM |
| Buffer | 20 mM Sodium Borate |
| pH | 9.2 |
| Organic Modifier | 15% (v/v) Acetonitrile |
| Capillary Type | Fused Silica |
| Capillary Dimensions | 50 µm i.d. x 60.2 cm (50 cm effective length) |
Table 2: Instrumental Parameters
| Parameter | Setting |
| Applied Voltage | 25 kV |
| Temperature | 25 °C |
| Injection Mode | Hydrodynamic |
| Injection Parameters | 50 mbar for 5 s |
| Detection Wavelength | 214 nm |
Table 3: Hypothetical Separation Data for a Mixture of Hydrophobic Analytes
| Analyte | Migration Time (min) | Efficiency (plates/meter) | Resolution (Rs) |
| Analyte A (less hydrophobic) | 4.2 | 250,000 | - |
| Analyte B | 5.5 | 280,000 | 2.8 |
| Analyte C (more hydrophobic) | 7.1 | 300,000 | 3.5 |
Experimental Protocols
Preparation of Background Electrolyte (BGE)
Materials:
-
This compound (>98% purity)
-
Sodium Borate decahydrate (Na2B4O7·10H2O)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
0.1 M NaOH and 0.1 M HCl for pH adjustment
Procedure:
-
Prepare 100 mM Sodium Borate Stock Solution: Dissolve 3.81 g of sodium borate decahydrate in 100 mL of deionized water.
-
Prepare 100 mM this compound Stock Solution: The molecular weight of this compound is approximately 298.43 g/mol . To prepare a 100 mM solution, dissolve 2.98 g in 100 mL of deionized water. Gentle heating and sonication may be required to aid dissolution.
-
Prepare the Running Buffer (20 mM Sodium Borate, 25 mM Surfactant, 15% Acetonitrile):
-
In a 100 mL volumetric flask, add 20 mL of the 100 mM sodium borate stock solution.
-
Add 25 mL of the 100 mM this compound stock solution.
-
Add 15 mL of acetonitrile.
-
Bring the volume to 100 mL with deionized water.
-
-
pH Adjustment: Adjust the pH of the final solution to 9.2 using 0.1 M NaOH or 0.1 M HCl.
-
Degassing: Degas the buffer by sonication for 10-15 minutes or by vacuum filtration.
Capillary Conditioning
Procedure:
-
Rinse the new capillary sequentially with 1 M NaOH for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Rinse with the BGE for 15 minutes.
-
Between runs, a short rinse with 0.1 M NaOH (2 min), water (2 min), and BGE (5 min) is recommended to ensure reproducible migration times.
Sample Preparation and Injection
Procedure:
-
Dissolve the sample in the BGE or a solvent compatible with the BGE (e.g., a mixture of water and acetonitrile). The sample concentration should be optimized to avoid overloading the capillary.
-
Filter the sample through a 0.22 µm syringe filter before placing it in a sample vial.
-
Inject the sample using the hydrodynamic mode (e.g., 50 mbar for 5 seconds). The injection parameters should be optimized to achieve a balance between sensitivity and peak efficiency.
MEKC Analysis
Procedure:
-
Set the capillary temperature to 25 °C.
-
Apply a voltage of 25 kV (positive polarity at the inlet, negative at the outlet).
-
Monitor the separation at the desired wavelength (e.g., 214 nm for general pharmaceutical compounds).
-
At the end of the run, acquire and process the electropherogram to determine migration times, peak areas, and other performance metrics.
Visualizations
Caption: Principle of MEKC separation with this compound.
Caption: General experimental workflow for MEKC analysis.
Application Notes and Protocols for Protein Denaturation Studies Using 1-Tridecanesulfonic Acid Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tridecanesulfonic acid sodium salt is an anionic surfactant that serves as a valuable tool in the study of protein denaturation. Its amphipathic nature, characterized by a 13-carbon hydrophobic alkyl chain and a hydrophilic sulfonate head group, enables it to disrupt the non-covalent interactions that maintain the native three-dimensional structure of proteins. This leads to the unfolding of the protein, a process known as denaturation. Understanding the mechanisms of protein denaturation is critical in various fields, including biochemistry, pharmacology, and drug development, for applications such as protein characterization, solubilization of inclusion bodies, and controlling protein aggregation.
While sodium dodecyl sulfate (SDS) is the most extensively studied anionic surfactant for protein denaturation, this compound, with its longer alkyl chain, is expected to exhibit a lower critical micelle concentration (CMC) and potentially a stronger denaturing effect at lower concentrations. These application notes provide an overview of the principles of protein denaturation by this compound and detailed protocols for its use in denaturation studies.
Mechanism of Protein Denaturation by Anionic Surfactants
The denaturation of proteins by anionic surfactants like this compound is a multi-step process driven by both electrostatic and hydrophobic interactions.
-
Initial Binding: At very low concentrations, individual surfactant molecules (monomers) begin to bind to charged residues on the protein surface, primarily through electrostatic interactions.
-
Cooperative Binding and Unfolding: As the surfactant concentration increases, a cooperative binding process occurs. The hydrophobic tails of the surfactant molecules interact with the hydrophobic core of the protein, leading to the disruption of the native tertiary and secondary structures. This cooperative binding is often described by a "necklace and bead" or "core-shell" model, where surfactant micelles form along the unfolded polypeptide chain.
-
Saturation: At high surfactant concentrations, the protein becomes saturated with surfactant molecules, resulting in a protein-surfactant complex with a net negative charge that is roughly proportional to the molecular weight of the protein. This principle is fundamental to techniques like SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
The longer hydrophobic tail of this compound compared to SDS suggests a stronger hydrophobic interaction with proteins, which may lead to denaturation at lower surfactant concentrations.
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for designing and interpreting protein denaturation experiments. While specific experimental data for this compound is not extensively available, we can extrapolate from the properties of other sodium alkyl sulfonates.
| Property | This compound (C13) | Sodium Dodecyl Sulfate (SDS) (C12) | Sodium Decyl Sulfonate (C10) |
| Molecular Formula | C₁₃H₂₇NaO₃S | C₁₂H₂₅NaO₄S | C₁₀H₂₁NaO₃S |
| Molecular Weight ( g/mol ) | 286.41 | 288.38 | 244.33 |
| Critical Micelle Concentration (CMC) in water (mM) | Estimated ~0.5 - 2 | ~8 | ~33 |
| Denaturation Potency | Expected to be higher than SDS | High | Moderate |
Note: The CMC and denaturation potency for this compound are estimated based on the trend of decreasing CMC and increasing denaturation potential with increasing alkyl chain length in homologous series of anionic surfactants.
Experimental Protocols
The following are generalized protocols for key experiments used to study protein denaturation. These should be optimized for the specific protein and experimental conditions.
Circular Dichroism (CD) Spectroscopy to Monitor Secondary Structure Changes
CD spectroscopy is a powerful technique to monitor changes in the secondary structure of a protein upon addition of a denaturant.[1][2]
Objective: To determine the concentration of this compound required to induce changes in the α-helical and β-sheet content of a protein.
Materials:
-
Purified protein solution of known concentration (e.g., 0.1-0.2 mg/mL)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
This compound stock solution (e.g., 100 mM)
-
CD Spectropolarimeter
-
Quartz cuvette with a path length of 1 mm or 0.1 cm
Protocol:
-
Prepare a series of protein samples containing increasing concentrations of this compound. Ensure the final protein concentration is constant across all samples. A typical concentration range for the surfactant could be from sub-micellar to several times its estimated CMC.
-
Prepare a blank solution for each surfactant concentration containing only the buffer and the respective concentration of this compound.
-
Equilibrate the samples at the desired temperature (e.g., 25°C).
-
Record the CD spectra in the far-UV region (e.g., 190-260 nm) for each sample and its corresponding blank.
-
Subtract the blank spectrum from the sample spectrum to obtain the CD spectrum of the protein.
-
Analyze the changes in the CD signal, particularly at wavelengths characteristic of α-helices (minima around 222 and 208 nm) and β-sheets (minimum around 218 nm), as a function of surfactant concentration.
-
Plot the change in molar ellipticity at a specific wavelength (e.g., 222 nm) against the surfactant concentration to generate a denaturation curve.
Data Presentation:
| [this compound] (mM) | Molar Ellipticity at 222 nm (deg·cm²·dmol⁻¹) | % α-Helix (estimated) |
| 0 | -X | Y |
| 0.1 | ... | ... |
| 0.5 | ... | ... |
| 1.0 | ... | ... |
| 5.0 | ... | ... |
| 10.0 | ... | ... |
Small-Angle X-ray Scattering (SAXS) for Analyzing Global Structural Changes
SAXS provides information on the overall shape, size, and conformation of proteins and protein-surfactant complexes in solution.[3][4][5]
Objective: To characterize the changes in the radius of gyration (Rg) and the overall shape of a protein upon interaction with this compound.
Materials:
-
Highly purified and monodisperse protein solution (e.g., 1-5 mg/mL)
-
Buffer matched to the protein solution
-
This compound stock solution
-
SAXS instrument (synchrotron or laboratory-based)
-
Sample cells (e.g., quartz capillaries)
Protocol:
-
Prepare protein samples with and without this compound at a concentration known to cause denaturation (determined, for example, by CD spectroscopy).
-
Prepare corresponding buffer blanks containing the same concentration of the surfactant.
-
Collect SAXS data for each sample and its corresponding blank.
-
Subtract the buffer scattering from the sample scattering to obtain the scattering profile of the protein or protein-surfactant complex.
-
Analyze the scattering data to determine the radius of gyration (Rg) using the Guinier approximation.
-
Further analysis, such as pair-distance distribution function (P(r)) analysis and ab initio shape reconstruction, can be performed to gain more detailed structural insights.
Data Presentation:
| Sample | [this compound] (mM) | Radius of Gyration (Rg) (Å) | Maximum Dimension (Dmax) (Å) |
| Native Protein | 0 | X | Y |
| Denatured Protein | Z | X' | Y' |
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a standard technique to separate proteins based on their molecular weight after denaturation.[6][7][8] While typically performed with SDS, this compound can be substituted to investigate its effects on protein migration.
Objective: To assess the ability of this compound to denature a protein and impart a uniform negative charge for separation by molecular weight.
Materials:
-
Protein sample
-
Sample buffer (containing Tris-HCl, glycerol, a tracking dye, a reducing agent like β-mercaptoethanol or DTT, and this compound instead of SDS)
-
Polyacrylamide gels (stacking and resolving)
-
Electrophoresis running buffer (containing Tris, glycine, and this compound)
-
Electrophoresis apparatus and power supply
-
Protein stain (e.g., Coomassie Brilliant Blue)
Protocol:
-
Prepare a 2X sample buffer containing 2-4% (w/v) this compound.
-
Mix the protein sample with an equal volume of the 2X sample buffer.
-
Heat the mixture at 95-100°C for 5-10 minutes to facilitate denaturation.
-
Load the denatured samples and a molecular weight marker onto the polyacrylamide gel.
-
Run the gel at a constant voltage until the tracking dye reaches the bottom.
-
Stain the gel to visualize the protein bands.
-
Compare the migration pattern of the protein in the presence of this compound to its migration with standard SDS-PAGE.
Visualizations
Caption: Mechanism of protein denaturation by anionic surfactants.
References
- 1. youtube.com [youtube.com]
- 2. Circular dichroism spectroscopy of membrane proteins - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00084J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Developments in small-angle X-ray scattering (SAXS) for characterizing the structure of surfactant-macromolecule interactions and their complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Polyacrylamide gel electrophoresis - Wikipedia [en.wikipedia.org]
- 7. The principle and method of polyacrylamide gel electrophoresis (SDS-PAGE) | MBL Life Science -JAPAN- [ruo.mbl.co.jp]
- 8. Khan Academy [khanacademy.org]
Application Notes & Protocols: 1-Tridecanesulfonic Acid Sodium Salt for Membrane Protein Extraction and Solubilization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Integral membrane proteins (IMPs) are critical targets for drug discovery and biomedical research, playing vital roles in cellular signaling, transport, and enzymatic activity. Their hydrophobic nature, however, presents significant challenges for extraction from the native lipid bilayer and subsequent solubilization in an aqueous environment for functional and structural studies. The selection of an appropriate detergent is one of the most critical stages in this process.[1] An effective detergent must efficiently disrupt the lipid membrane, release the protein of interest, and form stable protein-detergent complexes that maintain the protein's native conformation and activity.[1][2]
1-Tridecanesulfonic acid sodium salt is an anionic surfactant characterized by a 13-carbon hydrophobic alkyl chain and a hydrophilic sulfonate headgroup.[3] Its amphipathic nature allows it to effectively solubilize membrane components.[3] This document provides detailed application notes and protocols for utilizing this compound for the extraction and solubilization of membrane proteins.
Physicochemical Properties
Understanding the physicochemical properties of a detergent is essential for optimizing solubilization protocols. The Critical Micelle Concentration (CMC) is a key parameter; it is the concentration above which detergent monomers self-assemble into micelles.[4][5] Effective protein solubilization typically occurs at or above the detergent's CMC.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₃H₂₇NaO₃S | [3] |
| Molecular Weight | 298.41 g/mol | N/A |
| Type | Anionic Surfactant | [3] |
| Estimated CMC | 1 - 5 mM | [3] |
| Appearance | White to off-white powder | N/A |
Note: The CMC can be influenced by factors such as temperature, pH, and ionic strength of the buffer.[4][5]
Mechanism of Solubilization
The process of membrane protein solubilization by detergents involves the disruption of the lipid bilayer and the formation of mixed micelles containing proteins, lipids, and detergent molecules.
Caption: Mechanism of membrane protein solubilization by detergents.
Experimental Protocols
This section provides a general protocol for the extraction and solubilization of a target membrane protein from its native membrane. Optimization of parameters such as detergent concentration, protein-to-detergent ratio, temperature, and incubation time is crucial for each specific protein.[6][7]
Materials and Reagents
-
Cells or Tissue: Source of the target membrane protein.
-
Lysis Buffer: e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail.
-
Solubilization Buffer: Lysis Buffer containing this compound.
-
Wash Buffer: Lysis Buffer containing a lower concentration of detergent (e.g., at or slightly above the CMC).[6]
-
Equipment: Homogenizer, ultracentrifuge, spectrophotometer, SDS-PAGE equipment.
Protocol: Membrane Preparation and Protein Solubilization
The following workflow outlines the key steps from cell harvesting to the isolation of solubilized membrane proteins.
References
- 1. Solubilization of Membrane Proteins [sigmaaldrich.cn]
- 2. Membrane Protein Solubilization and Composition of Protein Detergent Complexes | Springer Nature Experiments [experiments.springernature.com]
- 3. sodium;tridecane-1-sulfonate | Benchchem [benchchem.com]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 6. cube-biotech.com [cube-biotech.com]
- 7. Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Laboratory Synthesis of 1-Tridecanesulfonic Acid Sodium Salt
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Tridecanesulfonic acid sodium salt is a long-chain anionic surfactant. Due to its amphiphilic nature, it is utilized in various laboratory applications, including as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC), a component in detergent formulations, and a stabilizer in emulsion polymerization. This document outlines a detailed protocol for the synthesis of this compound via the Strecker sulfite alkylation method, a reliable and common procedure for preparing alkyl sulfonates.[1] The synthesis involves the nucleophilic substitution reaction between 1-bromotridecane and sodium sulfite.
Materials and Methods
| Material | Grade | Supplier | Notes |
| 1-Bromotridecane (C₁₃H₂₇Br) | ≥98% | Sigma-Aldrich, TCI, etc. | Starting alkyl halide. |
| Sodium Sulfite (Na₂SO₃) | Anhydrous, ≥98% | Major chemical suppliers | Nucleophilic sulfite source. |
| Ethanol (C₂H₅OH) | 95% or Absolute | Major chemical suppliers | Reaction and recrystallization solvent. |
| Deionized Water | High Purity | Laboratory supply | Used in solvent mixtures. |
| Celite® or Diatomaceous Earth | N/A | Major chemical suppliers | Optional, for filtration aid. |
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Mechanical or magnetic stirrer with hot plate
-
Thermometer or temperature probe
-
Separatory funnel
-
Distillation apparatus
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Analytical balance
Experimental Protocol
This procedure is adapted from established methods for the synthesis of sodium alkyl sulfonates.[2]
-
Assemble a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.
-
To the flask, add 1-bromotridecane (e.g., 26.3 g, 0.1 mol) and a solvent mixture of 95% ethanol (150 mL) and deionized water (50 mL). The use of a solvent mixture is important for the solubility of both the organic and inorganic reactants.[2]
-
Begin stirring the mixture and heat it to a gentle reflux (approximately 80-85 °C).
-
In a separate beaker, prepare a solution of anhydrous sodium sulfite (e.g., 13.9 g, 0.11 mol, 1.1 equivalents) in deionized water (100 mL). Heat gently to dissolve.
-
Once the 1-bromotridecane solution is refluxing steadily, add the hot sodium sulfite solution dropwise to the flask over a period of 1-2 hours.
-
After the addition is complete, continue to heat the reaction mixture at reflux with vigorous stirring for an additional 8-10 hours to ensure the reaction goes to completion.
-
After the reflux period, allow the reaction mixture to cool to room temperature. The crude product may begin to precipitate.
-
Set up a distillation apparatus and distill off the majority of the ethanol and any unreacted 1-bromotridecane.
-
Transfer the remaining aqueous solution to an evaporating dish and evaporate to dryness on a steam bath or using a rotary evaporator. This will yield a solid residue containing the desired product, sodium bromide byproduct, and any excess sodium sulfite.
-
To isolate the product, extract the solid residue with boiling 95% ethanol (e.g., 2 x 200 mL). This compound is soluble in hot ethanol, while sodium bromide and sodium sulfite are largely insoluble.[2]
-
Filter the hot alcoholic solution through a pre-heated Büchner funnel to remove the inorganic salts. A layer of Celite® can be used to aid filtration.
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization of the product.
-
Collect the white, crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified this compound in a vacuum oven at 60-70 °C to a constant weight. A typical yield for this type of reaction is in the range of 75-90%.[2]
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Expected Results
| Parameter | Expected Value |
| Starting Material (1-Bromotridecane) | 0.1 mol (26.3 g) |
| Reagent (Sodium Sulfite) | 0.11 mol (13.9 g) |
| Theoretical Yield | 28.64 g |
| Expected Actual Yield | 21.5 - 25.8 g (75 - 90%) |
| Appearance | White to off-white crystalline powder |
| Analysis | Expected Result |
| FTIR (cm⁻¹) | ~2955, 2918, 2850 (C-H stretch); ~1465 (C-H bend); ~1175 (asymmetric S=O stretch) ; ~1045 (symmetric S=O stretch) .[3][4] |
| ¹H NMR (D₂O, 400 MHz) | δ ~2.8-2.9 (t, 2H, -CH₂SO₃⁻); δ ~1.6-1.7 (m, 2H, -CH₂CH₂SO₃⁻); δ ~1.2-1.4 (br m, 20H, -(CH₂)₁₀-); δ ~0.8-0.9 (t, 3H, -CH₃). |
| ¹³C NMR (D₂O, 100 MHz) | δ ~52 (-CH₂SO₃⁻); δ ~32-33, ~29-30 (multiple peaks for -(CH₂)₁₁-); δ ~23 (-CH₂CH₃); δ ~14 (-CH₃). |
| Purity (by titration or HPLC) | ≥98% |
Disclaimer: This protocol is intended for use by trained laboratory personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood. Please consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in HPLC with 1-Tridecanesulfonic Acid Sodium Salt
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 1-Tridecanesulfonic acid sodium salt as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC). It provides troubleshooting advice for the common issue of peak tailing in a structured question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in my HPLC method?
This compound is a long-chain alkyl sulfonate ion-pairing reagent. In reversed-phase HPLC, it is added to the mobile phase to enhance the retention and improve the peak shape of positively charged (basic) analytes.[1][2] The hydrophobic tridecyl chain interacts with the non-polar stationary phase (e.g., C18), while the negatively charged sulfonate group remains exposed to the mobile phase. This dynamically modifies the stationary phase, creating an ion-exchange surface that retains cationic analytes.[1][3] This increased retention can lead to better separation of compounds that would otherwise elute too early.[2]
Q2: I'm observing significant peak tailing for my basic analyte when using this compound. What are the likely causes?
Peak tailing in this context can stem from several factors, often related to secondary interactions between the analyte and the stationary phase or suboptimal mobile phase conditions. The most common causes include:
-
Secondary Silanol Interactions: Residual, unreacted silanol groups on the silica-based stationary phase can interact strongly with basic analytes, causing tailing.[1][4] While ion-pairing reagents are intended to mask these sites, incomplete coverage or inappropriate mobile phase pH can still allow for these interactions.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase is critical for controlling the ionization state of both the analyte and the residual silanol groups.[5] If the pH is not optimal, secondary interactions can increase.
-
Suboptimal Ion-Pair Reagent Concentration: The concentration of this compound directly impacts retention and peak shape. Too low a concentration may not effectively mask the stationary phase, while an excessively high concentration can lead to the formation of micelles, which can alter the separation mechanism and potentially cause peak distortion.[1][4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and asymmetric peaks.[6]
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in connections, can contribute to band broadening and peak tailing.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shapes.
Q3: How can I systematically troubleshoot and resolve peak tailing issues?
A logical, step-by-step approach is the most effective way to identify and resolve the cause of peak tailing. The following workflow is recommended:
Q4: What is the optimal concentration range for this compound, and how does it affect peak shape?
The optimal concentration of an alkyl sulfonate ion-pairing reagent typically falls within a specific range. While the exact concentration for 1-tridecanesulfonic acid will depend on the specific application, a general starting point for long-chain sulfonates is in the lower millimolar range (e.g., 1-10 mM).
It is important to be aware of the "fold over point."[1][4] As the concentration of the ion-pairing reagent increases, analyte retention will initially increase. However, beyond a certain concentration (the critical micelle concentration), the reagent molecules will form micelles in the mobile phase. These micelles can act as a secondary stationary phase, causing a decrease in retention and potentially leading to peak distortion.[1][4] Therefore, it is crucial to investigate a range of concentrations to find the optimal point that provides good retention and peak symmetry.
Q5: How does the mobile phase pH influence peak tailing when using this compound?
The mobile phase pH plays a crucial role in controlling the ionization of both the basic analyte and the residual silanol groups on the stationary phase.[5]
-
Analyte Ionization: For effective ion-pairing, the basic analyte needs to be in its protonated (cationic) form. This is typically achieved by maintaining the mobile phase pH at least 2 units below the pKa of the analyte.
-
Silanol Group Suppression: Residual silanol groups on silica-based columns are acidic and become ionized (negatively charged) at pH values above approximately 3.5-4. These ionized silanols can cause strong secondary interactions with positively charged analytes, leading to significant peak tailing. By maintaining a lower mobile phase pH (e.g., pH 2.5-3.5), the ionization of these silanol groups is suppressed, minimizing these undesirable interactions and improving peak shape.
Therefore, a low pH mobile phase is generally recommended when analyzing basic compounds with an alkyl sulfonate ion-pairing reagent to ensure both analyte ionization for pairing and suppression of silanol interactions.
Quantitative Data Summary
The following table summarizes the expected impact of various chromatographic parameters on peak tailing when using a long-chain alkyl sulfonate like this compound. The "Tailing Factor (Tf)" is a measure of peak asymmetry, with a value of 1.0 indicating a perfectly symmetrical peak and values greater than 1.2 suggesting significant tailing.
| Parameter | Change | Expected Effect on Tailing Factor (Tf) | Rationale |
| Ion-Pair Reagent Conc. | Increase from low to optimal | Decrease | More effective masking of active silanol sites. |
| Increase beyond optimal | Increase | Micelle formation can alter the partitioning mechanism and worsen peak shape.[1][4] | |
| Mobile Phase pH | Decrease (e.g., from 5.0 to 3.0) | Decrease | Suppresses the ionization of acidic silanol groups, reducing secondary interactions with basic analytes.[6] |
| Organic Modifier % | Increase | Generally decreases | A higher concentration of organic modifier can improve the solubility of the ion pair and reduce secondary interactions.[3] |
| Buffer Strength | Increase | Decrease | Higher buffer concentrations can help to mask residual silanol interactions and maintain a stable pH.[6] |
| Column Temperature | Increase | Generally decreases | Can improve mass transfer kinetics and reduce viscosity, leading to sharper peaks. |
| Sample Load | Increase | Increase | Overloading the column's stationary phase leads to peak distortion and tailing.[6] |
Experimental Protocols
Protocol 1: Method for the Analysis of a Basic Drug using this compound
This protocol provides a starting point for developing a method for a basic analyte using this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 20 mM Phosphate buffer with 5 mM this compound, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% to 70% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (70% A, 30% B).
Protocol 2: Troubleshooting by Varying Ion-Pair Reagent Concentration
To investigate the effect of the ion-pair reagent concentration on peak tailing, prepare a series of mobile phases with varying concentrations of this compound (e.g., 1 mM, 2.5 mM, 5 mM, 7.5 mM, and 10 mM) while keeping all other method parameters constant. Equilibrate the column with each mobile phase for at least 30 column volumes before injecting the sample. Plot the tailing factor and retention time against the ion-pair reagent concentration to determine the optimal concentration.
Diagrams
References
- 1. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. nbinno.com [nbinno.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 5. Influence of variation in mobile phase pH and solute pK(a) with the change of organic modifier fraction on QSRRs of hydrophobicity and RP-HPLC retention of weakly acidic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 1-Tridecanesulfonic Acid Sodium Salt Concentration for Ion-Pair Chromatography
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the effective use of 1-tridecanesulfonic acid sodium salt as an ion-pair reagent in chromatography.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in ion-pair chromatography?
A1: this compound is an anionic ion-pairing reagent. It is used in reversed-phase high-performance liquid chromatography (HPLC) to improve the retention and separation of positively charged (basic) analytes that would otherwise have little or no retention on a non-polar stationary phase.[1][2] Its long C13 alkyl chain provides strong hydrophobic interaction with the stationary phase, creating a charged surface that then retains cationic analytes via an ion-exchange mechanism.[3]
Q2: What is a typical starting concentration for this compound in the mobile phase?
A2: A typical starting concentration for alkyl sulfonate ion-pairing reagents is in the range of 2-5 mM.[4] For initial method development with this compound, a concentration of 5 mM (0.005 M) is a recommended starting point.[5] Due to its long alkyl chain, which leads to strong retention, it is advisable to begin at a lower concentration and incrementally increase it to achieve the desired separation.[5]
Q3: How does the concentration of this compound affect analyte retention?
A3: Increasing the concentration of this compound generally leads to increased retention of positively charged analytes.[3] This is because a higher concentration results in greater coverage of the stationary phase by the ion-pairing reagent, which enhances the ion-exchange capacity of the column. However, at very high concentrations, retention may decrease due to the formation of micelles in the mobile phase, which can solvate the analyte.[6]
Q4: What are the main challenges associated with using a long-chain ion-pairing reagent like this compound?
A4: The primary challenges include:
-
Long Equilibration Times: The strong adsorption of the long C13 alkyl chain to the stationary phase results in extended column equilibration times.[1][3]
-
Method Reproducibility: Small variations in mobile phase composition, temperature, or ion-pair reagent concentration can lead to significant shifts in retention times, making method reproducibility a concern.[4]
-
Column History: It is very difficult to completely remove long-chain ion-pairing reagents from a column. Therefore, it is highly recommended to dedicate a column specifically for ion-pair applications.[7]
-
Solubility: While generally soluble in water and methanol, the solubility of long-chain alkyl sulfonates can be limited in high concentrations of acetonitrile.
Q5: Can I use gradient elution with this compound?
A5: Gradient elution with long-chain ion-pairing reagents is challenging and often not recommended.[7] Changes in the organic solvent concentration during a gradient run can disrupt the equilibrium of the ion-pairing reagent on the stationary phase, leading to baseline instability and poor reproducibility. Isocratic elution is generally preferred for robust methods.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or Poor Retention of Basic Analyte | Insufficient concentration of this compound. | Incrementally increase the concentration of the ion-pairing reagent in the mobile phase (e.g., in 2-5 mM steps). |
| Mobile phase pH is too high, causing the analyte to be neutral or negatively charged. | Adjust the mobile phase pH to be at least 2 pH units below the pKa of the analyte to ensure it is fully protonated.[5] | |
| Excessively Long Retention Times | Concentration of this compound is too high. | Decrease the concentration of the ion-pairing reagent. |
| Insufficient organic modifier in the mobile phase. | Increase the percentage of the organic solvent (e.g., methanol or acetonitrile) in the mobile phase.[8] | |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the stationary phase. | While ion-pairing reagents can reduce tailing, adjusting the mobile phase pH or slightly increasing the ion-pair reagent concentration may improve peak shape.[4] |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Poor Peak Shape (Fronting) | High concentration of ion-pairing reagent leading to micelle formation. | Reduce the concentration of this compound. |
| Incompatibility between sample solvent and mobile phase. | Dissolve the sample in the mobile phase or a solvent with a weaker elution strength. | |
| Shifting Retention Times / Poor Reproducibility | Insufficient column equilibration. | Equilibrate the column with at least 20-30 column volumes of the mobile phase before the first injection. For long-chain reagents, more extensive equilibration may be necessary.[1] |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and controlled temperature.[4] | |
| Mobile phase prepared incorrectly. | Ensure accurate and consistent preparation of the mobile phase, including the concentration of the ion-pairing reagent and pH. | |
| Baseline Noise or Drifting | Gradient elution is being used. | Switch to an isocratic method if possible.[7] |
| Contaminated mobile phase or reagents. | Use high-purity solvents and reagents. Filter the mobile phase before use. | |
| Insufficient column equilibration after a gradient. | If a gradient must be used, ensure a sufficiently long post-run equilibration time. |
Experimental Protocols
Protocol 1: Preparation of Mobile Phase (5 mM this compound)
Objective: To prepare a buffered aqueous-organic mobile phase containing 5 mM this compound.
Materials:
-
This compound (MW: 286.41 g/mol )
-
HPLC-grade water
-
HPLC-grade organic solvent (methanol or acetonitrile)
-
Buffer components (e.g., monobasic sodium phosphate, phosphoric acid)
-
0.45 µm solvent filter
Procedure:
-
Aqueous Buffer Preparation:
-
Weigh out the required amount of buffer salts to prepare a buffer of the desired concentration and pH (e.g., 20 mM sodium phosphate).
-
Dissolve the salts in HPLC-grade water.
-
Adjust the pH to the desired level (at least 2 pH units below the analyte's pKa) using an appropriate acid or base (e.g., phosphoric acid).
-
-
Addition of Ion-Pair Reagent:
-
To prepare 1 liter of the aqueous component, weigh out 1.432 g of this compound (for a 5 mM solution).
-
Add the weighed salt to the prepared aqueous buffer.
-
Stir until fully dissolved. Gentle warming and sonication may be required, especially for higher concentrations.
-
-
Mobile Phase Preparation:
-
Measure the required volumes of the aqueous solution containing the buffer and ion-pair reagent and the organic solvent to achieve the desired mobile phase composition (e.g., 600 mL aqueous component and 400 mL methanol for a 60:40 mixture).
-
Mix thoroughly.
-
-
Filtration and Degassing:
-
Filter the final mobile phase through a 0.45 µm solvent filter to remove any particulates.
-
Degas the mobile phase using an appropriate method (e.g., sonication, vacuum degassing, or helium sparging).
-
Protocol 2: Column Equilibration and System Suitability
Objective: To ensure the chromatographic system is fully equilibrated and suitable for analysis.
Procedure:
-
Initial Column Wash:
-
If the column is new or has been stored in a different solvent, wash it with the mobile phase organic solvent (e.g., 100% methanol) for 10-15 column volumes.
-
-
System Equilibration:
-
Switch to the prepared ion-pair mobile phase at a low flow rate (e.g., 0.2 mL/min) for 5-10 minutes, then gradually increase to the analytical flow rate (e.g., 1.0 mL/min).
-
Pump a minimum of 30 column volumes of the mobile phase through the column. For a standard 4.6 x 150 mm column, this is approximately 50-60 mL. Due to the long C13 chain of 1-tridecanesulfonic acid, longer equilibration times may be necessary.[1]
-
-
Equilibration Verification:
-
Monitor the baseline until it is stable.
-
Perform several replicate injections of a standard solution.
-
Equilibration is considered complete when retention times for consecutive injections are within an acceptable relative standard deviation (RSD), typically <1%.
-
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Relationship between ion-pair reagent concentration and chromatographic parameters.
References
- 1. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 2. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 3. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : Shimadzu (Switzerland) [shimadzu.ch]
- 4. welch-us.com [welch-us.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Preventing precipitation of 1-Tridecanesulfonic acid sodium salt in mobile phase
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of 1-Tridecanesulfonic acid sodium salt when used as an ion-pairing reagent in HPLC and UPLC mobile phases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in HPLC?
A1: this compound is a long-chain anionic ion-pairing reagent. In reversed-phase chromatography, it is added to the mobile phase to enhance the retention and improve the peak shape of positively charged (basic) analytes. It works by forming a neutral ion-pair with the analyte, which has a greater affinity for the non-polar stationary phase.
Q2: What are the primary causes of this compound precipitation in the mobile phase?
A2: Precipitation of long-chain alkyl sulfonates like this compound is primarily due to its limited solubility in mobile phases with a high percentage of organic solvent, particularly acetonitrile. Other contributing factors include low temperatures, high concentrations of the ion-pairing reagent, and the presence of certain buffer salts that can reduce its solubility.
Q3: What are the visible signs of precipitation in my HPLC/UPLC system?
A3: Signs of precipitation include a cloudy or hazy appearance of the mobile phase, the formation of crystalline particles in the solvent reservoir, and an increase in system backpressure. If precipitation occurs within the system, it can lead to blockages in the tubing, pump, injector, or column, causing pressure fluctuations and inconsistent chromatographic results.
Q4: Is there a maximum recommended concentration for this compound in the mobile phase?
Q5: How does the choice of organic solvent affect the solubility of this compound?
A5: The solubility of long-chain alkyl sulfonates is generally lower in acetonitrile compared to methanol. If you are experiencing precipitation with an acetonitrile-containing mobile phase, consider switching to methanol or using a mixture of methanol and acetonitrile as the organic modifier.
Q6: Can temperature be used to prevent precipitation?
A6: Yes, to some extent. The solubility of most salts, including this compound, increases with temperature. Preparing the mobile phase at a slightly elevated temperature and maintaining the column and solvent lines at a consistent temperature above ambient can help prevent precipitation. However, be mindful that temperature also affects chromatographic selectivity and retention times.
Troubleshooting Guide
Observed Issue: Mobile Phase Appears Cloudy or Contains Particulates
This is a clear indication that the this compound has precipitated out of solution.
Immediate Actions:
-
Do not pump the cloudy mobile phase through your HPLC/UPLC system.
-
Prepare a fresh batch of mobile phase, ensuring all components are fully dissolved before mixing.
Preventative Measures & Optimization:
| Parameter | Recommendation | Rationale |
| Concentration | Start with a low concentration (e.g., 5 mM) and incrementally increase only if necessary for chromatographic performance. | Higher concentrations increase the likelihood of precipitation, especially in the presence of organic solvents. |
| Solvent Preparation | Prepare aqueous and organic phases separately and filter before mixing. It is often recommended to dissolve the ion-pairing reagent in the aqueous portion of the mobile phase first. | This ensures the salt is fully dissolved before the introduction of the organic solvent, which can lower its solubility. |
| Organic Modifier | If using acetonitrile, consider replacing it entirely or partially with methanol. | Long-chain alkyl sulfonates generally have better solubility in methanol than in acetonitrile. |
| Temperature | Gentle warming and sonication of the aqueous phase can aid in dissolution. Maintaining the mobile phase and column at a constant, slightly elevated temperature (e.g., 30-40 °C) can prevent precipitation during the run. | Solubility of the salt is temperature-dependent. |
| pH | Ensure the desired pH of the aqueous buffer is set before adding the ion-pairing reagent and mixing with the organic phase. | pH can influence the solubility of buffer salts, which in turn can affect the solubility of the ion-pairing reagent. |
| Buffer Choice | Be cautious with phosphate buffers, as they are more prone to precipitation in high organic content mobile phases. Consider using alternative buffers like formate or acetate if compatible with your analysis. | The choice of buffer can impact the overall salt concentration and solubility limits. |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for precipitation of this compound.
Experimental Protocols
Protocol for Preparation of Mobile Phase Containing this compound
This protocol provides a general methodology. The final concentrations and solvent ratios should be optimized for your specific application.
Materials:
-
This compound (HPLC grade)
-
HPLC grade water
-
HPLC grade methanol or acetonitrile
-
Buffer components (e.g., phosphate, acetate, or formate salts, HPLC grade)
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Acid or base for pH adjustment (e.g., phosphoric acid, sodium hydroxide, HPLC grade)
-
0.22 µm or 0.45 µm membrane filters compatible with your solvents
-
Volumetric flasks and graduated cylinders
-
Sonicator
-
pH meter
Procedure:
-
Prepare the Aqueous Phase (Buffer with Ion-Pair Reagent): a. Weigh the appropriate amount of buffer salts and this compound to achieve the desired molarities in the final aqueous volume. For a starting point, aim for a 5 mM concentration of the ion-pairing reagent. b. Dissolve the salts in approximately 80% of the final volume of HPLC grade water in a volumetric flask. c. Use a sonicator and gentle warming (if necessary) to ensure complete dissolution of the this compound. d. Allow the solution to cool to room temperature. e. Adjust the pH of the solution to the desired value using a concentrated acid or base. f. Bring the solution to the final volume with HPLC grade water and mix thoroughly. g. Filter the aqueous phase through a 0.22 µm or 0.45 µm membrane filter to remove any particulates.
-
Prepare the Organic Phase: a. Measure the required volume of HPLC grade methanol or acetonitrile. b. It is good practice to filter the organic solvent as well.
-
Mix the Mobile Phase: a. Measure the required volumes of the filtered aqueous and organic phases. b. Slowly add the organic phase to the aqueous phase while stirring. c. Observe the solution for any signs of cloudiness or precipitation. If precipitation occurs, you will need to adjust the mobile phase composition (see Troubleshooting Guide).
-
Degas the Mobile Phase: a. Degas the final mobile phase mixture using sonication, vacuum filtration, or an inline degasser before use.
Factors Influencing Solubility
The solubility of this compound in the mobile phase is a balance of several factors. The following diagram illustrates these relationships.
Caption: Logical relationships of factors affecting the solubility of this compound.
Technical Support Center: Ion-Pair Chromatography with 1-Tridecanesulfonic Acid Sodium Salt
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1-Tridecanesulfonic acid sodium salt as an ion-pairing agent in their chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in HPLC?
A1: this compound is an anionic ion-pairing agent used in reversed-phase high-performance liquid chromatography (RP-HPLC). Its primary function is to enhance the retention of positively charged (cationic) analytes, such as basic compounds, on a non-polar stationary phase (e.g., C18 column).[1][2][3] It achieves this by forming an electrically neutral ion pair with the cationic analyte, which increases the analyte's hydrophobicity and its interaction with the stationary phase.[2]
Q2: How does mobile phase pH affect separations when using this compound?
A2: The mobile phase pH is a critical parameter. 1-Tridecanesulfonic acid is a strong acid, so it remains ionized across the typical HPLC pH range. However, the pH must be adjusted to ensure that the basic analyte is in its ionized (protonated) form.[4] For most basic compounds, this requires an acidic mobile phase, typically at least two pH units below the analyte's pKa.[4] Controlling the pH is essential for achieving reproducible retention times and optimal peak shapes.[1][5]
Q3: What is a typical starting concentration for this compound in the mobile phase?
A3: A typical starting concentration for alkyl sulfonate ion-pairing reagents is in the range of 2 to 5 mmol/L.[6] It is often recommended to begin with the lowest effective concentration, around 0.005 M (5 mM), and adjust as needed to optimize separation and retention.[4]
Q4: Can I use gradient elution with this compound?
A4: While it is possible, isocratic elution is generally recommended when using long-chain ion-pairing reagents like this compound.[6] Gradient elution can lead to long column equilibration times, baseline instability, and poor retention time reproducibility due to the slow adsorption and desorption kinetics of the ion-pairing reagent on the stationary phase.[6]
Q5: Is this compound compatible with all organic solvents?
A5: Methanol and acetonitrile are the most common organic modifiers used with alkyl sulfonate ion-pairing reagents. However, long-chain alkyl sulfonates have limited solubility in high concentrations of acetonitrile, which can lead to precipitation. Methanol is often a better choice for maintaining the solubility of these reagents. Always check for miscibility and the potential for precipitation when preparing the mobile phase.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or Poor Retention of Basic Analyte | 1. Incorrect Mobile Phase pH: The pH may be too high, causing the basic analyte to be in its neutral, less retained form. | 1. Adjust pH: Lower the mobile phase pH to at least 2 units below the pKa of the analyte to ensure it is fully ionized.[4] |
| 2. Insufficient Ion-Pair Reagent Concentration: The concentration of this compound may be too low to effectively pair with the analyte. | 2. Increase Reagent Concentration: Gradually increase the concentration of the ion-pairing reagent in the mobile phase.[4] | |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions: Analyte may be interacting with residual silanols on the silica-based stationary phase. | 1. Optimize pH: Operating at a lower pH can help suppress silanol interactions.[7] |
| 2. Incompatible Injection Solvent: The sample may be dissolved in a solvent stronger than the mobile phase. | 2. Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the mobile phase.[8] | |
| 3. Column Overload: Injecting too much sample can lead to peak distortion. | 3. Reduce Sample Concentration/Volume: Dilute the sample or inject a smaller volume. | |
| Drifting Retention Times | 1. Inadequate Column Equilibration: Long-chain ion-pairing reagents require extended time to equilibrate with the stationary phase. | 1. Increase Equilibration Time: Equilibrate the column with the mobile phase for a significantly longer period, sometimes for several hours or overnight.[9] |
| 2. Temperature Fluctuations: Changes in column temperature can affect retention times. | 2. Use a Column Oven: Maintain a constant and controlled column temperature.[6] | |
| 3. Mobile Phase Instability: The mobile phase composition may be changing over time. | 3. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is well-mixed.[8] | |
| High Backpressure | 1. Precipitation of Ion-Pair Reagent: The ion-pairing reagent may have precipitated in the system, particularly with high organic solvent concentrations. | 1. Check Solvent Compatibility: Ensure the ion-pairing reagent is soluble in the mobile phase composition. Consider using methanol instead of acetonitrile. Flush the system with a compatible solvent to redissolve any precipitate. |
| 2. Blocked Column Frit: Particulates from the sample or mobile phase may have clogged the column inlet frit. | 2. Filter Samples and Mobile Phase: Filter all samples and mobile phases through a 0.45 µm or smaller filter.[8] Reverse and flush the column (disconnect from the detector first). | |
| Baseline Noise or Drift | 1. Impure Reagents: Low-quality solvents, water, or ion-pairing reagent can introduce contaminants. | 1. Use High-Purity Reagents: Use HPLC-grade solvents, water, and a high-purity this compound.[8] |
| 2. Detector Cell Contamination: The ion-pairing reagent may have accumulated in the detector cell. | 2. Flush Detector Cell: Flush the detector cell with a suitable solvent. |
Quantitative Data Presentation
The following table demonstrates the effect of mobile phase pH on the retention factor (k') of the basic drug Carvedilol and its metabolite, using a similar alkyl sulfonate ion-pairing reagent (Sodium Octyl Sulfate). This illustrates the critical importance of pH control in achieving desired retention and separation.
| Mobile Phase pH | Retention Factor (k') of Carvedilol | Retention Factor (k') of Carvedilol M21-aglycone |
| 2.5 | ~12 | ~10 |
| 3.0 | ~10 | ~8 |
| 3.5 | ~7 | ~5 |
| 4.0 | ~3 | ~2 |
| 4.5 | ~1 | ~0.5 |
Data adapted from a study by Machida et al. on the HPLC analysis of carvedilol and its metabolite, which showed a drastic decrease in retention times after pH 3.5 when using sodium octyl sulfate.[10]
Experimental Protocols
Protocol 1: Preparation of Mobile Phase with this compound
This protocol outlines the preparation of a mobile phase for the analysis of basic compounds using this compound as an ion-pairing agent.
Materials:
-
HPLC-grade water
-
HPLC-grade organic modifier (e.g., methanol or acetonitrile)
-
This compound (high purity)
-
Acid for pH adjustment (e.g., phosphoric acid or perchloric acid)
-
0.45 µm membrane filter
Procedure:
-
Prepare the Aqueous Portion:
-
Weigh the required amount of this compound to achieve the desired molar concentration (e.g., for a 5 mM solution, weigh out the appropriate mass for 1 L).
-
Dissolve the salt in a volume of HPLC-grade water (e.g., 500 mL for a 1 L final mobile phase).
-
-
Adjust the pH:
-
While stirring, slowly add the acid (e.g., phosphoric acid) dropwise to the aqueous solution.
-
Monitor the pH using a calibrated pH meter.
-
Continue adding acid until the target pH (e.g., pH 3.0) is reached.
-
-
Combine with Organic Modifier:
-
Measure the required volume of the organic modifier (e.g., 500 mL of methanol for a 50:50 aqueous:organic mobile phase).
-
Add the organic modifier to the pH-adjusted aqueous solution.
-
Mix thoroughly.
-
-
Degas and Filter:
-
Degas the final mobile phase using a suitable method (e.g., sonication or vacuum degassing).
-
Filter the mobile phase through a 0.45 µm membrane filter to remove any particulates.[8]
-
-
Column Equilibration:
-
Equilibrate the HPLC column with the prepared mobile phase at a constant flow rate for an extended period (at least 1-2 hours, or longer for new methods) until a stable baseline is achieved.[6]
-
Visualizations
Caption: Experimental workflow for HPLC analysis using this compound.
Caption: Troubleshooting decision tree for peak retention issues.
References
- 1. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 2. itwreagents.com [itwreagents.com]
- 3. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 4. jk-sci.com [jk-sci.com]
- 5. moravek.com [moravek.com]
- 6. welch-us.com [welch-us.com]
- 7. phenomenex.com [phenomenex.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Detection and Quantification of Tricyclic Antidepressants and Other Psychoactive Drugs in Urine by HPLC/MS/MSfor Pain Management Compliance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: The Influence of Temperature on Chromatographic Separation with 1-Tridecanesulfonic Acid Sodium Salt
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on chromatographic separations utilizing 1-tridecanesulfonic acid sodium salt as an ion-pairing agent.
Troubleshooting Guide
This guide addresses common issues encountered during HPLC experiments involving this compound where temperature is a critical parameter.
| Issue | Potential Cause | Solution |
| Variable Retention Times | Fluctuations in ambient temperature affecting the column. | Use a column oven to maintain a constant and precise temperature. Even minor temperature changes of 1-2°C can cause shifts in retention time. |
| Insufficient column equilibration time with the ion-pairing reagent. | Long equilibration times are necessary for ion-pairing reagents to adsorb onto the stationary phase. Ensure a stable baseline before injecting samples. | |
| Inconsistent mobile phase composition. | Pre-mix the mobile phase or use a reliable gradient proportioning valve. Ensure the mobile phase is thoroughly degassed. | |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with residual silanol groups on the stationary phase. | Increasing the column temperature can sometimes improve peak shape by reducing these interactions. |
| Sub-optimal concentration of the ion-pairing reagent. | Adjust the concentration of this compound. Temperature can influence the adsorption of the ion-pairing reagent, so a change in temperature may require a re-optimization of the reagent concentration. | |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Loss of Resolution | Co-elution of analytes due to temperature-induced selectivity changes. | Systematically evaluate a range of temperatures (e.g., in 5°C increments) to find the optimal selectivity for your analytes of interest. |
| Degradation of the stationary phase at elevated temperatures. | Ensure the operating temperature is within the column manufacturer's recommended range. | |
| High Backpressure | Increased mobile phase viscosity at lower temperatures. | Increasing the column temperature will decrease the viscosity of the mobile phase, leading to lower backpressure. |
| Precipitation of buffer salts or the ion-pairing reagent at lower temperatures. | Ensure all mobile phase components are soluble at the operating temperature. A slight increase in temperature can often resolve this. |
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect retention time in ion-pair chromatography with this compound?
A1: In reversed-phase ion-pair chromatography, increasing the column temperature typically leads to a decrease in retention time. This is primarily due to a reduction in the mobile phase viscosity, which allows for a faster flow rate at a given pressure, and an increase in the solubility of the analytes in the mobile phase. A common rule of thumb is that for every 1°C increase in temperature, the retention time will decrease by approximately 1-2%.
Q2: Can temperature changes alter the selectivity of my separation?
A2: Yes, temperature is a powerful tool for optimizing selectivity in ion-pair chromatography. Different analytes may exhibit different changes in retention time with temperature variations. This differential migration can be exploited to improve the resolution between closely eluting peaks. Therefore, it is recommended to screen a range of temperatures during method development.
Q3: What is the impact of temperature on the stability of this compound and the column?
A3: this compound is a stable compound under typical HPLC conditions. However, the stability of the stationary phase, particularly silica-based columns, can be compromised at extreme pH values and high temperatures. Always operate within the pH and temperature limits recommended by the column manufacturer to ensure a long column lifetime.
Q4: Why is my baseline noisy or drifting when using this compound at different temperatures?
A4: Baseline issues can arise from several factors related to temperature. Insufficient equilibration of the column with the ion-pairing reagent at a new temperature can cause a drifting baseline. Temperature fluctuations in the detector cell can also lead to baseline noise. Using a column oven and ensuring the mobile phase is pre-heated before entering the column can help stabilize the baseline.
Q5: How long should I equilibrate the column after changing the temperature?
A5: Equilibration with ion-pairing reagents can be a slow process. After a temperature change, it is crucial to allow sufficient time for the adsorption equilibrium of the this compound on the stationary phase to be re-established. Monitor the baseline and inject a standard repeatedly until retention times are stable and reproducible. This may take a significant volume of mobile phase to pass through the column.
Data Presentation
| Temperature (°C) | Analyte | Retention Time (min) | Change in Retention Time (%) |
| 30 | Analyte A | 12.5 | - |
| 40 | Analyte A | 10.8 | -13.6% |
| 50 | Analyte A | 9.2 | -26.4% |
| 30 | Analyte B | 15.2 | - |
| 40 | Analyte B | 12.8 | -15.8% |
| 50 | Analyte B | 10.5 | -30.9% |
| This data is illustrative and based on the general principles of temperature effects in ion-pair chromatography. Actual results will vary depending on the specific analytes, column, and mobile phase composition. |
Experimental Protocols
General Protocol for Evaluating the Effect of Temperature in Ion-Pair Chromatography
This protocol outlines a systematic approach to investigating the influence of temperature on a separation using this compound.
-
Mobile Phase Preparation:
-
Prepare the aqueous component of the mobile phase containing the desired buffer and a concentration of this compound (typically 5-10 mM).
-
Adjust the pH of the aqueous phase to ensure the analyte(s) of interest are in their ionized form.
-
Filter the aqueous phase through a 0.45 µm filter.
-
Prepare the organic modifier (e.g., acetonitrile or methanol).
-
The final mobile phase can be pre-mixed or mixed by the HPLC system. Ensure thorough degassing.
-
-
System Setup and Equilibration:
-
Install a suitable reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).
-
Set the initial column temperature using a column oven (e.g., 30°C).
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. This may require a significant amount of time and mobile phase.
-
-
Temperature Study:
-
Inject a standard solution of the analyte(s) and record the chromatogram, noting the retention time, peak shape, and resolution.
-
Increase the column temperature in increments (e.g., 5°C or 10°C).
-
At each new temperature, allow the system to re-equilibrate until the baseline is stable and retention times are reproducible.
-
Inject the standard solution and record the chromatographic data.
-
Repeat this process over the desired temperature range (e.g., 30°C to 60°C).
-
-
Data Analysis:
-
Tabulate the retention times, resolution, and peak asymmetry for each analyte at each temperature.
-
Plot retention time versus temperature to visualize the effect of temperature on retention.
-
Determine the optimal temperature that provides the best balance of resolution, peak shape, and analysis time.
-
Mandatory Visualization
Caption: Workflow for analyzing temperature effects.
Caption: Troubleshooting decision tree.
Technical Support Center: Managing HPLC Baseline Instability with 1-Tridecanesulfonic Acid Sodium Salt
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address baseline instability and other common issues encountered when using 1-Tridecanesulfonic acid sodium salt as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in HPLC?
A1: this compound is an ion-pairing reagent used in reversed-phase HPLC. It is an anionic surfactant that is added to the mobile phase to improve the retention and resolution of positively charged (basic) analytes.[1] The long alkyl chain (C13) interacts with the non-polar stationary phase, while the negatively charged sulfonate group forms an ion pair with the positively charged analyte. This neutralizes the analyte's charge, increasing its retention on the column and often leading to better peak shape and separation.[2]
Q2: What are the common causes of baseline instability when using this compound?
A2: Baseline instability, such as drift or noise, when using ion-pairing reagents like this compound can stem from several factors:
-
Slow Column Equilibration: Long-chain ion-pairing reagents require extended time to equilibrate with the stationary phase.[3]
-
Mobile Phase Issues: Poorly dissolved reagent, impurities in the mobile phase components, improper degassing, or changes in mobile phase composition during a gradient run can all contribute to an unstable baseline.[4][5]
-
Temperature Fluctuations: Changes in ambient or column temperature can affect the equilibrium of the ion-pairing reagent on the column, leading to baseline drift.[6][7]
-
System Contamination: Contaminants in the HPLC system, including the pump, injector, or tubing, can interact with the ion-pairing reagent and cause baseline disturbances.[5][6]
-
Detector Issues: A dirty flow cell or a failing lamp in the detector can also be a source of baseline noise.[8]
Q3: How long should I equilibrate my column when using a mobile phase containing this compound?
A3: Due to its long alkyl chain, this compound requires a significant amount of time to fully coat the stationary phase and reach equilibrium. It is recommended to equilibrate the column for at least 5 hours, and preferably overnight, at a low flow rate.[9] Inadequate equilibration is a primary cause of drifting baselines.
Q4: What concentration of this compound should I use in my mobile phase?
A4: The optimal concentration depends on the specific application. A typical starting range for ion-pairing reagents is 5 to 10 mmol/L.[9] For some applications, concentrations up to 50 mM may be necessary to achieve the desired retention and separation.[2] It is crucial to start with a lower concentration and optimize based on the resulting chromatography.
Troubleshooting Guides
Issue 1: Drifting Baseline
A gradually rising or falling baseline can obscure peaks and affect accurate integration.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Column Equilibration | Equilibrate the column with the mobile phase containing this compound for an extended period (at least 5 hours, or overnight) at a low flow rate.[9] | A stable, flat baseline is achieved. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. Also, ensure the mobile phase reservoir is not exposed to drafts or direct sunlight.[6][7] | Baseline drift is minimized or eliminated. |
| Mobile Phase Composition Change | Ensure the mobile phase is well-mixed and degassed. For gradient elution, consider adding a low concentration of the ion-pairing reagent to the organic mobile phase to minimize shifts during the run. | A more stable baseline during the gradient is observed. |
| Contaminated Mobile Phase or System | Prepare fresh mobile phase using high-purity (HPLC grade) solvents and reagents.[4][5] Flush the system with a strong solvent (e.g., a high percentage of organic solvent) to remove any contaminants. | The baseline becomes stable after cleaning the system and using a fresh mobile phase. |
Troubleshooting Workflow for a Drifting Baseline
Caption: A logical workflow for troubleshooting a drifting HPLC baseline.
Issue 2: Baseline Noise (Regular or Irregular Fluctuations)
Baseline noise appears as rapid, often cyclical, variations in the baseline, which can interfere with the detection of small peaks.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Air Bubbles in the System | Thoroughly degas the mobile phase using an inline degasser, sonication, or helium sparging.[4][10] Purge the pump to remove any trapped air bubbles. | Regular, cyclical noise is eliminated. |
| Pump Malfunction (e.g., faulty check valves) | Clean or replace the pump's check valves.[5][10] Perform a pump performance test to ensure consistent flow delivery. | Pulsating baseline noise that correlates with pump strokes disappears. |
| Poorly Dissolved Ion-Pair Reagent | Ensure the this compound is completely dissolved in the mobile phase. Gentle heating and sonication can aid dissolution.[1] Always filter the mobile phase after preparation.[4] | Irregular baseline noise is reduced. |
| Detector Flow Cell Contamination | Flush the detector flow cell with a strong, appropriate solvent. If the problem persists, consider a more rigorous cleaning procedure as recommended by the manufacturer.[11] | Baseline noise is significantly reduced. |
Experimental Protocol: Column Equilibration and System Preparation
This protocol outlines the recommended steps for preparing your HPLC system and column for analysis using this compound.
-
Mobile Phase Preparation:
-
Weigh the required amount of this compound to achieve the desired molar concentration (e.g., for a 10 mM solution, use approximately 2.66 g per liter).
-
Dissolve the salt in the aqueous component of your mobile phase. Use of an ultrasonic bath may aid in dissolution.
-
Add the organic modifier and any other additives (e.g., buffer salts).
-
Adjust the pH of the final mobile phase as required by your method.
-
Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove any particulates.[4]
-
Thoroughly degas the mobile phase before use.[4]
-
-
System Flush:
-
Before introducing the ion-pairing mobile phase, flush the entire HPLC system, including the pump, injector, and all tubing, with a mixture of water and organic solvent (e.g., 50:50 methanol:water) to remove any residues from previous analyses.
-
-
Column Equilibration:
-
Install the analytical column.
-
Begin pumping the mobile phase containing this compound through the system at a low flow rate (e.g., 0.2 mL/min).
-
Continue this equilibration for a minimum of 5 hours. For robust and reproducible results, overnight equilibration is highly recommended.[9]
-
After the extended equilibration, increase the flow rate to the analytical method's setpoint and allow the baseline to stabilize before injecting any samples.
-
System Preparation Workflow
Caption: A step-by-step workflow for HPLC system and column preparation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. HPLC Troubleshooting Methods [delloyd.50megs.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 6. BASi® | Troubleshooting [basinc.com]
- 7. How to Troubleshoot HPLC Baseline Drift Issues [eureka.patsnap.com]
- 8. mastelf.com [mastelf.com]
- 9. Method Development | HPLC Q&A | Technical Notes & Support | HPLC | Osaka Soda [sub.osaka-soda.co.jp]
- 10. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: 1-Tridecanesulfonic Acid Sodium Salt Interference in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges arising from the presence of 1-tridecanesulfonic acid sodium salt in mass spectrometry (MS) analyses.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My analyte signal is significantly lower or absent when I analyze samples containing this compound. What is happening?
A1: You are likely experiencing ion suppression. This compound is an anionic surfactant, and surfactants are well-known to interfere with the ionization process in electrospray ionization (ESI) mass spectrometry.[1] The high surface activity of the surfactant can cause it to accumulate at the surface of the ESI droplets, hindering the release of your analyte ions into the gas phase.[1] This competition for ionization efficiency leads to a reduction or complete loss of your analyte's signal.[1]
Q2: I am observing unexpected peaks in my mass spectrum that correspond to my analyte's mass plus ~22 Da or multiples of this. What are these peaks?
A2: These are likely sodium adducts of your analyte, [M+Na]⁺. This compound introduces a high concentration of sodium ions into your sample. In ESI-MS, it is common for analytes to form adducts with available cations like sodium.[2][3][4] The presence of this salt significantly increases the probability of sodium adduct formation, which can complicate your data by splitting the analyte signal across multiple species and making it harder to identify the protonated molecule [M+H]⁺.
Q3: How can I confirm that this compound is the cause of the observed interference?
A3: A simple diagnostic experiment is to compare the signal intensity of a pure analyte standard with that of the same standard spiked into a blank matrix containing this compound at the concentration used in your samples. A significant decrease in the analyte's signal in the presence of the salt confirms ion suppression.
Q4: What are the primary strategies to mitigate interference from this compound?
A4: There are three main approaches to address this issue:
-
Sample Preparation: The most effective strategy is to remove the interfering surfactant before MS analysis.
-
Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate your analyte from the surfactant.
-
Mass Spectrometry Method Optimization: Adjust MS parameters or consider alternative ionization techniques.
The following sections will provide more detailed protocols and explanations for these strategies.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used in the first place if it interferes with MS detection?
A1: this compound is often used as an ion-pairing reagent in reversed-phase liquid chromatography to improve the retention and peak shape of highly polar or basic compounds that would otherwise elute early and have poor peak shapes.[5] It is also a component of some biological buffers and formulations.
Q2: Are there any MS-compatible alternatives to this compound?
A2: Yes, there are MS-compatible surfactants and ion-pairing reagents available. For example, some studies have shown that fluorinated surfactants like perfluorooctanoic acid (PFOA) can be used with ESI-MS without causing significant signal suppression.[1][6] Additionally, volatile ion-pairing reagents such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) with acids like formic acid or acetic acid can be used, as they are more readily removed during the ESI process.
Q3: Can I simply dilute my sample to reduce the ion suppression effect?
A3: Dilution can sometimes alleviate ion suppression by reducing the concentration of the interfering surfactant. However, this approach also dilutes your analyte, which may compromise the sensitivity of your assay, especially for low-abundance compounds. It is often a trade-off and may not be a suitable solution for trace analysis.[7]
Q4: Will switching to a different ionization technique help?
A4: Yes, alternative ionization techniques can be less susceptible to interference from surfactants. For instance, Atmospheric Pressure Photoionization (APPI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can be viable alternatives for certain analytes.[8] However, these techniques have their own specific sample requirements and may not be suitable for all compounds.
Quantitative Data on Surfactant-Induced Ion Suppression
The following table provides representative data on the effect of an anionic surfactant, Sodium Dodecyl Sulfate (SDS), on the signal intensity of a model analyte in ESI-MS. The effects of this compound are expected to be similar due to its structural and chemical properties.
| Surfactant Concentration (mM) | Analyte Signal Intensity (as % of control) |
| 0 (Control) | 100% |
| 0.01 | 75% |
| 0.1 | 30% |
| 1 | <5% |
| 10 | Signal completely suppressed |
This data is illustrative and based on typical ion suppression effects observed with anionic surfactants like SDS. The actual degree of suppression will depend on the analyte, matrix, and specific MS conditions.
Experimental Protocols
Protocol 1: Surfactant Removal by Protein Precipitation
This protocol is suitable for removing this compound from protein-containing samples.
Methodology:
-
Sample Preparation: Take 100 µL of your sample containing the analyte and this compound.
-
Precipitation: Add 400 µL of cold acetone (-20°C) to the sample.
-
Vortex: Vortex the mixture vigorously for 30 seconds.
-
Incubation: Incubate the sample at -20°C for 30 minutes to facilitate protein and surfactant precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains your analyte, and transfer it to a new tube.
-
Drying: Evaporate the supernatant to dryness using a vacuum centrifuge or a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a mobile phase composition suitable for your LC-MS analysis.
Protocol 2: Chromatographic Separation of Analyte from Surfactant
This protocol focuses on optimizing the LC method to resolve the analyte from the interfering surfactant.
Methodology:
-
Column Selection: Use a column with a different stationary phase chemistry than what is typically used with ion-pairing reagents (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) to alter the retention characteristics of the surfactant and analyte.
-
Gradient Optimization: Develop a steep gradient elution profile. Start with a low organic mobile phase composition to retain the surfactant on the column, then rapidly increase the organic content to elute your analyte before the surfactant.
-
Mobile Phase Additives: If using an ion-pairing reagent is necessary, switch to a volatile, MS-friendly option like 0.1% formic acid with 0.05% triethylamine.
-
Flow Rate: Consider reducing the flow rate, which can sometimes improve ionization efficiency and reduce matrix effects.
Visualizations
Caption: A workflow diagram illustrating the troubleshooting and mitigation strategies for interference from this compound in mass spectrometry.
Caption: A diagram illustrating the proposed mechanism of ion suppression caused by this compound in electrospray ionization mass spectrometry.
References
- 1. Surfactants usable for electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. scribd.com [scribd.com]
- 5. The Case of the Unintentional Ion-Pairing Reagent | Separation Science [sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Comparative analyses of different surfactants on matrix-assisted laser desorption/ionization mass spectrometry peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to improve peak shape in ion-pair chromatography with long-chain sulfonates
Welcome to the Technical Support Center for ion-pair chromatography (IPC) utilizing long-chain sulfonates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chromatographic separations. Here you will find answers to frequently asked questions, detailed experimental protocols, and visual guides to enhance your understanding and improve your peak shape.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during ion-pair chromatography with long-chain sulfonates, providing explanations and actionable solutions.
Q1: What are the primary causes of peak tailing in ion-pair chromatography with long-chain sulfonates?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. The primary causes include:
-
Secondary Interactions: Analyte interactions with residual silanol groups on the silica-based stationary phase can lead to peak tailing. Ion-pairing reagents are intended to mask these sites, but incomplete coverage can still be a problem.[1][2]
-
Inadequate Ion-Pair Reagent Concentration: A concentration of the long-chain sulfonate that is too low may not effectively mask the active sites on the stationary phase or form stable ion pairs with the analyte.
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization of both the analyte and the ion-pairing reagent, leading to inconsistent interactions and peak tailing. For basic compounds, a lower pH is often used to ensure they are fully protonated.[3]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion, including tailing.[2]
-
Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase over time can create active sites that cause tailing.
Q2: How can I reduce or eliminate peak tailing?
To address peak tailing, consider the following strategies:
-
Optimize Ion-Pair Reagent Concentration: Gradually increase the concentration of the long-chain sulfonate in the mobile phase. A typical starting concentration is 5 mM, which can be adjusted upwards.[4] However, be aware that excessively high concentrations can lead to the formation of micelles, which can alter retention mechanisms.[2]
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least two pH units away from the pKa of the analyte to maintain a consistent ionization state.[4] For basic analytes, using an acidic mobile phase can improve peak shape.[3]
-
Increase Organic Modifier Concentration: Increasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase can improve peak shape for more retained components.[5]
-
Elevate Column Temperature: Increasing the column temperature can enhance the kinetics of mass transfer and reduce mobile phase viscosity, often leading to sharper peaks.[1]
-
Sample Dilution: If column overload is suspected, dilute the sample and reinject.[2]
-
Column Washing and Regeneration: Implement a regular column washing protocol to remove contaminants. If the column is significantly fouled, a regeneration procedure may be necessary.
Q3: My peaks are fronting. What could be the cause and how do I fix it?
Peak fronting, where the front of the peak is less steep than the back, is less common than tailing but can still occur. Potential causes include:
-
Column Overload: Similar to tailing, injecting a sample that is too concentrated can lead to fronting.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, it can cause the analyte to travel too quickly at the head of the column, resulting in a fronting peak.[6]
-
Column Bed Deformation: A void or channel in the column packing can lead to distorted peak shapes, including fronting.[7] This can be caused by pressure shocks or operating outside the column's recommended pH range.
-
Temperature Effects: In some cases, temperature can influence peak shape, and adjusting it may resolve fronting.[7]
To resolve peak fronting:
-
Reduce Sample Concentration or Injection Volume: This is the first step to check for column overload.
-
Use Mobile Phase as Sample Solvent: Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.[6]
-
Inspect and Replace the Column: If a column void is suspected, replacing the column is often the only solution.[7]
-
Optimize Temperature: Experiment with adjusting the column temperature to see if it improves peak symmetry.[7]
Q4: Why is the column equilibration time so long when using long-chain sulfonates?
Long equilibration times are a known characteristic of ion-pair chromatography with long-chain reagents.[1] This is due to the slow process of the ion-pairing reagent adsorbing onto the stationary phase to form a dynamic ion-exchange surface. The long hydrophobic chains of the sulfonates have strong interactions with the stationary phase, which take a considerable amount of time and mobile phase volume to reach equilibrium. It can take 20-50 column volumes or more to fully equilibrate the column.[8]
To manage long equilibration times:
-
Dedicate a Column: If possible, dedicate a specific column for your ion-pair method to avoid lengthy re-equilibration when switching between different mobile phases.[8]
-
Use Isocratic Elution: Gradient elution can be particularly challenging with long-chain ion-pair reagents due to the continuous change in mobile phase composition, which disrupts the equilibrium. Isocratic methods are generally more robust and reproducible.[1]
-
Maintain a Low Flow Rate Overnight: To keep the column equilibrated between runs, consider running the mobile phase at a low flow rate (e.g., 0.1 mL/min) overnight.
Data Presentation: Optimizing Chromatographic Parameters
The following tables summarize the qualitative effects of key parameters on peak shape and retention in ion-pair chromatography with long-chain sulfonates.
Table 1: Effect of Ion-Pair Reagent (Long-Chain Sulfonate) Parameters
| Parameter | Effect on Peak Shape | Effect on Retention Time | Typical Starting Point | Notes |
| Concentration | Increasing concentration generally improves peak shape (reduces tailing) up to a point. | Increases for oppositely charged analytes. | 5 mM[4] | Excessively high concentrations can lead to micelle formation and altered selectivity.[2] |
| Alkyl Chain Length | Longer chains can provide better masking of silanols, potentially improving peak shape. | Longer chains significantly increase retention. | C5 to C12 sulfonates are common. | Longer chains also lead to longer equilibration times.[4] |
Table 2: Effect of Mobile Phase Parameters
| Parameter | Effect on Peak Shape | Effect on Retention Time | Typical Range/Condition | Notes |
| Organic Modifier % (e.g., ACN, MeOH) | Increasing percentage generally improves peak shape for retained components.[5] | Decreases retention time. | Adjust to achieve desired retention (k' between 2 and 10). | The type of organic modifier can also influence selectivity. |
| pH | Can significantly impact peak shape, especially for ionizable analytes.[3] | Affects the retention of ionizable compounds. | At least 2 pH units away from analyte pKa.[4] | Proper pH control is crucial for reproducibility. |
| Buffer Concentration | Adequate buffering is necessary to maintain a stable pH and can improve peak shape. | Can influence retention, though generally less than pH or organic modifier. | 10-50 mM | Ensure buffer components are soluble in the mobile phase. |
Table 3: Effect of Temperature
| Parameter | Effect on Peak Shape | Effect on Retention Time | Typical Range | Notes |
| Column Temperature | Increasing temperature often leads to sharper peaks due to improved mass transfer and lower viscosity.[1] | Generally decreases retention time. | 30-60 °C | Temperature control is critical for reproducible retention times. |
Experimental Protocols
This section provides detailed methodologies for key procedures in ion-pair chromatography.
Protocol 1: Mobile Phase Preparation with a Long-Chain Sulfonate
Objective: To prepare a stable and effective mobile phase for ion-pair chromatography.
Materials:
-
HPLC-grade water
-
HPLC-grade organic solvent (e.g., acetonitrile or methanol)
-
Long-chain alkyl sulfonate sodium salt (e.g., sodium octanesulfonate)
-
Buffer components (e.g., phosphate or acetate salts)
-
Acid or base for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
0.45 µm membrane filter
-
Glass mobile phase reservoir
Procedure:
-
Prepare the Aqueous Buffer:
-
Weigh the appropriate amount of buffer salts and dissolve them in HPLC-grade water to the desired concentration (e.g., 20 mM phosphate buffer).
-
Weigh the required amount of the long-chain sulfonate salt and add it to the buffer solution. For example, for a 5 mM sodium octanesulfonate solution, add approximately 1.08 g to 1 L of buffer.
-
Stir the solution until all components are fully dissolved.
-
-
Adjust the pH:
-
While stirring, carefully add the appropriate acid or base dropwise to adjust the pH to the desired value. Monitor the pH using a calibrated pH meter.
-
-
Filter the Aqueous Phase:
-
Filter the aqueous mobile phase component through a 0.45 µm membrane filter to remove any particulate matter.
-
-
Prepare the Final Mobile Phase:
-
Measure the required volumes of the filtered aqueous phase and the organic solvent separately using graduated cylinders.
-
Combine the aqueous and organic phases in the final mobile phase reservoir in the desired ratio (e.g., 70:30 aqueous:organic).
-
-
Degas the Mobile Phase:
-
Degas the final mobile phase mixture using sonication, vacuum filtration, or helium sparging to remove dissolved gases.
-
-
Label the Reservoir:
-
Clearly label the mobile phase reservoir with its composition, concentration of the ion-pair reagent, pH, and date of preparation.
-
Protocol 2: Column Equilibration for Ion-Pair Chromatography
Objective: To ensure the column is fully equilibrated with the ion-pair mobile phase for reproducible results.
Materials:
-
HPLC system with the column to be equilibrated
-
Prepared ion-pair mobile phase
Procedure:
-
Initial Column Wash (if necessary):
-
If the column was previously used with a different mobile phase, flush it with a mixture of water and organic solvent (at the same ratio as the new mobile phase, but without buffer or ion-pair reagent) for at least 10-20 column volumes.
-
-
Introduce the Ion-Pair Mobile Phase:
-
Set the pump to a low flow rate (e.g., 0.2 mL/min for a 4.6 mm ID column).
-
Begin pumping the new ion-pair mobile phase through the column.
-
-
Gradually Increase the Flow Rate:
-
After a few minutes, gradually increase the flow rate to the analytical method's setpoint (e.g., 1.0 mL/min).
-
-
Equilibrate for an Extended Period:
-
Allow the mobile phase to pump through the column for a significantly longer time than for standard reversed-phase chromatography. A minimum of 20-50 column volumes is recommended.[8] For a 4.6 x 150 mm column, this can translate to 1-2 hours or more.
-
-
Monitor for Stability:
-
Monitor the baseline of the detector and the system backpressure. The column is considered equilibrated when both the baseline and the backpressure are stable.
-
Inject a standard multiple times to confirm that the retention times are reproducible.
-
Protocol 3: C18 Column Regeneration After Use with Long-Chain Sulfonates
Objective: To remove the strongly adsorbed ion-pairing reagent and other contaminants from a C18 column.
Materials:
-
HPLC system or a dedicated column-washing pump
-
HPLC-grade water
-
HPLC-grade isopropanol
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
(Optional) Stronger organic solvents like methylene chloride or hexane[9][10]
Procedure:
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.
-
Flush with Buffer-Free Mobile Phase: Flush the column with a mixture of water and organic solvent (e.g., 50:50 water:acetonitrile) at a moderate flow rate for at least 20 column volumes to remove buffer salts.[10]
-
Flush with 100% Organic Solvent:
-
Flush the column with 100% methanol for 20-30 column volumes.
-
Follow with a flush of 100% acetonitrile for 20-30 column volumes.
-
-
(Optional) Stronger Solvent Wash: For highly contaminated columns, a sequence of stronger, non-polar solvents can be used. This should be done with caution and preferably by back-flushing the column (if permitted by the manufacturer).
-
Flush with isopropanol (20 column volumes).
-
Crucially, reverse the solvent sequence to return to a reversed-phase compatible solvent: Flush with methylene chloride, then isopropanol, then methanol/acetonitrile, and finally the buffer-free mobile phase.
-
-
Re-equilibration: Before the next use, the column must be thoroughly re-equilibrated with the analytical mobile phase as described in Protocol 2.
Note: It is often recommended to dedicate a column to ion-pair applications, as it can be very difficult to completely remove the ion-pairing reagent.[8]
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting peak shape in ion-pair chromatography.
Caption: Troubleshooting workflow for peak tailing issues.
Caption: Inter-relationships of key parameters in ion-pair chromatography.
References
- 1. welch-us.com [welch-us.com]
- 2. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. agilent.com [agilent.com]
- 4. jk-sci.com [jk-sci.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. bvchroma.com [bvchroma.com]
- 10. chromtech.com [chromtech.com]
Technical Support Center: Resolving Co-eluting Peaks with 1-Tridecanesulfonic Acid Sodium Salt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks using 1-Tridecanesulfonic acid sodium salt in ion-pair chromatography.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it resolve co-eluting peaks?
This compound is an ion-pairing reagent used in reversed-phase high-performance liquid chromatography (RP-HPLC).[1] It is particularly useful for separating ionic and highly polar compounds that have little or no retention on a conventional RP-HPLC column.[2][3]
The mechanism involves the long, non-polar tridecyl chain of the sulfonic acid salt adsorbing onto the hydrophobic stationary phase of the column. This creates a dynamic ion-exchange surface where the negatively charged sulfonate groups are exposed to the mobile phase.[4][5] Positively charged analytes in the sample will then interact with these sulfonate groups, increasing their retention on the column and allowing for their separation from neutral or negatively charged co-eluting compounds.[2][6]
Q2: Why are my peaks still co-eluting after adding this compound?
Several factors can contribute to persistent co-elution even with an ion-pairing reagent:
-
Suboptimal Ion-Pair Concentration: The concentration of this compound may be too low for effective interaction with your analytes, or too high, leading to other chromatographic issues.
-
Incorrect Mobile Phase pH: The pH of the mobile phase is critical for ensuring that your target analytes are in their charged form to interact with the ion-pairing reagent.[7][8]
-
Inappropriate Organic Modifier: The type and concentration of the organic solvent in the mobile phase can significantly impact the retention and selectivity of the separation.[4][9]
-
Insufficient Column Equilibration: Ion-pair chromatography requires a longer column equilibration time to ensure a stable layer of the reagent on the stationary phase.[8]
-
Complex Sample Matrix: The sample itself may contain components that interfere with the ion-pairing mechanism.
Q3: How do I optimize the concentration of this compound?
The optimal concentration depends on the specific analytes and chromatographic conditions. A systematic approach is recommended:
-
Start with a low concentration (e.g., 5 mM) and incrementally increase it.
-
Prepare a series of mobile phases with varying concentrations of the ion-pairing reagent (e.g., 5 mM, 10 mM, 15 mM, 20 mM).
-
Inject your sample with each mobile phase and observe the effect on the retention time and resolution of the co-eluting peaks.
-
Select the concentration that provides the best separation without causing excessive peak broadening or system pressure.
Q4: What is the role of mobile phase pH in this separation?
The pH of the mobile phase is a crucial parameter in ion-pair chromatography as it controls the ionization state of both the analyte and any residual silanol groups on the column.[5][7] For this compound to effectively retain a positively charged analyte (e.g., a basic compound), the pH of the mobile phase should be at least 2 pH units below the pKa of the analyte to ensure it is fully protonated and carries a positive charge.
Q5: How does the choice and concentration of the organic modifier affect the separation?
Organic modifiers like acetonitrile and methanol are used to control the retention time of analytes.[4][9]
-
Type of Organic Modifier: Acetonitrile and methanol have different selectivities. If you are not achieving separation with one, trying the other may alter the elution order and resolve the co-eluting peaks.[9]
-
Concentration of Organic Modifier: Increasing the concentration of the organic modifier will generally decrease the retention time of all components. A shallower gradient or a lower isocratic concentration of the organic modifier in the region where the peaks of interest elute can improve resolution.[9]
Q6: I'm observing peak tailing or fronting. What could be the cause?
Peak asymmetry is a common issue in chromatography.
-
Peak Tailing: This can be caused by interactions between basic analytes and acidic residual silanol groups on the silica-based stationary phase. Ion-pairing reagents can help to mask these silanol groups and improve peak shape.[5] Adjusting the pH or the concentration of the ion-pairing reagent may also help.
-
Peak Fronting: This can be an indication of column overload, where too much sample has been injected. It can also be caused by a mismatch between the sample solvent and the mobile phase.[10]
Q7: How do I properly equilibrate my column for ion-pair chromatography?
Proper column equilibration is essential for reproducible results.
-
Flush the column with a mixture of water and organic modifier (without the ion-pairing reagent) to remove any previous reagents.
-
Introduce the mobile phase containing this compound at a low flow rate.
-
Equilibrate the column with the ion-pairing mobile phase for a significantly longer time than for standard reversed-phase chromatography, often for 30-60 minutes or until a stable baseline is achieved.[8]
Q8: What are some common pitfalls to avoid?
-
Using non-volatile ion-pairing reagents with mass spectrometry (MS) detection: this compound is non-volatile and will contaminate the MS source. If MS detection is required, consider volatile ion-pairing reagents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA).[11]
-
Dedicating a column: It is highly recommended to dedicate a column for ion-pair applications, as it can be difficult to completely remove the ion-pairing reagent from the stationary phase.[11]
-
Insufficient system flushing: After use, thoroughly flush the entire HPLC system with a series of solvents to remove all traces of the ion-pairing reagent to avoid interference with future analyses.[11]
Q9: What are some alternatives if this compound does not resolve my peaks?
If this compound is not effective, you can consider:
-
Changing the alkyl chain length of the ion-pairing reagent: Shorter or longer chain alkyl sulfonates (e.g., 1-Hexanesulfonic acid sodium salt or 1-Octanesulfonic acid sodium salt) can offer different selectivity.[2][12]
-
Using a different type of ion-pairing reagent: For acidic compounds, a positively charged ion-pairing reagent like tetrabutylammonium chloride can be used.[3]
-
Exploring other chromatographic modes: Techniques like Hydrophilic Interaction Chromatography (HILIC) or mixed-mode chromatography may provide the necessary selectivity for your separation.[11]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Persistent Co-elution | - Suboptimal ion-pair concentration.- Incorrect mobile phase pH.- Inappropriate organic modifier concentration or type.- Insufficient column equilibration. | - Optimize the concentration of this compound (see FAQ Q3).- Adjust the mobile phase pH to ensure complete ionization of the analyte (see FAQ Q4).- Modify the organic modifier percentage or switch from acetonitrile to methanol (or vice-versa).[9]- Increase the column equilibration time until a stable baseline is achieved.[8] |
| Poor Peak Shape (Tailing) | - Secondary interactions with residual silanols.- Inadequate buffering of the mobile phase. | - Increase the concentration of the ion-pairing reagent to better mask the silanols.- Adjust the mobile phase pH.- Ensure the buffer concentration is sufficient (typically 10-25 mM). |
| Poor Peak Shape (Fronting) | - Column overload.- Sample solvent is stronger than the mobile phase. | - Reduce the sample concentration or injection volume.- Dissolve the sample in the initial mobile phase or a weaker solvent.[13] |
| Drifting Retention Times | - Incomplete column equilibration.- Temperature fluctuations.- Mobile phase composition changing over time. | - Ensure the column is fully equilibrated before starting the analysis.- Use a column oven to maintain a constant temperature.[5]- Freshly prepare the mobile phase daily. |
| High Backpressure | - Precipitation of the ion-pairing reagent or buffer salts.- Column frit blockage. | - Ensure the ion-pairing reagent and buffer are fully dissolved in the mobile phase.- Filter the mobile phase before use.- Reverse flush the column (disconnect from the detector first). |
Quantitative Data
The following tables provide a general guide to the expected effects of changing various chromatographic parameters. The exact changes in retention time and resolution will be analyte-dependent.
Table 1: Effect of this compound Concentration on Retention Time
| Concentration (mM) | Analyte Retention Time (min) | Resolution (Rs) |
| 0 | 2.5 | 0.8 |
| 5 | 4.8 | 1.3 |
| 10 | 7.2 | 1.8 |
| 15 | 8.9 | 1.9 |
| 20 | 9.5 | 1.9 |
Note: This is illustrative data. Actual retention times and resolution will vary.
Table 2: Effect of Mobile Phase pH on Retention of a Basic Analyte (pKa = 8.5)
| Mobile Phase pH | Analyte Retention Time (min) | Peak Shape |
| 7.5 | 3.1 | Tailing |
| 6.5 | 6.8 | Symmetrical |
| 5.5 | 7.0 | Symmetrical |
| 4.5 | 7.1 | Symmetrical |
Note: Optimal pH is typically ≥ 2 units away from the analyte's pKa.
Table 3: Effect of Organic Modifier (Acetonitrile) Concentration on Retention Time
| Acetonitrile (%) | Analyte Retention Time (min) | Resolution (Rs) |
| 50 | 4.1 | 1.2 |
| 45 | 6.3 | 1.6 |
| 40 | 8.8 | 2.1 |
| 35 | 12.5 | 2.4 |
Note: Decreasing the organic modifier concentration increases retention and can improve resolution.[9]
Experimental Protocols
Protocol 1: Method Development for Resolving Co-eluting Peaks
-
Initial Scouting Run:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Detector: UV at an appropriate wavelength
-
This initial run helps to determine the approximate elution conditions.[9]
-
-
Introduction of Ion-Pairing Reagent:
-
Prepare Mobile Phase A with 10 mM this compound and adjust the pH to an appropriate level (e.g., pH 3.0 with phosphoric acid).
-
Equilibrate the column for at least 30-60 minutes.
-
Repeat the scouting gradient to observe the change in retention.
-
-
Optimization of Ion-Pairing Reagent Concentration:
-
Prepare a series of Mobile Phase A solutions with varying concentrations of this compound (e.g., 5, 10, 15, 20 mM).
-
For each concentration, equilibrate the column and run the analysis.
-
Evaluate the chromatograms for the best resolution between the peaks of interest.
-
-
Optimization of Organic Modifier Gradient:
-
Based on the elution profile from the previous step, design a shallower gradient around the elution time of the co-eluting peaks to improve their separation.[9] For example, if the peaks elute at 40% B, you might run a gradient from 35% to 45% B over 20 minutes.
-
-
Final Method Refinement:
-
Fine-tune the flow rate and temperature to further optimize resolution and analysis time. A lower flow rate generally improves resolution.[9]
-
Protocol 2: Column Equilibration
-
Set the pump to deliver 100% of the organic modifier used in your mobile phase (e.g., acetonitrile or methanol) at a flow rate of 1 mL/min for 10 column volumes.
-
Flush the column with a 50:50 mixture of the organic modifier and water for 10 column volumes.
-
Introduce the final mobile phase containing this compound and buffer.
-
Equilibrate the column with the final mobile phase for at least 30-60 minutes, or until a stable baseline is observed in the detector.
Protocol 3: Post-Analysis System Flush
-
Disconnect the column from the system.
-
Flush the entire HPLC system (injector, tubing, and detector) with a 50:50 mixture of organic modifier and water for at least 30 minutes to remove buffer salts.
-
Flush the system with 100% organic modifier for 15 minutes.
-
Store the system in an appropriate solvent (e.g., 80:20 acetonitrile:water).
-
To clean the dedicated ion-pair column, flush with the mobile phase without the ion-pairing reagent and buffer, followed by a flush with a high concentration of organic modifier, and finally store in a suitable solvent.
Visualizations
References
- 1. calpaclab.com [calpaclab.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. welch-us.com [welch-us.com]
- 6. nbinno.com [nbinno.com]
- 7. Important Points about Ion Chromatography⦠pH is Tricky : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. pH selection in ino pair chromatography - Chromatography Forum [chromforum.org]
- 9. benchchem.com [benchchem.com]
- 10. Peak Fronting (Co elution) Troubleshooting - Chromatography Forum [chromforum.org]
- 11. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 12. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to 1-Tridecanesulfonic Acid Sodium Salt and Other Alkyl Sulfonates in HPLC
For researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC), the selection of an appropriate ion-pairing reagent is critical for achieving optimal separation of ionic and polar analytes. Alkyl sulfonates are a widely used class of anionic ion-pairing reagents that enhance the retention of cationic analytes on reversed-phase columns. This guide provides a detailed comparison of 1-tridecanesulfonic acid sodium salt (C13) with other commonly used linear alkyl sulfonates, specifically sodium octanesulfonate (C8), sodium decanesulfonate (C10), and sodium dodecanesulfonate (C12).
The primary differentiating factor among these reagents is the length of their hydrophobic alkyl chain, which directly influences their interaction with the stationary phase and, consequently, the retention of the analyte.[1][2] Generally, a longer alkyl chain results in a more hydrophobic ion-pairing reagent, leading to stronger retention of the analyte.[3]
Performance Comparison of Alkyl Sulfonates
The choice of alkyl sulfonate chain length significantly impacts several key chromatographic parameters:
-
Retention Time: As the alkyl chain length increases, the hydrophobicity of the ion-pair formed between the reagent and the cationic analyte increases. This leads to a stronger interaction with the non-polar stationary phase and, therefore, a longer retention time.[3] Consequently, this compound is expected to provide the strongest retention among the compared alkyl sulfonates.
-
Resolution: The increased retention offered by longer-chain alkyl sulfonates can lead to improved resolution between closely eluting peaks, particularly for complex mixtures of cationic compounds.
-
Selectivity: Altering the chain length of the alkyl sulfonate can change the selectivity of the separation, which can be advantageous for optimizing the separation of specific analytes.
-
Analysis Time: While longer retention can improve resolution, it also leads to longer analysis times. Shorter-chain alkyl sulfonates like sodium octanesulfonate (C8) are often preferred for faster analyses when sufficient retention is achieved.[1]
-
Column Equilibration: Columns typically require longer equilibration times with longer-chain alkyl sulfonates due to their stronger adsorption to the stationary phase.[1]
Data Presentation
The following tables summarize the expected comparative performance of this compound and other alkyl sulfonates based on established principles of ion-pair chromatography. The data presented for C13 sulfonate is extrapolated based on the observed trends with shorter alkyl chains.
Table 1: General Performance Characteristics of Alkyl Sulfonates in HPLC
| Alkyl Sulfonate | Alkyl Chain Length | Expected Retention Strength | Typical Applications |
| Sodium Octanesulfonate | C8 | Moderate | General purpose, faster analysis times |
| Sodium Decanesulfonate | C10 | Strong | Increased retention for moderately polar cations |
| Sodium Dodecanesulfonate | C12 | Very Strong | Separation of highly polar and hydrophilic cations |
| This compound | C13 | Strongest | Enhanced retention for very polar and early-eluting cations |
Table 2: Expected Retention Time (in minutes) of Representative Basic Analytes with Different Alkyl Sulfonates
| Analyte | pKa | C8 Sulfonate | C10 Sulfonate | C12 Sulfonate | C13 Sulfonate (Extrapolated) |
| Metformin | 12.4 | 4.5 | 6.8 | 10.2 | 12.5 |
| Epinephrine | 8.6 | 6.2 | 9.3 | 13.9 | 17.1 |
| Amitriptyline | 9.4 | 8.9 | 13.4 | 20.1 | 24.7 |
Note: The retention times are illustrative and will vary depending on the specific HPLC conditions.
Experimental Protocols
This section provides a detailed methodology for a comparative study of different alkyl sulfonates as ion-pairing reagents for the separation of basic pharmaceutical compounds.
Objective
To compare the retention, resolution, and peak shape of a mixture of basic analytes using sodium octanesulfonate (C8), sodium decanesulfonate (C10), sodium dodecanesulfonate (C12), and this compound (C13) as ion-pairing reagents in reversed-phase HPLC.
Materials
-
Analytes: Metformin, Epinephrine, Amitriptyline (or other suitable basic compounds)
-
Ion-Pairing Reagents:
-
Sodium 1-octanesulfonate (for HPLC)
-
Sodium 1-decanesulfonate (for HPLC)[4]
-
Sodium 1-dodecanesulfonate (for HPLC)
-
Sodium 1-tridecanesulfonate (for HPLC)
-
-
Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
-
pH Modifier:
-
Phosphoric acid or Trifluoroacetic acid (TFA)
-
Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Procedure
-
Standard Solution Preparation:
-
Prepare individual stock solutions of each analyte (Metformin, Epinephrine, Amitriptyline) at a concentration of 1 mg/mL in methanol or a suitable solvent.
-
Prepare a mixed standard solution containing all analytes at a final concentration of 100 µg/mL each by diluting the stock solutions with the initial mobile phase composition.
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 5 mM solution of the respective alkyl sulfonate (C8, C10, C12, or C13) in deionized water. Adjust the pH to 3.0 with phosphoric acid or 0.1% TFA.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical starting gradient could be 95:5 (A:B) to 5:95 (A:B) over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm (or a wavelength suitable for all analytes)
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
For each alkyl sulfonate, inject the mixed standard solution and record the chromatogram.
-
Measure the retention time (t_R), peak asymmetry (tailing factor), and resolution (R_s) between adjacent peaks for each analyte.
-
Tabulate the results for a direct comparison of the performance of each ion-pairing reagent.
-
Mandatory Visualization
Caption: Experimental workflow for comparing different alkyl sulfonates in HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Influence of alkyl chain length of alpha olefin sulfonates on surface and interfacial properties: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. HPLC 1-Decanesulfonic acid sodium salt | IP9903 | CAS 13419-61-9 | LiChrom [lichrom.com]
A Comparative Guide for Protein Analysis: 1-Tridecanesulfonic Acid Sodium Salt vs. Sodium Dodecyl Sulfate (SDS)
For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is a critical step in protein analysis. This guide provides a detailed comparison of the well-established sodium dodecyl sulfate (SDS) and the less conventional 1-tridecanesulfonic acid sodium salt, offering insights into their potential applications, advantages, and limitations in various protein analysis workflows.
Sodium dodecyl sulfate (SDS) is a cornerstone reagent in protein biochemistry, renowned for its potent protein-denaturing capabilities that are fundamental to widely used techniques such as polyacrylamide gel electrophoresis (SDS-PAGE).[1] In contrast, this compound is primarily recognized as an ion-pairing reagent in high-performance liquid chromatography (HPLC).[2][3] This guide will explore the established roles of SDS and, based on structure-activity relationships of anionic surfactants, infer the potential utility of this compound in protein analysis.
Physicochemical Properties: A Head-to-Head Comparison
The functional differences between these two anionic surfactants stem from their distinct molecular structures. SDS possesses a dodecyl (C12) alkyl chain and a sulfate headgroup, while this compound features a slightly longer tridecyl (C13) alkyl chain and a sulfonate headgroup. These variations influence key physicochemical properties relevant to their interaction with proteins.
| Property | This compound | Sodium Dodecyl Sulfate (SDS) | References |
| Chemical Formula | C₁₃H₂₇NaO₃S | C₁₂H₂₅NaO₄S | |
| Molecular Weight | 286.41 g/mol | 288.38 g/mol | |
| Alkyl Chain Length | 13 carbons | 12 carbons | |
| Hydrophilic Headgroup | Sulfonate (-SO₃⁻) | Sulfate (-OSO₃⁻) | [4][5] |
| Critical Micelle Concentration (CMC) | Expected to be lower than SDS | ~8.2 mM in water | [6] |
| Primary Application | Ion-pairing reagent in chromatography | Denaturing surfactant in electrophoresis and for protein solubilization | [1][2][3] |
Performance in Protein Analysis: An Objective Assessment
The efficacy of a surfactant in protein analysis is determined by its ability to solubilize, denature, and interact with proteins in a predictable manner.
Protein Denaturation and Solubilization
SDS is a powerful denaturing agent, disrupting the non-covalent interactions that maintain a protein's secondary and tertiary structures.[1] This strong denaturing activity is crucial for techniques like SDS-PAGE, where proteins must be linearized and uniformly coated with a negative charge to ensure separation based on molecular weight.[1] Anionic surfactants are generally effective protein denaturants.[7]
The slightly longer alkyl chain of this compound suggests it would also possess strong hydrophobic interactions with proteins, contributing to denaturation.[6][8] However, studies comparing alkyl sulfates and alkyl sulfonates have indicated that sulfates may interact more strongly with polymers, suggesting a potentially stronger denaturing effect for SDS compared to its sulfonate counterpart.[4]
Application in Gel Electrophoresis
SDS-PAGE is a standard technique for separating proteins based on their size. SDS plays a critical role by denaturing proteins and imparting a uniform negative charge, overwhelming the intrinsic charge of the protein.[1] This ensures that migration through the polyacrylamide gel is proportional to the protein's molecular weight.
Given its structural similarity to SDS, this compound could theoretically be used in a similar capacity. However, the subtle differences in charge density and interaction strength of the sulfonate headgroup compared to the sulfate headgroup might lead to variations in protein migration and band resolution.[4] Without direct experimental evidence, SDS remains the gold standard for denaturing gel electrophoresis.
Compatibility with Mass Spectrometry
A significant drawback of SDS is its interference with mass spectrometry (MS) analysis. SDS can suppress the ionization of peptides, leading to reduced sensitivity and incomplete protein identification.[9] Consequently, extensive sample cleanup procedures are required to remove SDS prior to MS analysis.[9][10]
Alkyl sulfonates, including this compound, are commonly used as ion-pairing reagents in liquid chromatography-mass spectrometry (LC-MS) to improve the retention and separation of charged analytes like peptides.[2][11][12] While still requiring careful optimization and potential removal, their established use in LC-MS suggests they may be more amenable to MS-based workflows than SDS. The sulfonate headgroup is more stable to hydrolysis at low pH compared to the sulfate group, which could be an advantage in certain sample preparation protocols.[5]
Experimental Protocols
Standard SDS-PAGE Protocol
A typical workflow for SDS-PAGE involves sample preparation, gel casting, electrophoresis, and visualization.
Inferred Application in Protein Chromatography
As an ion-pairing reagent, this compound would be incorporated into the mobile phase of a reversed-phase HPLC separation of peptides or proteins.
Concluding Remarks
Sodium dodecyl sulfate remains the undisputed standard for denaturing gel electrophoresis due to its well-characterized and potent protein denaturing and solubilizing properties. Its effectiveness in ensuring that protein separation is solely a function of molecular weight is unparalleled in this application.
This compound, while a less common reagent in general protein analysis, presents an interesting alternative, particularly in workflows involving mass spectrometry. Its established role as an ion-pairing agent in HPLC suggests a degree of compatibility with MS analysis that SDS lacks. The longer alkyl chain implies strong hydrophobic interactions with proteins, suggesting it could be an effective solubilizing agent, though likely a milder denaturant than SDS.
For researchers facing challenges with protein solubilization, especially for membrane proteins, and for those developing integrated chromatography-mass spectrometry workflows, the exploration of long-chain alkyl sulfonate surfactants like this compound may offer a promising avenue for method development. However, for routine, high-resolution protein separation by electrophoresis, SDS remains the validated and recommended choice. Further empirical studies are necessary to fully elucidate the performance of this compound in direct comparison to SDS across a range of protein analysis applications.
References
- 1. mdpi.com [mdpi.com]
- 2. welch-us.com [welch-us.com]
- 3. Reversed Phase Ion Pair Chromatography in Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Difference Between Sulfate And Sulfonate In Shampoo - Nanjing Chemical Material Corp. [njchm.com]
- 6. Surfactant-driven modifications in protein structure - Soft Matter (RSC Publishing) DOI:10.1039/D5SM00207A [pubs.rsc.org]
- 7. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Simple Sodium Dodecyl Sulfate-assisted Sample Preparation Method for LC-MS-based Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison between Procedures using Sodium Dodecyl Sulfate for Shotgun Proteomic Analyses of Complex Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Ion-Pairing Reagents for Peptide Mapping: 1-Tridecanesulfonic Acid Sodium Salt vs. Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 1-tridecanesulfonic acid sodium salt and trifluoroacetic acid (TFA) for peptide mapping applications. While TFA is a widely established ion-pairing reagent, this document explores the potential characteristics of this compound as an alternative, based on the principles of ion-pair chromatography.
Introduction
Peptide mapping is a critical analytical technique in the development and quality control of biopharmaceuticals. The choice of ion-pairing reagent for reversed-phase high-performance liquid chromatography (RP-HPLC) is crucial for achieving optimal separation of peptide fragments. Trifluoroacetic acid (TFA) is the most common choice due to its volatility and effectiveness in improving peak shape. However, its suppression of the electrospray ionization (ESI) signal in mass spectrometry (MS) has led to the exploration of alternatives. Long-chain alkyl sulfonates, such as this compound, represent a class of non-volatile, strong ion-pairing reagents that can offer different selectivity and performance characteristics.
Principle of Ion-Pairing in Peptide Mapping
In reversed-phase chromatography, peptides, which are often positively charged at acidic pH, can interact with residual negative charges on the silica-based stationary phase, leading to poor peak shape and resolution. Ion-pairing reagents are added to the mobile phase to interact with the charged analytes. Anionic ion-pairing reagents, like TFA and alkyl sulfonates, form a neutral complex with the positively charged peptides, increasing their hydrophobicity and retention on the non-polar stationary phase. This minimizes undesirable ionic interactions and improves chromatographic performance.
Performance Comparison: this compound vs. TFA
Due to a lack of direct comparative studies in publicly available literature, this section provides a summary of the well-documented performance of TFA and an inferred performance profile for this compound based on the known properties of long-chain alkyl sulfonates.
Quantitative Data Summary
| Performance Metric | Trifluoroacetic Acid (TFA) | This compound (Inferred) |
| MS Compatibility | Significant ion suppression[1][2] | Severe ion suppression (non-volatile) |
| UV Transparency | Good at wavelengths > 210 nm | Good |
| Peak Shape | Excellent for most peptides[2] | Potentially excellent, especially for basic peptides |
| Retention of Peptides | Moderate increase in retention | Significant increase in retention, especially for basic peptides |
| Selectivity | Well-characterized | Offers alternative selectivity compared to TFA |
| Volatility | High | Low (non-volatile salt) |
| Solubility | Highly soluble in water and acetonitrile | Soluble in typical mobile phases |
Qualitative Performance Analysis
Trifluoroacetic Acid (TFA):
TFA is the industry standard for peptide mapping when using UV detection due to its ability to produce sharp, symmetrical peaks for a wide range of peptides.[2] Its volatility makes it compatible with subsequent analysis by mass spectrometry, although it is well-documented to cause significant suppression of the ESI signal, which can hinder the detection of low-abundance peptides.[1] The ion-pairing strength of TFA is sufficient to overcome most secondary ionic interactions between peptides and the stationary phase.
This compound:
As a long-chain alkyl sulfonate, this compound is expected to be a much stronger ion-pairing reagent compared to TFA. The 13-carbon alkyl chain imparts significant hydrophobicity to the ion pair formed with a peptide, leading to a substantial increase in retention time, particularly for basic peptides with multiple positive charges. This can be advantageous for resolving peptides that are poorly retained with TFA.
However, the key drawback of using a sodium salt of a long-chain sulfonic acid is its non-volatility. This makes it incompatible with mass spectrometry, as the salt will contaminate the ion source and suppress the signal of the analyte. Therefore, its application is limited to methods employing non-destructive detectors like UV or fluorescence. The strong retention it imparts may also necessitate the use of higher organic solvent concentrations for elution, which could affect the stability of some peptides.
Experimental Protocols
Standard Peptide Mapping Protocol using TFA
This protocol outlines a general procedure for the tryptic digestion of a monoclonal antibody (mAb) and subsequent analysis by RP-HPLC using TFA.
1. Protein Denaturation, Reduction, and Alkylation:
-
Dissolve the mAb in a denaturation buffer (e.g., 6 M Guanidine HCl, 50 mM Tris-HCl, pH 8.0) to a final concentration of 1 mg/mL.
-
Add dithiothreitol (DTT) to a final concentration of 5 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Cool the solution to room temperature and add iodoacetamide (IAM) to a final concentration of 15 mM. Incubate in the dark at room temperature for 1 hour to alkylate the free cysteine residues.
-
Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.
-
Perform a buffer exchange into a digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0) using a desalting column or dialysis.
2. Tryptic Digestion:
-
Add sequencing-grade trypsin to the protein solution at an enzyme-to-substrate ratio of 1:20 (w/w).
-
Incubate at 37°C for 4-18 hours.
-
Stop the digestion by adding 10% TFA to a final concentration of 0.1%.
3. RP-HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient would be from 2% to 40% Mobile Phase B over 60 minutes.
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40-60°C
-
Detection: UV at 214 nm and/or MS
Hypothetical Peptide Mapping Protocol using this compound
This protocol is a general guideline for using a non-volatile alkyl sulfonate ion-pairing reagent and is not based on specific experimental data for this compound. This method is not suitable for MS detection.
1. Protein Digestion:
-
Follow the same procedure for denaturation, reduction, alkylation, and tryptic digestion as outlined in the TFA protocol. Stop the digestion by adding a non-interfering acid like phosphoric acid to a final pH of ~2.5.
2. RP-HPLC Analysis:
-
Column: C18 or C8 reversed-phase column
-
Mobile Phase A: 10 mM this compound in water, pH adjusted to 2.5 with phosphoric acid
-
Mobile Phase B: 10 mM this compound in acetonitrile/water (e.g., 80:20), pH adjusted to 2.5 with phosphoric acid
-
Gradient: A shallow gradient may be required due to the strong retention, for example, from 5% to 60% Mobile Phase B over 90 minutes.
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40-60°C
-
Detection: UV at 214 nm
Visualizations
References
A Comparative Guide to HPLC Method Validation Using 1-Tridecanesulfonic Acid Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) method validation utilizing 1-Tridecanesulfonic acid sodium salt as an ion-pairing reagent. We will explore its performance characteristics in comparison to other commonly used alternatives and provide detailed experimental protocols and supporting data to aid researchers in their analytical method development.
Introduction to Ion-Pairing Chromatography with this compound
In reversed-phase HPLC, the separation of ionic and highly polar compounds can be challenging due to their limited retention on nonpolar stationary phases. Ion-pairing chromatography is a widely used technique to enhance the retention and improve the separation of such analytes.[1] This is achieved by adding an ion-pairing reagent to the mobile phase, which forms a neutral ion-pair with the charged analyte, thereby increasing its hydrophobicity and affinity for the stationary phase.[1][2]
This compound (C13H27NaO3S) is a long-chain anionic ion-pairing reagent. The length of the alkyl chain of the ion-pairing reagent is a critical factor influencing retention.[1] Longer alkyl chains, such as the tridecyl chain in this compound, generally lead to stronger hydrophobic interactions with the stationary phase and, consequently, increased retention times for basic analytes. This can be particularly advantageous for achieving separation of compounds that are poorly retained with shorter-chain ion-pairing reagents.
Comparison of Common Alkyl Sulfonate Ion-Pairing Reagents
The choice of ion-pairing reagent can significantly impact the chromatographic separation. Below is a comparison of this compound with other commonly used sodium alkanesulfonates.
| Property | 1-Pentanesulfonic Acid Sodium Salt | 1-Heptanesulfonic Acid Sodium Salt | 1-Octanesulfonic Acid Sodium Salt | 1-Decanesulfonic Acid Sodium Salt | This compound |
| Molecular Formula | C5H11NaO3S | C7H15NaO3S | C8H17NaO3S | C10H21NaO3S | C13H27NaO3S |
| Molecular Weight | 174.19 g/mol | 202.25 g/mol | 216.27 g/mol | 244.33 g/mol | 286.41 g/mol |
| Alkyl Chain Length | C5 | C7 | C8 | C10 | C13 |
| Relative Hydrophobicity | Low | Moderate | Moderate-High | High | Very High |
| Typical Application | For analytes requiring a moderate increase in retention. | General purpose ion-pairing reagent. | A commonly used reagent providing good retention for many basic compounds. | For strongly basic or polar compounds requiring significant retention. | For very polar or weakly retained basic compounds where maximum retention is needed. |
Experimental Protocol: Validation of an HPLC Method for a Hypothetical Basic Analyte Using this compound
This section outlines a detailed protocol for the validation of an HPLC method for the quantification of a hypothetical basic drug substance, "Analyte X," using this compound as the ion-pairing reagent.
1. Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 20 mM this compound in water, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% A to 30% A over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
2. Validation Parameters and Acceptance Criteria
The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This was evaluated by analyzing a placebo solution and a spiked sample.
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte.[3][4] This was assessed by analyzing five concentrations ranging from 50% to 150% of the nominal concentration. The acceptance criterion is a correlation coefficient (R²) ≥ 0.99.[3]
-
Accuracy: The closeness of the test results to the true value.[4] This was determined by spike recovery at three concentration levels (80%, 100%, and 120%). The acceptance criterion is a mean recovery of 98.0% to 102.0%.[5]
-
Precision:
-
Repeatability (Method Precision): The precision under the same operating conditions over a short interval of time. This was determined by six replicate injections of the 100% concentration. The acceptance criterion is a relative standard deviation (RSD) of ≤ 2%.[3]
-
Intermediate Precision: The precision within the same laboratory but on different days and with different analysts. The acceptance criterion is an RSD of ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively. These were estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[6]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[4] This was assessed by varying the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2).
Data Presentation: Hypothetical Validation Results for "Analyte X"
The following table summarizes the hypothetical quantitative data obtained from the validation of the HPLC method for "Analyte X" using this compound.
| Validation Parameter | Measurement | Result | Acceptance Criteria |
| Linearity | Correlation Coefficient (R²) | 0.9995 | ≥ 0.99 |
| Range | 50 - 150 µg/mL | - | |
| Accuracy | Recovery at 80% | 99.5% | 98.0% - 102.0% |
| Recovery at 100% | 100.2% | 98.0% - 102.0% | |
| Recovery at 120% | 101.1% | 98.0% - 102.0% | |
| Precision | Repeatability (RSD) | 0.85% | ≤ 2% |
| Intermediate Precision (RSD) | 1.20% | ≤ 2% | |
| Sensitivity | LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | - | |
| Robustness | Flow Rate (0.9 mL/min) RSD | 1.35% | ≤ 2% |
| Flow Rate (1.1 mL/min) RSD | 1.42% | ≤ 2% | |
| Temperature (28°C) RSD | 1.18% | ≤ 2% | |
| Temperature (32°C) RSD | 1.25% | ≤ 2% | |
| pH (2.8) RSD | 1.30% | ≤ 2% | |
| pH (3.2) RSD | 1.38% | ≤ 2% |
Performance Comparison with an Alternative Ion-Pairing Reagent
This section provides a comparative overview of the hypothetical performance of the this compound method with a method using a more common, shorter-chain alternative, 1-Octanesulfonic acid sodium salt.
| Performance Metric | This compound Method | 1-Octanesulfonic Acid Sodium Salt Method (Typical) |
| Analyte Retention Time | Significantly longer | Moderate |
| Resolution from Polar Impurities | Potentially superior due to increased retention | Good, but may be insufficient for very polar impurities |
| Mobile Phase Preparation | May have lower solubility in high organic content mobile phases | Generally good solubility |
| Column Equilibration Time | Longer due to stronger adsorption to the stationary phase | Shorter |
| Potential for Carryover | Higher, requiring more stringent wash procedures | Lower |
| Applicability | Ideal for very polar, weakly retained basic analytes | Suitable for a broad range of basic analytes |
Visualizations
The following diagrams illustrate the experimental workflow for HPLC method validation and a hypothetical signaling pathway where "Analyte X" could be involved.
Caption: Logical workflow of the HPLC method validation process.
Caption: Hypothetical signaling pathway involving "Analyte X".
References
A Comparative Analysis of 1-Tridecanesulfonic Acid Sodium Salt and Other Surfactants in Proteomic Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate surfactant is a pivotal decision in proteomics and drug development, profoundly influencing experimental outcomes such as protein yield and preservation of protein structure. This guide provides an objective comparison of 1-Tridecanesulfonic acid sodium salt with other commonly used surfactants—Sodium Dodecyl Sulfate (SDS), CHAPS, and Triton X-100—focusing on their application in protein extraction from cell lysates.
Comparative Performance Data
The efficacy of a surfactant is determined by several key physicochemical properties and its performance in specific applications. The following tables summarize the quantitative data for this compound and its counterparts, offering a clear comparison of their fundamental properties and their effectiveness in protein extraction.
Note: Experimental data for this compound is limited in publicly available literature. The values presented are estimated based on the properties of homologous linear alkyl sulfonates and are provided for comparative purposes.
Table 1: Physicochemical Properties of Selected Surfactants
| Property | This compound (Anionic) | Sodium Dodecyl Sulfate (SDS) (Anionic) | CHAPS (Zwitterionic) | Triton X-100 (Non-ionic) |
| Molecular Weight | 286.41 g/mol | 288.38 g/mol | 614.88 g/mol | ~647 g/mol (average) |
| Critical Micelle Concentration (CMC) | ~1-5 mM (estimated)[1] | ~8.2 mM[2] | 6 - 8 mM[3] | 0.24 mM[3] |
| Aggregation Number | Data not available | ~62 | ~10 | ~140 |
| Dialyzable | Yes | Yes | Yes[3] | No[3] |
Table 2: Performance in Protein Extraction
| Performance Metric | This compound (Expected) | Sodium Dodecyl Sulfate (SDS) | CHAPS | Triton X-100 |
| Protein Yield | High, similar to SDS. | Very high, but often with denatured proteins.[3] | Good, particularly for membrane proteins.[3] | Generally high for a wide range of proteins.[3] |
| Preservation of Protein Structure | Low to moderate, potentially less denaturing than SDS. | Low, typically denatures proteins.[3] | Good, preserves the structure of many proteins.[3] | High, generally preserves native conformation.[3] |
| Preservation of Protein Function | Low, not generally suitable for functional assays. | Low, not suitable for functional assays.[3] | Good, often used for functional studies of membrane proteins.[3] | High, suitable for activity-based studies.[3] |
| Compatibility with Mass Spectrometry | Moderate, requires removal before analysis. | Low, requires efficient removal as it suppresses ionization. | High, generally compatible. | Moderate, can interfere with analysis and requires removal. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below is a representative protocol for the comparative evaluation of surfactants in the solubilization and extraction of proteins from cultured mammalian cells.
Objective: To compare the efficiency of this compound, SDS, CHAPS, and Triton X-100 in solubilizing total protein from a cell lysate for downstream analysis (e.g., SDS-PAGE or mass spectrometry).
Materials:
-
Cultured mammalian cells (e.g., HeLa or HEK293)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffers (prepared fresh):
-
Base Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail.
-
Buffer A: Base Buffer + 1% (w/v) this compound
-
Buffer B: Base Buffer + 1% (w/v) SDS
-
Buffer C: Base Buffer + 1% (w/v) CHAPS
-
Buffer D: Base Buffer + 1% (w/v) Triton X-100
-
-
Microcentrifuge
-
Protein quantification assay kit (e.g., BCA or Bradford)
Procedure:
-
Cell Harvesting: Culture cells to ~80-90% confluency. Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Cell Lysis: Add 1 mL of one of the designated lysis buffers (A, B, C, or D) to each plate of washed cells. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to facilitate lysis.
-
Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 20 minutes at 4°C to pellet insoluble cell debris.[3]
-
Protein Collection: Carefully transfer the supernatant, which contains the solubilized proteins, to a new, clean tube.
-
Protein Quantification: Determine the protein concentration in each supernatant using a BCA or Bradford protein assay according to the manufacturer’s instructions.
-
Downstream Analysis:
-
For SDS-PAGE analysis , mix an aliquot of the supernatant with Laemmli sample buffer, heat at 95°C for 5 minutes, and load onto a polyacrylamide gel.
-
For mass spectrometry , the surfactant must be removed. For SDS and this compound, methods like precipitation (e.g., acetone or TCA) or specialized spin columns are necessary. Triton X-100 can also be removed using detergent-specific resins.
-
Visualizing Workflows and Pathways
To further elucidate the experimental process, the following diagrams illustrate the workflow for evaluating surfactant performance and a simplified pathway showing how surfactants interact with cell membranes to release proteins.
Caption: Workflow for Comparative Surfactant-Based Protein Extraction.
Caption: Mechanism of Surfactant-Mediated Protein Solubilization.
References
A Comparative Analysis of 1-Tridecanesulfonic Acid Sodium Salt and Shorter-Chain Sulfonates in Surfactant Efficiency
For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is a critical decision impacting formulation stability, solubilization, and overall product performance. This guide provides a comprehensive evaluation of the efficiency of 1-tridecanesulfonic acid sodium salt (C13 sulfonate) in comparison to its shorter-chain counterparts, namely sodium decyl sulfonate (C10), sodium undecyl sulfonate (C11), and sodium dodecyl sulfonate (C12). The analysis is based on key performance indicators: critical micelle concentration (CMC), surface tension reduction, and detergency, supported by established experimental protocols.
The efficiency of a surfactant is intrinsically linked to its molecular structure, particularly the length of its hydrophobic alkyl chain. As this chain elongates, the surfactant's properties undergo significant changes, influencing its behavior in aqueous solutions.
Physicochemical Properties: A Quantitative Comparison
The critical micelle concentration (CMC) is a fundamental parameter that indicates the concentration at which surfactant molecules begin to self-assemble into micelles. A lower CMC value generally signifies a more efficient surfactant, as less of the agent is required to initiate this crucial process for solubilization and cleaning.
Concurrently, the ability of a surfactant to reduce the surface tension of a liquid is a direct measure of its surface activity. A greater reduction in surface tension at the CMC indicates a more effective surfactant at interfaces.
The following table summarizes the key physicochemical properties of this compound and its shorter-chain analogs.
| Surfactant (Sodium Salt) | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) |
| 1-Decanesulfonic Acid | C10 | ~38.1 | Not readily available |
| 1-Undecanesulfonic Acid | C11 | Estimated ~10-15 | Not readily available |
| 1-Dodecanesulfonic Acid | C12 | ~8.2[1] | ~35[2][3] |
| 1-Tridecanesulfonic Acid | C13 | Estimated ~1-5[4] | Not readily available |
Note: Experimental values can vary based on the method of determination, temperature, and purity of the surfactant.
Detergency Performance
The primary function of many surfactants is detergency, the ability to remove soil from a surface. The cleaning efficiency of alkyl sulfonates is influenced by their chain length. Shorter alkyl chains, such as those in C10-C12 sulfonates, are known for their excellent micelle formation, which is crucial for solubilizing oily and greasy soils.[5] Longer-chain surfactants, while having lower CMCs, can sometimes exhibit better emulsification properties for certain types of soils.[5] A direct comparative study on the detergency of C10 through C13 alkyl sulfonates using a standardized method would be necessary to definitively rank their cleaning performance on various substrates and soil types.
Experimental Protocols
To ensure objective and reproducible comparisons of surfactant efficiency, standardized experimental methodologies are imperative.
Determination of Critical Micelle Concentration (CMC)
Several methods can be employed to determine the CMC of a surfactant. A common and reliable technique is the surface tension method .
Methodology:
-
Prepare a series of aqueous solutions of the surfactant with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is identified as the point of inflection in the curve, where the surface tension ceases to decrease significantly with increasing concentration.[6][7][8]
Measurement of Surface Tension
The surface tension of the surfactant solutions at their respective CMCs is a key indicator of their effectiveness at interfaces.
Methodology:
-
Prepare a solution of the surfactant at a concentration equal to or slightly above its predetermined CMC.
-
Measure the surface tension of the solution using a calibrated tensiometer at a constant temperature.
-
Record the equilibrium surface tension value.
Evaluation of Detergency
The ASTM D4488 - Standard Guide for Testing Cleaning Performance of Products Intended for Use on Resilient Flooring and Washable Walls provides a comprehensive framework for evaluating detergency.[1][4][6][9][10]
Methodology:
-
Substrate Preparation: A standardized substrate (e.g., white vinyl tiles) is used.
-
Soil Application: A standardized soil, often a mixture of particulate and oily components, is uniformly applied to the substrate.[9][10]
-
Cleaning Process: The soiled substrates are then cleaned using a standardized apparatus (e.g., a Gardner Straight Line Washability and Abrasion Machine) with a set number of cycles, pressure, and a cleaning medium (e.g., a sponge or cloth) saturated with the surfactant solution being tested.[10]
-
Performance Evaluation: The cleaning efficiency is determined by measuring the reflectance of the substrate before soiling, after soiling, and after cleaning, using a colorimeter. The percentage of soil removal is then calculated.[10]
Visualizing the Efficiency Relationship
The relationship between the alkyl chain length of the sulfonates and their critical micelle concentration can be visualized as a logical progression.
References
- 1. ASTM D4488-95(2001)e1 15.4.1995 | technical standard | MyStandards [mystandards.biz]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Critical Micelle Concentration of Sodium Dodecyl Sulfate in Distilled Water at 298.15K by Surface Tension Measurements | Cognition [nepjol.info]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. Sodium (C10-16)alkylbenzenesulfonate | 68081-81-2 | Benchchem [benchchem.com]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. scribd.com [scribd.com]
Benchmarking 1-Tridecanesulfonic Acid Sodium Salt: A Comparative Guide for Analyte Separation
For researchers, scientists, and drug development professionals seeking to optimize the chromatographic separation of ionic analytes, 1-Tridecanesulfonic acid sodium salt emerges as a potent ion-pairing agent. This guide provides an objective comparison of its performance against other common alkyl sulfonate alternatives, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate reagent for specific analyte classes.
This compound (C13-sulfonate) is an anionic surfactant that functions as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC).[1] Its primary mechanism of action involves an ion-exchange process where the hydrophobic tridecyl (C13) chain interacts with the non-polar stationary phase, creating a localized positive charge that facilitates the retention and separation of positively charged analytes.[1] The length of the alkyl chain is a critical determinant of retention, with longer chains generally providing stronger retention.
Performance Comparison for Key Analyte Classes
The selection of an appropriate ion-pairing agent is crucial for achieving optimal resolution and retention in HPLC. The following sections provide a comparative overview of this compound's performance for various analyte classes, benchmarked against other sodium alkyl sulfonates with varying chain lengths.
Small Molecule Drugs (Basic Compounds)
For the analysis of basic pharmaceutical compounds, which are often positively charged at acidic to neutral pH, alkyl sulfonates are highly effective at improving retention and peak shape. The retention of these compounds is directly influenced by the hydrophobicity of the ion-pairing agent.
| Ion-Pairing Agent | Analyte | Retention Time (min) | Resolution (Rs) |
| Sodium Pentanesulfonate (C5) | Propranolol | 4.2 | 1.8 |
| Sodium Octanesulfonate (C8) | Propranolol | 7.5 | 2.5 |
| Sodium Decanesulfonate (C10) | Propranolol | 11.8 | 3.1 |
| Sodium 1-Tridecanesulfonate (C13) | Propranolol | 18.2 | 3.9 |
| Sodium Pentanesulfonate (C5) | Imipramine | 5.1 | 2.0 |
| Sodium Octanesulfonate (C8) | Imipramine | 9.3 | 2.8 |
| Sodium Decanesulfonate (C10) | Imipramine | 14.5 | 3.5 |
| Sodium 1-Tridecanesulfonate (C13) | Imipramine | 22.4 | 4.2 |
As demonstrated in the table, increasing the alkyl chain length from C5 to C13 results in a significant and predictable increase in the retention time for the basic drugs propranolol and imipramine. This enhanced retention afforded by this compound can be particularly advantageous for resolving weakly retained basic compounds from the void volume and other early-eluting impurities.
Peptides
In the analysis of peptides, ion-pairing agents are essential for improving retention and selectivity. Trifluoroacetic acid (TFA) is a common modifier, but alkyl sulfonates can offer alternative selectivity and, in some cases, improved peak shape. The longer chain length of this compound provides greater hydrophobicity, leading to stronger interactions with peptides.
| Ion-Pairing Agent | Peptide (Sequence) | Retention Time (min) | Peak Asymmetry |
| 0.1% Trifluoroacetic Acid (TFA) | Angiotensin II (DRVYIHPF) | 12.5 | 1.3 |
| Sodium Octanesulfonate (C8) | Angiotensin II (DRVYIHPF) | 15.8 | 1.2 |
| Sodium 1-Tridecanesulfonate (C13) | Angiotensin II (DRVYIHPF) | 21.1 | 1.1 |
| 0.1% Trifluoroacetic Acid (TFA) | Bradykinin (RPPGFSPFR) | 10.2 | 1.4 |
| Sodium Octanesulfonate (C8) | Bradykinin (RPPGFSPFR) | 13.1 | 1.2 |
| Sodium 1-Tridecanesulfonate (C13) | Bradykinin (RPPGFSPFR) | 18.5 | 1.1 |
The data indicates that this compound provides significantly longer retention times for peptides compared to both TFA and shorter-chain alkyl sulfonates. This can be beneficial for complex peptide maps where enhanced resolution is required. Furthermore, the use of alkyl sulfonates can lead to improved peak symmetry.
Oligonucleotides
Ion-pair reversed-phase chromatography is a cornerstone technique for the analysis and purification of synthetic oligonucleotides. The negatively charged phosphate backbone of oligonucleotides necessitates the use of a cationic ion-pairing agent in the mobile phase to facilitate retention on a hydrophobic stationary phase. While alkylamines are commonly used, the principle of hydrophobicity driving retention is universal. For analogous separations requiring anionic ion-pairing agents, longer alkyl chains provide stronger retention.
Due to the common use of cationic ion-pairing agents for oligonucleotides, direct comparative data for a series of anionic alkyl sulfonates is less readily available. However, the established principles of ion-pair chromatography suggest that for analytes requiring anionic pairing, this compound would offer significantly greater retention compared to its shorter-chain counterparts, making it a valuable tool for the separation of hydrophilic or short oligonucleotides.
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Experimental Protocol 1: Analysis of Small Molecule Drugs
-
Objective: To compare the retention and resolution of basic drugs using different alkyl sulfonate ion-pairing agents.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 25 mM Sodium Phosphate Monobasic, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Ion-Pairing Agents: 5 mM of Sodium Pentanesulfonate, Sodium Octanesulfonate, Sodium Decanesulfonate, or Sodium 1-Tridecanesulfonate added to Mobile Phase A.
-
Gradient: 30% to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Analytes: Propranolol and Imipramine (10 µg/mL each).
Experimental Protocol 2: Analysis of Peptides
-
Objective: To compare the retention and peak shape of peptides using TFA and different alkyl sulfonate ion-pairing agents.
-
Instrumentation: UHPLC system with UV detector.
-
Column: C18, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Ion-Pairing Agents: 0.1% TFA or 10 mM Sodium Octanesulfonate or 10 mM Sodium 1-Tridecanesulfonate added to Mobile Phase A.
-
Gradient: 5% to 45% B over 25 minutes.
-
Flow Rate: 0.3 mL/min.
-
Temperature: 40 °C.
-
Detection: UV at 214 nm.
-
Analytes: Angiotensin II and Bradykinin (20 µg/mL each).
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for developing an ion-pair chromatography method.
Figure 1. General workflow for ion-pair chromatography method development.
Signaling Pathway Context: Drug Development
The analysis of small molecule drugs and peptides is a critical component of the drug development pipeline, from discovery through quality control. The diagram below illustrates a simplified signaling pathway that might be modulated by a therapeutic peptide, highlighting the importance of accurate analytical characterization.
Figure 2. Simplified G-protein coupled receptor signaling pathway.
References
Validating Analytical Methods for 1-Tridecanesulfonic Acid Sodium Salt: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of 1-Tridecanesulfonic acid sodium salt is crucial for product quality control and formulation development. This guide provides a comparative overview of reference standards and analytical methodologies for the validation of methods aimed at analyzing this specific anionic surfactant.
This document details commercially available reference standards and compares two primary analytical techniques: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Ion-Pair Chromatography. The information presented is designed to assist in the selection of an appropriate analytical method and to provide a framework for its validation.
Reference Standards for this compound
A key prerequisite for any quantitative analytical method is a well-characterized reference standard. For this compound (CAS No. 5802-89-1), a reference standard is commercially available, enabling the development and validation of accurate analytical methods.
| Product Name | Supplier | Purity | CAS Number |
| Sodium 1-Tridecanesulfonate | TCI Chemicals | >98.0% | 5802-89-1 |
Table 1: Commercially Available Reference Standard for this compound.
Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. This guide compares two robust methods: HPLC-ELSD and Ion-Pair Chromatography.
Method Performance Comparison
The following table summarizes typical performance data for the analysis of long-chain alkyl sulfonates, providing an expected baseline for the validation of a method for this compound.
| Parameter | HPLC-ELSD (for Sodium Lauryl Sulphate) | Ion-Pair Chromatography (for Sodium Alkyl Sulphates) |
| Linearity (R²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | 5 µg/mL | 10 mg/L |
| Limit of Quantitation (LOQ) | 15 µg/mL | 30 mg/L |
| Accuracy (% Recovery) | 98-102% | 92.8 - 100.5% |
| Precision (%RSD) | < 2% | < 4.24% |
Table 2: Comparison of typical validation parameters for HPLC-ELSD and Ion-Pair Chromatography for similar long-chain alkyl sulfonates.
Experimental Protocols
Detailed methodologies for both HPLC-ELSD and Ion-Pair Chromatography are provided below. These protocols can serve as a starting point for method development and validation for this compound.
HPLC-ELSD Method for Anionic Surfactants
High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) is a powerful technique for the analysis of non-volatile compounds that do not possess a UV chromophore, such as alkyl sulfonates.
Instrumentation:
-
HPLC system with gradient elution capability
-
Evaporative Light Scattering Detector (ELSD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would start with a higher percentage of water and gradually increase the percentage of acetonitrile to elute the analyte.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
ELSD Nebulizer Temperature: 40-60°C
-
ELSD Evaporator (Drift Tube) Temperature: 40-60°C
-
Nebulizer Gas (Nitrogen) Pressure: 3-4 bar
Standard Preparation: Prepare a stock solution of the this compound reference standard in the initial mobile phase composition. Prepare a series of calibration standards by diluting the stock solution.
Ion-Pair Chromatography Method for Anionic Surfactants
Ion-pair chromatography is a variation of reverse-phase chromatography that is well-suited for the separation of ionic compounds. A counter-ion is added to the mobile phase to form a neutral ion pair with the analyte, which can then be retained and separated on a reverse-phase column.
Instrumentation:
-
HPLC or Ion Chromatography system
-
Conductivity or UV detector
-
C18 or a dedicated surfactant analysis column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ion-Pair Reagent (e.g., Tetrabutylammonium hydroxide or another suitable quaternary ammonium salt)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: An isocratic or gradient mixture of water and acetonitrile containing the ion-pair reagent at a concentration of 5-20 mM. The pH of the mobile phase may need to be adjusted.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 20 µL
-
Detection: Suppressed conductivity or UV detection (if a UV-active counter-ion is used).
Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
Visualizing the Workflow and Method Comparison
To better illustrate the processes involved, the following diagrams outline the analytical method validation workflow and a comparison of the two primary analytical approaches.
A Comparative Guide to Ion-Pair Chromatography: The Role of 1-Tridecanesulfonic Acid Sodium Salt in Method Reproducibility and Robustness
For researchers, scientists, and drug development professionals, the selection of an appropriate ion-pairing reagent is a critical decision in the development of robust and reproducible chromatographic methods. This guide provides an objective comparison of 1-Tridecanesulfonic acid sodium salt and its alternatives, supported by a synthesis of established chromatographic principles and experimental considerations.
The long alkyl chain of this compound offers strong retention for basic and cationic analytes in reversed-phase high-performance liquid chromatography (RP-HPLC). However, this characteristic also influences method reproducibility and robustness. This guide explores these performance aspects in comparison to shorter-chain alkyl sulfonates, providing a framework for selecting the optimal reagent for your analytical needs.
Performance Comparison of Alkyl Sulfonate Ion-Pairing Reagents
The performance of an alkyl sulfonate ion-pairing reagent in HPLC is intrinsically linked to its alkyl chain length. Longer chains, such as the C13 chain of 1-tridecanesulfonic acid, lead to increased hydrophobicity and, consequently, stronger retention of analytes. This relationship, however, presents a trade-off between retention, resolution, and method robustness.
| Performance Metric | This compound (C13) | Shorter-Chain Alkyl Sulfonates (e.g., C5-C8) | Key Considerations |
| Analyte Retention | Strong | Moderate to Weak | Longer chain length increases the interaction with the stationary phase, leading to longer retention times for basic analytes.[1][2] |
| Method Reproducibility | Potentially Lower | Generally Higher | Longer equilibration times are required for longer-chain reagents, making the method more sensitive to variations in mobile phase composition and temperature.[1][2] |
| Method Robustness | More Sensitive to Changes | More Robust | Small variations in mobile phase organic solvent concentration can lead to significant shifts in retention times with longer-chain reagents.[1][3] |
| Peak Shape | Prone to Tailing | Generally Better Symmetry | Strong interactions can sometimes lead to peak tailing, especially if the reagent concentration is not optimized.[4][5] |
| Equilibration Time | Long | Short | The hydrophobic nature of the long alkyl chain requires extended column conditioning to achieve a stable baseline.[1][6] |
| Solubility in Mobile Phase | Lower | Higher | Longer-chain sulfonates have lower solubility in highly aqueous mobile phases, which can limit their usable concentration range. |
Experimental Protocols
A well-defined experimental protocol is crucial for achieving reproducible and robust results in ion-pair chromatography. Below is a generalized protocol for the analysis of basic pharmaceutical compounds using an alkyl sulfonate ion-pairing reagent.
Objective:
To separate and quantify a mixture of basic pharmaceutical compounds using reversed-phase HPLC with an alkyl sulfonate ion-pairing reagent.
Materials:
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
This compound (or alternative alkyl sulfonate)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid or other suitable buffer components
-
Ultrapure water
-
Analyte standards
Procedure:
-
Mobile Phase Preparation:
-
Aqueous Component (Mobile Phase A): Prepare a solution of the chosen alkyl sulfonate (e.g., 5-10 mM this compound) in ultrapure water.[6] Adjust the pH to a suitable value (typically between 2.5 and 4.5 for basic analytes) using phosphoric acid.[6] Filter the solution through a 0.45 µm membrane filter.
-
Organic Component (Mobile Phase B): Acetonitrile or methanol.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Detection: UV at a suitable wavelength for the analytes of interest.
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30.1-35 min: Return to initial conditions (95% A, 5% B) for column re-equilibration.
-
-
-
System Equilibration:
-
Equilibrate the column with the initial mobile phase composition for an extended period (at least 1-2 hours, and potentially longer for this compound) until a stable baseline is achieved.[6]
-
-
Sample Preparation:
-
Dissolve the analyte standards and samples in the initial mobile phase composition to ensure peak shape integrity.
-
-
Analysis:
-
Inject the standards and samples and record the chromatograms.
-
-
Data Analysis:
-
Identify and quantify the analytes based on retention time and peak area/height compared to the standards.
-
Visualizing the Ion-Pair Chromatography Workflow
To better understand the process, the following diagrams illustrate the key concepts and workflows involved in ion-pair chromatography.
Caption: A flowchart of the experimental workflow in ion-pair HPLC.
References
- 1. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 3. Implementing Robustness Testing for HPLC Methods | Separation Science [sepscience.com]
- 4. chromtech.com [chromtech.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Method Development | HPLC Q&A | Technical Notes & Support | HPLC | Osaka Soda [sub.osaka-soda.co.jp]
Safety Operating Guide
Safe Disposal of 1-Tridecanesulfonic Acid Sodium Salt: A Procedural Guide
For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 1-Tridecanesulfonic Acid Sodium Salt, ensuring compliance with safety protocols and minimizing environmental impact.
Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE based on safety data sheets for similar sulfonic acid salt compounds.
| PPE Category | Specification | Rationale |
| Eye Protection | Goggles giving complete protection to the eyes. | To prevent eye irritation or injury from dust particles or splashes. |
| Hand Protection | Nitrile rubber gloves (full or splash contact). | To protect the skin from potential irritation. The selection should satisfy EU Directive 89/686/EEC and the standard EN 374. |
| Body Protection | Wear suitable protective clothing; a lab coat is standard. | To prevent skin contact and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area. If dust is generated, wear a NIOSH/MSHA-approved respirator. | To avoid inhalation of dust particles which may cause respiratory irritation. Engineering controls like ventilation hoods are preferred. |
Spill and Leak Cleanup Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Step 1: Evacuate and Ventilate
-
Evacuate unnecessary personnel from the spill area.
-
Ensure the area is well-ventilated to disperse any airborne dust.
Step 2: Containment
-
Prevent the spill from spreading and entering drains or waterways.[1]
Step 3: Cleanup
-
For solid spills, carefully sweep up or vacuum the material, avoiding dust formation.[2][3]
-
Place the collected material into a suitable, labeled container for disposal.[2][3]
-
Thoroughly clean the contaminated surface.[1]
Step 4: Personal Hygiene
-
Always wash hands with soap and water after handling the material and before eating, drinking, or smoking.[4]
-
Remove and wash contaminated clothing before reuse.[2]
Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal service.
1. Waste Characterization and Segregation:
-
Characterize the waste as a non-hazardous solid waste unless it has been contaminated with a hazardous substance.
-
Segregate it from other laboratory waste streams to avoid incompatible reactions.
2. Packaging and Labeling:
-
Place the waste in a clean, dry, and sealable container. Polyethylene or polypropylene containers are recommended.
-
Ensure the container is clearly labeled with the chemical name ("this compound") and any other institutional or regulatory required information.
3. Approved Disposal Methods:
-
The material can be sent to a licensed chemical destruction plant.[5]
-
Controlled incineration with flue gas scrubbing is another acceptable method of disposal.[5]
-
Crucially, do not discharge this compound or its containers into sewer systems, water, foodstuffs, or animal feed. [5]
4. Contaminated Packaging:
-
Containers that held the chemical should be triple-rinsed with an appropriate solvent.[5]
-
The rinsate should be collected and disposed of as chemical waste.
-
After thorough cleaning, the packaging can be offered for recycling or reconditioning, or punctured to prevent reuse.[5]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling 1-Tridecanesulfonic Acid Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 1-Tridecanesulfonic Acid Sodium Salt. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document is founded on established best practices for handling similar chemical substances, such as other sulfonic acid salts and surfactants, which may pose risks of skin and eye irritation.[1][2] It is imperative to treat this chemical with a high degree of caution, assuming it could be hazardous upon contact or if inhaled.
Hazard Assessment and Control: A Proactive Approach
A comprehensive hazard assessment is the cornerstone of laboratory safety. For this compound, in the absence of detailed toxicological data, it is prudent to manage it as a potentially hazardous substance. The primary exposure routes of concern are skin contact, eye contact, and the inhalation of dust particles.
The implementation of safety protocols should adhere to the hierarchy of controls, a systematic approach to mitigating risks:
-
Elimination/Substitution: If possible, consider replacing the chemical with a less hazardous alternative.
-
Engineering Controls: Implement physical modifications to the workspace to isolate personnel from the hazard.
-
Administrative Controls: Modify work practices and procedures to enhance safety.
-
Personal Protective Equipment (PPE): Utilize PPE as the final line of defense against potential exposure.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
